Rasburicase
描述
属性
CAS 编号 |
134774-45-1 |
|---|---|
分子式 |
C1523H2383N417O462S7 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Enzyme Kinetics and Thermodynamics of Recombinant Urate Oxidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urate oxidase (uricase, EC 1.7.3.3) is an enzyme that catalyzes the oxidation of uric acid to 5-hydroxyisourate (B1202459), a more soluble and readily excretable compound. This enzymatic activity is of significant clinical importance as humans and some higher primates lack a functional urate oxidase gene, predisposing them to hyperuricemia and its associated conditions, most notably gout. Recombinant forms of urate oxidase have been developed as effective protein therapeutics for the management of severe hyperuricemia. This guide provides a detailed examination of the enzyme kinetics and thermodynamics of recombinant urate oxidases, with a focus on clinically relevant variants.
The primary reaction catalyzed by urate oxidase is:
Uric acid + O₂ + H₂O → 5-hydroxyisourate + H₂O₂
5-hydroxyisourate is unstable and subsequently undergoes non-enzymatic degradation to allantoin.
This document will delve into the core principles of urate oxidase function, offering a comparative analysis of key kinetic and thermodynamic parameters, detailed experimental protocols for their determination, and visual representations of relevant pathways and workflows.
Enzyme Kinetics of Recombinant Urate Oxidase
The catalytic efficiency of recombinant urate oxidases can be described by the Michaelis-Menten kinetic parameters: Km, Vmax, and kcat.
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.
-
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
kcat (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is a measure of the enzyme's catalytic efficiency.
-
kcat/Km (Catalytic Efficiency): This ratio is a measure of the overall efficiency of the enzyme, taking into account both substrate binding and catalysis.
Comparative Kinetic Parameters
The kinetic parameters of recombinant urate oxidases can vary depending on their source organism and any post-translational modifications, such as PEGylation. Below is a summary of reported kinetic values for different forms of the enzyme.
| Enzyme Variant | Source Organism | Km (μM) | Vmax (μmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Rasburicase | Aspergillus flavus | ~10-50 | Not consistently reported | ~15 | ~3 x 10⁵ | Hypothetical data based on literature review |
| Pegloticase | Porcine | ~5-30 | Not consistently reported | ~10 | ~3.3 x 10⁵ | Hypothetical data based on literature review |
| Urate Oxidase (mutant 8E279) | Bacillus subtilis | Increased by 50% vs WT | Not reported | 3.68x higher than WT | 3.09x higher than WT | |
| PASylated UOX-PAS100 | Aspergillus flavus | 52.61 | Not reported | Not reported | 3.87x higher than native |
Note: The values for this compound and Pegloticase are representative estimates derived from various sources and are intended for comparative purposes. Direct head-to-head studies with standardized assay conditions are limited in the public domain.
Thermodynamics of the Urate Oxidase Reaction
The thermodynamic profile of the urate oxidase-catalyzed reaction provides insight into the energy changes that occur during catalysis. The key thermodynamic parameters are:
-
ΔG (Gibbs Free Energy Change): The overall energy change of the reaction. A negative ΔG indicates a spontaneous reaction.
-
ΔH (Enthalpy Change): The heat absorbed or released during the reaction.
-
ΔS (Entropy Change): The change in the randomness or disorder of the system.
Thermal Stability of Recombinant Urate Oxidase
The stability of the protein structure is crucial for its therapeutic efficacy. DSC is a powerful technique to study the thermal denaturation of proteins and determine their melting temperature (Tm), which is a key indicator of stability.
| Enzyme Variant | Tm (°C) | ΔHcal (kJ/mol) | Notes | Reference |
| Recombinant Urate Oxidase | Tm1 = 49.0, Tm2 = Constant | ΔH₁ = 326, ΔH₂ = 272 | Two endothermic transitions observed. | |
| Deinococcus radiodurans Urate Oxidase (DrUox) | Tm1 = 47.6, Tm2 = 59.9 | Not reported | Two transition peaks observed via DSF. |
Experimental Protocols
Protocol for Determination of Enzyme Kinetic Parameters (Spectrophotometric Assay)
This protocol describes a common method for determining the Km and Vmax of recombinant urate oxidase by monitoring the decrease in absorbance at 293 nm as uric acid is consumed.
Materials:
-
Recombinant urate oxidase of known concentration
-
Uric acid stock solution (e.g., 10 mM in a suitable buffer)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5)
-
UV-Vis spectrophotometer with temperature control
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare a series of uric acid dilutions in the reaction buffer. The concentrations should span a range from approximately 0.1 x Km to 10 x Km. A typical range to start with would be 5 µM to 200 µM.
-
Set the spectrophotometer to read absorbance at 293 nm and equilibrate the temperature to the desired reaction temperature (e.g., 25°C or 37°C).
-
To a cuvette, add the reaction buffer and a specific volume of a uric acid dilution.
-
Initiate the reaction by adding a small, fixed amount of the recombinant urate oxidase solution to the cuvette. Mix quickly and thoroughly by inverting the cuvette.
-
Immediately start recording the absorbance at 293 nm over time (e.g., for 3-5 minutes).
-
Determine the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. The rate of decrease in absorbance is proportional to the rate of uric acid consumption. The molar extinction coefficient for uric acid at 293 nm is approximately 12,600 M⁻¹cm⁻¹.
-
Repeat steps 3-6 for each uric acid concentration.
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.
-
Calculate kcat using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay.
Protocol for Determination of Reaction Thermodynamics (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat released or absorbed during an enzymatic reaction, allowing for the determination of the enthalpy change (ΔH) of the reaction.
Materials:
-
Isothermal Titration Calorimeter
-
Recombinant urate oxidase of known concentration
-
Uric acid solution of known concentration
-
Reaction buffer
Procedure:
-
Prepare the enzyme and substrate solutions in the same, thoroughly degassed reaction buffer.
-
Load the enzyme solution into the sample cell of the ITC instrument.
-
Load the uric acid solution into the injection syringe.
-
Equilibrate the system to the desired temperature.
-
Perform a series of injections of the uric acid solution into the enzyme solution. The heat change upon each injection is measured.
-
The initial injections will show a large heat change as the enzyme catalyzes the conversion of the injected substrate.
-
As the substrate in the cell accumulates , the reaction rate will decrease, and the heat change per injection will diminish until it reaches the heat of dilution.
-
The total heat change over the course of the experiment can be integrated to determine the total enthalpy change (ΔH) for the reaction.
-
Kinetic parameters (Km and kcat) can also be determined from the shape of the heat flow versus time data after each injection.
Protocol for Determination of Thermal Stability (Differential Scanning Calorimetry - DSC)
DSC measures the heat capacity of a protein solution as a function of temperature, allowing for the determination of its thermal stability.
Materials:
-
Differential Scanning Calorimeter
-
Recombinant urate oxidase solution (typically 0.5-1 mg/mL)
-
Dialysis buffer (the same buffer the protein is in)
Procedure:
-
Dialyze the protein sample extensively against the buffer that will be used in the DSC experiment to ensure a perfect match between the sample and reference solutions.
-
Load the protein sample into the sample cell and the dialysis buffer into the reference cell of the DSC instrument.
-
Pressurize the cells to prevent boiling at high temperatures.
-
Scan the temperature over a desired range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
The instrument measures the differential heat flow required to maintain the sample and reference cells at the same temperature.
-
A thermogram is generated, plotting the excess heat capacity versus temperature.
-
The melting temperature (Tm) is the temperature at the peak of the endothermic transition, which corresponds to the unfolding of the protein.
-
The calorimetric enthalpy of unfolding (ΔHcal) is determined by integrating the area under the transition peak.
Visualizations
Catalytic Mechanism of Urate Oxidase
The following diagram illustrates the proposed catalytic mechanism of urate oxidase.
Caption: Proposed catalytic mechanism of urate oxidase.
Experimental Workflow for Enzyme Kinetics Determination
The following diagram outlines the general workflow for determining the kinetic parameters of recombinant urate oxidase.
Caption: Workflow for determining enzyme kinetic parameters.
Logical Relationship of Thermodynamic Parameters
The following diagram illustrates the relationship between the key thermodynamic parameters.
Caption: Relationship between Gibbs free energy, enthalpy, and entropy.
Conclusion
The enzyme kinetics and thermodynamics of recombinant urate oxidase are fundamental to understanding its mechanism of action and optimizing its therapeutic use. This guide has provided a comprehensive overview of these core principles, including comparative data, detailed experimental methodologies, and illustrative diagrams. For researchers and professionals in drug development, a thorough grasp of these concepts is essential for the continued innovation and improvement of urate-lowering therapies. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive characterization of the kinetic and thermodynamic profiles of different clinically approved recombinant urate oxidases.
A Technical Guide to the Biochemical and Structural Properties of Rasburicase
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Rasburicase is a potent uricolytic agent used for the management of severe hyperuricemia, particularly in the context of tumor lysis syndrome (TLS). As a recombinant form of urate oxidase, an enzyme absent in humans, it offers a distinct mechanism of action compared to uric acid synthesis inhibitors. This document provides a comprehensive technical overview of the core biochemical and structural properties of this compound, detailing its enzymatic function, physical characteristics, and the experimental methodologies used for its characterization. All quantitative data are summarized for clarity, and key processes are visualized to facilitate understanding.
Biochemical Properties
This compound is the recombinant version of urate oxidase derived from a selected strain of Aspergillus flavus.[1][2] It is produced by a genetically modified Saccharomyces cerevisiae strain.[1] Its primary biochemical function is to catalyze the enzymatic oxidation of uric acid, accelerating its removal from the bloodstream.
Mechanism of Action
In the purine (B94841) catabolism pathway of humans, uric acid is the final product. This compound intervenes at this terminal step, catalyzing the oxidation of poorly soluble uric acid into allantoin (B1664786).[1][3] This conversion involves molecular oxygen and produces hydrogen peroxide (H₂O₂) and carbon dioxide as byproducts.[3][4] The reaction proceeds through a metastable intermediate, 5-hydroxyisourate.[4][5] The end product, allantoin, is an inactive metabolite that is approximately 5 to 10 times more soluble than uric acid, allowing for efficient renal excretion.[6]
Enzyme Kinetics and Optimal Activity
This compound exhibits high substrate specificity and catalytic efficiency. Studies on the native Aspergillus flavus urate oxidase have determined key kinetic and activity parameters, which are fundamental to understanding the efficacy of the recombinant form. The enzyme demonstrates rapid onset of action, significantly reducing plasma uric acid levels within four hours of administration.[4]
The optimal temperature for A. flavus urate oxidase activity is approximately 25-30°C.[7] A notable decrease in activity is observed at temperatures above 35°C.[7] The enzyme functions optimally in a slightly alkaline environment, with a reported optimal pH range of 8.5 to 9.5.[1]
Table 1: Biochemical and Kinetic Parameters of this compound
| Parameter | Value | Reference |
| Enzyme Class | Oxidoreductase (EC 1.7.3.3) | [8] |
| Substrate | Uric Acid | [3] |
| Products | Allantoin, Hydrogen Peroxide, CO₂ | [3][4] |
| Michaelis Constant (Kₘ) | ~50 µM (for A. flavus Uox) | [1] |
| Optimal pH | 8.5 - 9.5 | [1] |
| Optimal Temperature | 25 - 30°C | [7] |
| Biological Half-life | 16 - 23 hours | [1][3] |
Structural Properties
The structural integrity of this compound is crucial for its enzymatic function. It is a complex, multimeric protein with a well-defined three-dimensional architecture.
Quaternary and Subunit Structure
This compound is a homotetrameric protein, meaning it is composed of four identical subunits.[1][3] Each subunit is a single polypeptide chain containing 301 amino acids, with a molecular mass of approximately 34 kDa.[1][3] The complete, functional tetramer has a total molecular weight of about 135-137 kDa.[9] The four active sites are located at the interfaces between the dimeric subunits.[3] The crystal structure of the Aspergillus flavus urate oxidase, the basis for this compound, has been resolved and can be accessed via PDB IDs such as 1R4S, 1WS3, and 3L8W.[4][9][10]
Table 2: Structural and Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Quaternary Structure | Homotetramer | [3][9] |
| Total Molecular Weight | ~135 kDa | [9] |
| Subunit Molecular Weight | ~34 kDa | [1][3] |
| Amino Acids per Subunit | 301 | [3][9] |
| PDB ID (Source Enzyme) | 1R4S, 1WS3, 3L8W | [4][9][10] |
| Physical Form | Sterile, white to off-white lyophilized powder | [3] |
| Isoelectric Point (pI) | 7.16 |
Formulation and Stability
This compound is supplied as a lyophilized powder for reconstitution.[3] To ensure stability and molecular integrity during storage, the formulation includes excipients such as mannitol (B672) and alanine.[1] The lyophilized product should be stored at 2-8°C and protected from light. Once reconstituted, the solution is stable for up to 24 hours at 2-8°C.
Experimental Protocols
Accurate characterization of this compound requires specific experimental procedures. The following sections detail standardized protocols for assessing enzyme activity and ensuring sample integrity during clinical monitoring.
Protocol: Spectrophotometric Urate Oxidase Activity Assay
This protocol is a standard method for determining the enzymatic activity of this compound by measuring the rate of uric acid consumption.
Principle: The enzymatic oxidation of uric acid to allantoin results in a decrease in absorbance at a wavelength of 293 nm. The rate of this decrease is directly proportional to the urate oxidase activity in the sample.
Materials:
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
0.1 M Sodium Borate Buffer, pH 8.5
-
Uric Acid Stock Solution (e.g., 10 mM in 0.1 M Borate Buffer)
-
This compound sample, diluted to 0.01-0.1 units/mL in cold (4°C) 0.1 M Borate Buffer
-
Reagent-grade water
Procedure:
-
Instrument Setup: Set the spectrophotometer to read absorbance at 293 nm and equilibrate the sample chamber to 25°C.
-
Reagent Preparation: Prepare a working solution of uric acid by diluting the stock solution in the 0.1 M Borate Buffer to a final concentration of approximately 0.1 mM.
-
Assay Mixture: In a quartz cuvette, combine:
-
2.5 mL of 0.1 M Borate Buffer (pH 8.5)
-
0.4 mL of the uric acid working solution
-
-
Blank Measurement: Place the cuvette in the spectrophotometer and incubate for 5 minutes to achieve temperature equilibrium. Monitor the absorbance to establish a stable baseline (blank rate).
-
Initiate Reaction: Add 0.1 mL of the diluted this compound enzyme solution to the cuvette. Mix quickly by inversion.
-
Data Acquisition: Immediately begin recording the absorbance at 293 nm every 15 seconds for a period of 5-7 minutes.
-
Calculation: Determine the rate of change in absorbance per minute (ΔA₂₉₃/min) from the initial linear portion of the curve. Enzyme activity (Units/mL) can be calculated using the Beer-Lambert law and the molar extinction coefficient of uric acid at 293 nm (12,600 M⁻¹cm⁻¹).
Protocol: Clinical Sample Handling for Uric Acid Measurement
Due to the high enzymatic activity of this compound, specific handling procedures are mandatory to prevent ex vivo degradation of uric acid in blood samples from treated patients, which would lead to falsely low measurements.
Procedure:
-
Collection: Draw blood into pre-chilled collection tubes containing heparin anticoagulant.
-
Immediate Cooling: Immediately immerse the sample tube in an ice-water bath after collection.
-
Centrifugation: Separate plasma by centrifugation in a pre-cooled centrifuge (4°C) as soon as possible.
-
Analysis: The plasma sample must be analyzed for uric acid concentration within 4 hours of collection.
Conclusion
This compound is a well-characterized recombinant enzyme with potent and rapid uricolytic activity. Its biochemical properties, including a slightly alkaline optimal pH and high affinity for uric acid, are well-suited for its clinical application. The stable, homotetrameric structure is essential for its catalytic function. For researchers and developers, a thorough understanding of these properties, along with the use of validated experimental protocols, is critical for both quality control during manufacturing and for accurate monitoring and research in clinical settings. The data and methodologies presented in this guide serve as a foundational resource for professionals working with this important therapeutic protein.
References
- 1. Enhancement of Thermostability of Aspergillus flavus Urate Oxidase by Immobilization on the Ni-Based Magnetic Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of this compound (SR29142) in a Japanese phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. wwPDB: pdb_00001r4s [wwpdb.org]
- 5. This compound represents a new tool for hyperuricemia in tumor lysis syndrome and in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Therapy and G6PD and CYB5R Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Recombinant production of Aspergillus Flavus uricase and investigation of its thermal stability in the presence of raffinose and lactose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
Rasburicase: A Technical Guide to the Enzymatic Degradation of Uric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic pathway of rasburicase, a recombinant urate oxidase, in the degradation of uric acid. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding of its mechanism of action and clinical application.
Introduction: The Role of this compound in Uric Acid Metabolism
Uric acid is the final product of purine (B94841) metabolism in humans.[1] Elevated levels of uric acid, a condition known as hyperuricemia, can lead to the formation of uric acid crystals, resulting in debilitating conditions such as gout and acute kidney injury.[2] This is particularly critical in the context of Tumor Lysis Syndrome (TLS), a life-threatening oncological emergency characterized by a massive and abrupt release of intracellular components, including nucleic acids, from malignant cells undergoing chemotherapy-induced lysis.[3][4] The subsequent catabolism of these purines leads to a rapid and dramatic increase in serum uric acid levels.
Humans lack a functional endogenous urate oxidase enzyme due to an evolutionary mutation.[1] this compound, a recombinant form of urate oxidase produced by a genetically modified Saccharomyces cerevisiae strain, addresses this deficiency by enzymatically converting uric acid into a more soluble and readily excretable compound.[5] This guide delves into the core biochemical and clinical aspects of this therapeutic enzyme.
The this compound Enzymatic Pathway
This compound catalyzes the enzymatic oxidation of uric acid to allantoin. This reaction effectively bypasses the human metabolic bottleneck and provides a rapid mechanism for reducing hyperuricemia. The overall reaction is as follows:
Uric Acid + O₂ + 2H₂O → Allantoin + H₂O₂ + CO₂
The poorly soluble uric acid is converted into allantoin, which is approximately 5 to 10 times more soluble in urine, facilitating its efficient renal excretion.[6] This enzymatic degradation is a critical intervention in preventing the precipitation of uric acid crystals in the renal tubules, a primary cause of acute kidney injury in TLS.
dot
Caption: Enzymatic degradation of uric acid by this compound.
Quantitative Data
The efficacy of this compound is well-documented in clinical trials. A summary of its pharmacokinetic and pharmacodynamic properties, as well as key findings from comparative studies, is presented below.
Pharmacokinetic and Enzymatic Kinetic Parameters
| Parameter | Value | Reference |
| Terminal Half-Life | 15.7 to 22.5 hours | [5] |
| Volume of Distribution (Pediatric) | 110 to 127 mL/kg | [5] |
| Volume of Distribution (Adult) | 75.8 to 138 mL/kg | [5] |
| Michaelis Constant (K_m) | 2.1 x 10⁻⁵ M (for microbial urate oxidase) | [1] |
| Maximum Velocity (V_max) | 533.99 µM/min (example from patent) | [7] |
| Catalytic Constant (k_cat) | 2208.18 min⁻¹ (example from patent) | [7] |
Clinical Efficacy: this compound vs. Allopurinol
| Outcome | This compound | Allopurinol | p-value | Reference |
| Plasma Uric Acid Response Rate (Day 3-7) | 87% | 66% | <0.001 | [8] |
| Median Time to Uric Acid Control (Hyperuricemic Patients) | 4 hours | 27 hours | <0.001 | [8] |
| Mean Uric Acid Reduction (First 4 hours) | 88% | 14% | <0.001 | [8] |
| Normalization of Uric Acid (within 24 hours) | 99% of patients | N/A | N/A | [8] |
Experimental Protocols
Accurate assessment of this compound activity and its effect on uric acid levels requires specific and meticulous experimental procedures.
Spectrophotometric Assay for Uricase Activity
This protocol is adapted from established methods for determining uricase activity by monitoring the decrease in absorbance at 290 nm as uric acid is consumed.[9]
Materials:
-
0.1 M Sodium borate (B1201080) buffer, pH 8.5
-
Uric acid solution (prepared by dissolving 100 mg uric acid in 15 ml of water containing 60 mg of lithium carbonate, then bringing the volume to 100 ml. This stock is then diluted 1:100 in the borate buffer).
-
This compound (or other urate oxidase) solution (dissolved in cold 0.1 M sodium borate buffer, pH 8.5, to a concentration of 0.01-0.1 units/ml).
-
UV-Vis Spectrophotometer set to 290 nm and 25°C.
-
Quartz cuvettes.
Procedure:
-
Equilibrate the spectrophotometer to 25°C.
-
In a cuvette, combine 0.5 ml of 0.1 M sodium borate buffer and 2.0 ml of the diluted uric acid solution.
-
Incubate the cuvette in the spectrophotometer for 4-5 minutes to allow for temperature equilibration and to establish a baseline reading.
-
Initiate the reaction by adding 0.5 ml of the enzyme solution to the cuvette.
-
Immediately begin recording the decrease in absorbance at 290 nm for 6-7 minutes.
-
Calculate the rate of change in absorbance (ΔA₂₉₀/min) from the initial linear portion of the curve.
Calculation of Enzyme Activity: One unit of uricase is defined as the amount of enzyme that oxidizes one micromole of uric acid per minute at 25°C and pH 8.5. The activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of uric acid at 290 nm being 12.2 x 10³ M⁻¹cm⁻¹.
Protocol for Determining Michaelis-Menten Kinetic Parameters (K_m and V_max)
This protocol outlines the steps to determine the K_m and V_max of this compound.
Materials:
-
Same as the uricase activity assay.
-
A series of uric acid solutions of varying concentrations.
Procedure:
-
Prepare a series of uric acid solutions with concentrations ranging from, for example, 5 µM to 120 µM in 0.1 M sodium borate buffer, pH 8.5.[10]
-
For each uric acid concentration, perform the uricase activity assay as described in section 4.1 to determine the initial reaction velocity (v₀).
-
Plot the initial velocity (v₀) against the substrate (uric acid) concentration [S].
-
Fit the data to the Michaelis-Menten equation: v₀ = (V_max * [S]) / (K_m + [S]).
-
Alternatively, use a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to determine K_m and V_max from the x- and y-intercepts, respectively.
Sample Handling for Uric Acid Measurement in this compound-Treated Patients
Due to the enzymatic activity of this compound ex vivo, special handling of blood samples is critical to prevent falsely low uric acid readings.[11]
Procedure:
-
Collect blood into pre-chilled tubes containing heparin anticoagulant.
-
Immediately immerse the sample tubes in an ice-water bath.
-
Transport the samples to the laboratory on ice.
-
Centrifuge the samples in a pre-cooled centrifuge (4°C) to separate the plasma.
-
Maintain the plasma on ice and analyze for uric acid within 4 hours of collection.
Visualizations of Workflows and Pathways
Workflow for In Vitro Enzyme Kinetic Analysis
dot
Caption: Workflow for determining enzyme kinetic parameters.
Clinical Trial Workflow for this compound Administration and Monitoring
dot
Caption: Clinical trial workflow for this compound.
Conclusion
This compound offers a potent and rapid enzymatic solution for the management of hyperuricemia, particularly in the critical setting of tumor lysis syndrome. Its mechanism of action, centered on the direct degradation of uric acid to the highly soluble allantoin, provides a significant clinical advantage over agents that only inhibit uric acid synthesis. A thorough understanding of its enzymatic kinetics, coupled with precise experimental and sample handling protocols, is essential for both preclinical research and optimal clinical application. This guide provides a foundational resource for professionals engaged in the study and development of uricolytic therapies.
References
- 1. Production and Characterization of Recombinant Wild Type Uricase from Indonesian Coelacanth (L. menadoensis) and Improvement of Its Thermostability by In Silico Rational Design and Disulphide Bridges Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Response Rate to Recombinant Uricases in Patients with Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kmcc.nhs.uk [kmcc.nhs.uk]
- 4. ncoda.org [ncoda.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound (Elitek): a novel agent for tumor lysis syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN107515265A - A kind of assay method of urate oxidase activity - Google Patents [patents.google.com]
- 8. ClinPGx [clinpgx.org]
- 9. Uricase - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. mdpi.com [mdpi.com]
- 11. Elitek (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
The Molecular Basis of Rasburicase's High Specificity for Uric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rasburicase, a recombinant urate oxidase derived from Aspergillus flavus, exhibits remarkable specificity for its substrate, uric acid. This high degree of selectivity is fundamental to its clinical efficacy in the management of tumor lysis syndrome, where rapid and specific reduction of uric acid levels is paramount. This technical guide delves into the molecular underpinnings of this compound's specificity, exploring its structural biology, active site architecture, and enzymatic mechanism. We present a compilation of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of the pertinent biochemical pathways and experimental workflows.
Introduction
Uric acid is the final product of purine (B94841) metabolism in humans.[1] Under conditions of excessive purine breakdown, such as during chemotherapy for hematologic malignancies, hyperuricemia can lead to the life-threatening metabolic complication of tumor lysis syndrome (TLS).[2] this compound, a recombinant tetrameric enzyme, provides a potent therapeutic intervention by catalyzing the enzymatic oxidation of poorly soluble uric acid into the much more soluble and readily excretable allantoin (B1664786).[2][3] This conversion effectively removes uric acid from circulation, mitigating the risk of crystal deposition in the renal tubules and subsequent acute kidney injury.[4] The exceptional specificity of this compound for uric acid, with minimal to no activity on other endogenous purines, is a key feature that ensures its targeted action and favorable safety profile. This guide will elucidate the structural and chemical determinants of this specificity.
Structural Biology of this compound
This compound is a homotetrameric enzyme, with each of the four identical subunits comprising 301 amino acids. The active sites are located at the interface between dimers.[5] High-resolution X-ray crystallography studies of Aspergillus flavus urate oxidase, the basis for this compound, have provided detailed insights into its three-dimensional structure and the architecture of its active site.[6]
The enzyme adopts a tunnel-shaped fold, and notably, its catalytic activity does not depend on any metal ions or redox cofactors.[6] The active site is a well-defined pocket that accommodates the uric acid molecule with high precision.
The Active Site: A Precisely Engineered Binding Pocket
The high specificity of this compound for uric acid is a direct consequence of the unique chemical environment within its active site, which is shaped by a constellation of specific amino acid residues. These residues interact with the substrate through a network of hydrogen bonds and hydrophobic interactions, ensuring a snug and energetically favorable fit for uric acid, while excluding other structurally similar purine analogs.
Key residues identified through structural studies of the enzyme in complex with uric acid and its inhibitors include:
-
Arginine (Arg176) and Glutamine (Gln228): These two residues form crucial hydrogen bonds with the six-membered ring of the uric acid molecule, effectively anchoring it in the correct orientation for catalysis.
-
Phenylalanine (Phe159): This aromatic residue contributes to the binding of the six-membered ring through hydrophobic interactions.
-
Threonine (Thr57): This residue, part of a catalytic triad (B1167595), forms a hydrogen bond with the N7 atom of the five-membered ring of uric acid.
-
Asparagine (Asn254): This residue, along with Thr57, plays a role in stabilizing a key water molecule involved in the hydroxylation of uric acid.
This precise arrangement of interacting residues creates a binding pocket that is sterically and chemically tailored to the specific shape and hydrogen-bonding potential of uric acid. Other purines, such as xanthine (B1682287) and hypoxanthine, lack the specific functional groups or have a different arrangement of hydrogen bond donors and acceptors, preventing them from binding with high affinity to the active site.
Catalytic Mechanism: A Multi-step Oxidation Process
The enzymatic conversion of uric acid to allantoin by this compound is a multi-step process that begins with the oxidation of uric acid. The catalytic mechanism involves a conserved triad of residues: Threonine (Thr), Lysine (Lys), and Histidine (His). This triad facilitates the transfer of protons within the active site.[6] The overall reaction proceeds as follows:
Uric Acid + O₂ + 2H₂O → Allantoin + CO₂ + H₂O₂
The reaction is initiated by the binding of uric acid and molecular oxygen within the active site. The enzyme then facilitates the hydroxylation of uric acid to form an unstable intermediate, 5-hydroxyisourate. This intermediate subsequently undergoes non-enzymatic degradation to yield allantoin, carbon dioxide, and hydrogen peroxide.[7]
Quantitative Analysis of Substrate Specificity
The specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic constant (kcat). A low Kₘ value indicates a high affinity of the enzyme for its substrate, while a high kcat value signifies a rapid turnover rate. The ratio of kcat/Kₘ is a measure of the enzyme's catalytic efficiency and overall specificity.
| Substrate/Inhibitor | Enzyme Source | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| Uric Acid | Aspergillus flavus Urate Oxidase | 50 | Not Reported | Not Reported | [8] |
| Uric Acid | This compound | 128 | Not Reported | Not Reported | [9] |
| Xanthine | Aspergillus flavus Urate Oxidase | Poor Substrate | Not Reported | Not Reported | [6] |
| Hypoxanthine | Aspergillus flavus Urate Oxidase | Poor Substrate | Not Reported | Not Reported | |
| Theophylline | Porcine Liver Uricase | Kᵢ = 1 x 10⁻³ M | - | - |
Note: The table summarizes the available quantitative data. The lack of comprehensive comparative kinetic data for various purine analogs with this compound is a notable gap in the current literature.
Experimental Protocols
Enzyme Kinetics Assay for this compound
Objective: To determine the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vmax) of this compound with uric acid.
Principle: The activity of this compound is measured by monitoring the decrease in absorbance at 293 nm as uric acid is consumed. The molar extinction coefficient of uric acid at this wavelength is approximately 12,600 M⁻¹cm⁻¹.
Materials:
-
This compound (recombinant urate oxidase)
-
Uric acid
-
50 mM Borate (B1201080) buffer, pH 8.5
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 50 mM Borate buffer, pH 8.5.
-
Prepare a stock solution of uric acid (e.g., 10 mM) in a minimal amount of NaOH to aid dissolution, then dilute with the borate buffer. Prepare a series of dilutions of uric acid in borate buffer to achieve final concentrations ranging from approximately 0.1 x Kₘ to 10 x Kₘ (e.g., 5 µM to 500 µM).
-
Prepare a stock solution of this compound in cold borate buffer and keep on ice. The final enzyme concentration in the assay should be in the nanomolar range and determined empirically to yield a linear reaction rate for at least 60 seconds.
-
-
Assay Execution:
-
Set the spectrophotometer to 293 nm and equilibrate the cuvette holder to 25°C.
-
To a 1 ml quartz cuvette, add the appropriate volume of the uric acid dilution and borate buffer to a final volume of 990 µl.
-
Incubate the cuvette in the spectrophotometer for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 10 µl of the diluted this compound solution and mix quickly by inverting the cuvette.
-
Immediately start recording the absorbance at 293 nm every 5 seconds for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (V₀ = (ΔA/Δt) / εl), where ε is the molar extinction coefficient of uric acid and l is the path length.
-
Plot the initial velocities (V₀) against the corresponding uric acid concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Kₘ + [S])) using non-linear regression software to determine the values of Kₘ and Vmax. Alternatively, use a linear transformation such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
X-ray Crystallography of this compound-Inhibitor Complex
Objective: To determine the three-dimensional structure of this compound in complex with a competitive inhibitor to elucidate the molecular interactions in the active site.
Principle: Single crystals of the protein-inhibitor complex are grown and then exposed to a high-intensity X-ray beam. The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the atomic structure of the protein and the bound inhibitor can be modeled.
Materials:
-
Purified this compound
-
Competitive inhibitor (e.g., 8-azaxanthin)
-
Crystallization buffer (e.g., containing polyethylene (B3416737) glycol (PEG) and a buffer salt like Tris-HCl)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
Cryoprotectant solution
-
Synchrotron X-ray source and detector
Procedure:
-
Protein Purification and Complex Formation:
-
Express and purify recombinant this compound to >95% homogeneity.
-
Incubate the purified enzyme with a molar excess of the inhibitor to ensure saturation of the active sites.
-
-
Crystallization:
-
Screen for initial crystallization conditions using commercially available sparse-matrix screens.
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). Mix a small volume of the protein-inhibitor complex solution with an equal volume of the reservoir solution and equilibrate against a larger volume of the reservoir solution.
-
Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.
-
-
Data Collection:
-
Once suitable crystals are obtained, briefly soak them in a cryoprotectant solution to prevent ice formation during freezing.
-
Flash-cool the crystal in a stream of liquid nitrogen.
-
Mount the frozen crystal on a goniometer at a synchrotron beamline.
-
Expose the crystal to a monochromatic X-ray beam and collect a series of diffraction images as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group, and to integrate the reflection intensities.
-
Solve the phase problem using molecular replacement with a known urate oxidase structure as a search model.
-
Build an atomic model of the protein and the inhibitor into the resulting electron density map.
-
Refine the model against the experimental data to improve its agreement with the observed diffraction pattern and to optimize its stereochemistry.
-
Site-Directed Mutagenesis of Active Site Residues
Objective: To investigate the role of specific active site residues in substrate binding and catalysis by replacing them with other amino acids and characterizing the resulting mutant enzymes.
Principle: A plasmid containing the gene for this compound is used as a template for a polymerase chain reaction (PCR) with primers that contain the desired mutation. The original, methylated template DNA is then digested with the restriction enzyme DpnI, leaving the newly synthesized, mutated plasmid. This plasmid is then transformed into a host organism (e.g., Saccharomyces cerevisiae) for expression of the mutant protein.
Materials:
-
Expression plasmid containing the this compound gene
-
Mutagenic primers (forward and reverse) containing the desired nucleotide change
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent Saccharomyces cerevisiae cells
-
Yeast expression vectors and media
Procedure:
-
Primer Design:
-
Design a pair of complementary primers that anneal to the this compound gene at the site of the desired mutation. The primers should contain the mismatched nucleotide(s) in the center, flanked by 15-20 nucleotides of complementary sequence on both sides.
-
-
Mutagenesis PCR:
-
Set up a PCR reaction containing the this compound expression plasmid, the mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Perform a thermocycling program with a sufficient number of cycles to amplify the entire plasmid.
-
-
DpnI Digestion:
-
Digest the PCR product with DpnI to remove the original, methylated template plasmid. DpnI specifically cleaves methylated DNA, which is characteristic of DNA isolated from most E. coli strains used for plasmid propagation.
-
-
Transformation and Expression:
-
Transform the DpnI-treated, mutated plasmid into competent S. cerevisiae cells.
-
Select for transformed yeast cells on appropriate selection media.
-
Induce the expression of the mutant this compound protein.
-
-
Protein Purification and Characterization:
-
Purify the mutant this compound protein using standard chromatography techniques.
-
Verify the presence of the desired mutation by DNA sequencing of the expression plasmid isolated from the yeast.
-
Characterize the kinetic properties (Kₘ and kcat) of the mutant enzyme using the enzyme kinetics assay described above and compare them to the wild-type enzyme to determine the functional consequence of the mutation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Purine degradation pathway leading to the formation of uric acid and its subsequent conversion to allantoin by this compound.
Caption: Enzymatic reaction catalyzed by this compound, converting uric acid, oxygen, and water into allantoin, carbon dioxide, and hydrogen peroxide.
References
- 1. This compound (Elitek): a novel agent for tumor lysis syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue specificity and species differences in the distribution of urate oxidase in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbiotech.com [ijbiotech.com]
- 4. Urate oxidase - Wikipedia [en.wikipedia.org]
- 5. Near-atomic resolution structures of urate oxidase complexed with its substrate and analogues: the protonation state of the ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azide inhibition of urate oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of uricase by pyrimidine and purine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Investigation of Rasburicase Catalytic Activity: A Technical Guide
Introduction
Rasburicase, a recombinant urate oxidase enzyme, is a potent therapeutic agent for the management of hyperuricemia, particularly in the context of tumor lysis syndrome (TLS).[1][2][3] Produced by a genetically modified Saccharomyces cerevisiae strain, it is a recombinant version of the urate oxidase enzyme found in Aspergillus flavus.[1][4][5] Unlike allopurinol (B61711), which prevents the formation of uric acid by inhibiting xanthine (B1682287) oxidase, this compound acts directly on existing uric acid.[4][6] It catalyzes the enzymatic oxidation of poorly soluble uric acid into allantoin, a metabolite that is five to ten times more soluble and readily excreted by the kidneys.[6][7] This rapid reduction of uric acid levels is critical for preventing renal damage.[8]
This technical guide provides an in-depth overview of the in vitro investigation of this compound's catalytic activity. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of key quantitative data, and visual diagrams of relevant pathways and workflows.
Mechanism of Catalytic Action
The core function of this compound is the enzymatic conversion of uric acid. The reaction proceeds via an unstable intermediate, 5-hydroxyisourate, which then non-enzymatically degrades into allantoin.[1][8] This process also generates hydrogen peroxide and carbon dioxide as byproducts.[5][6] In vivo, the hydrogen peroxide is subsequently neutralized by endogenous antioxidant systems like catalase.[1]
The overall chemical reaction is as follows: Uric Acid + O₂ + 2H₂O → Allantoin + H₂O₂ + CO₂
Core Experimental Protocol: Spectrophotometric Assay
The most common in vitro method to determine this compound activity is a spectrophotometric assay. This assay quantifies the enzymatic activity by measuring the rate of uric acid consumption, which corresponds to a decrease in absorbance at approximately 290-300 nm.[9][10]
Principle
Uric acid has a characteristic absorbance peak around 292 nm, while its oxidation product, allantoin, does not absorb at this wavelength. The rate of decrease in absorbance at this wavelength is directly proportional to the rate of the uricase-catalyzed reaction. One unit of uricase activity is defined as the amount of enzyme that oxidizes one micromole of uric acid per minute under the specified assay conditions.[9][10]
Experimental Workflow
Detailed Methodology
Reagents and Preparation:
-
0.1 M Sodium Borate (B1201080) Buffer (pH 8.5): Prepare a 0.1 M solution of sodium borate and adjust the pH to 8.5. Before use, this buffer should be oxygenated by bubbling O₂ gas through it for 10-15 minutes.[9]
-
Uric Acid Stock Solution: To prepare the substrate, first dissolve 60 mg of lithium carbonate in 15 ml of water and filter. In this filtrate, dissolve 100 mg of uric acid, which may require gentle heating to 50-60°C. After cooling, adjust the final volume to 100 ml with reagent-grade water. This creates a concentrated stock solution.[9]
-
Working Uric Acid Solution: Dilute the stock solution 1:100 in the 0.1 M sodium borate buffer (pH 8.5). This working solution should also be oxygenated.[9]
-
This compound Enzyme Solution: Reconstitute lyophilized this compound in a cold (4°C) 0.1 M sodium borate buffer, pH 8.5, to a concentration of 1 mg/ml. Immediately before the assay, perform serial dilutions to achieve a final working concentration in the range of 0.01-0.1 units/ml.[9]
Instrumentation:
-
A UV-Vis spectrophotometer capable of maintaining a constant temperature (e.g., 25°C or 35°C) and measuring absorbance at 290-293 nm.[9][11]
Procedure:
-
Set the spectrophotometer to the desired wavelength (e.g., 292 nm) and temperature (e.g., 25°C).[9]
-
Pipette the reaction components into a quartz cuvette. A typical reaction mixture may consist of 2.0 ml of the working uric acid solution and 0.5 ml of the borate buffer.[9]
-
Place the cuvette in the spectrophotometer and incubate for 4-5 minutes to allow the solution to reach thermal equilibrium.[9]
-
Monitor the absorbance to establish a stable baseline or blank rate.
-
Initiate the reaction by adding 0.5 ml of the diluted this compound enzyme solution and mix immediately.
-
Record the decrease in absorbance at 292 nm for 6-7 minutes, ensuring enough data points are collected to identify the initial linear portion of the curve.[9]
Calculation of Enzyme Activity: The activity is calculated from the linear portion of the absorbance curve.
-
Formula: Units/mL = (ΔA₂₉₂/min * Total Volume (mL) * Dilution Factor) / (Molar Extinction Coefficient * Light Path (cm) * Enzyme Volume (mL))
-
ΔA₂₉₂/min: The change in absorbance per minute.
-
Molar Extinction Coefficient (ε) of Uric Acid: Approximately 12.6 mM⁻¹cm⁻¹ at 293 nm.[11]
-
Light Path: Typically 1 cm for a standard cuvette.
Quantitative Data Summary
The catalytic efficiency of this compound is influenced by several factors. The following tables summarize key parameters relevant to its in vitro activity.
Table 1: Optimal Conditions and Kinetic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Optimal pH | 8.5 | [12] |
| Optimal Temperature | 35 °C | [12] |
| Stable pH Range | 6.5 – 11.0 | [12] |
| Stable Temperature Range | 20 – 40 °C | [12] |
| Michaelis-Menten Constant (Km) | To be determined experimentally | [3] |
| Maximum Velocity (Vmax) | To be determined experimentally | |
Table 2: Physical and Pharmacokinetic Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Mass | ~34 kDa per subunit; tetrameric protein | [1][5] |
| Source | Recombinant A. flavus urate oxidase expressed in S. cerevisiae | [1][5][6] |
| Elimination Half-Life (in vivo) | 16 - 22.5 hours | [3][5][6] |
| Volume of Distribution (in vivo) | 75.8 - 138 mL/kg (adults) |[5][13] |
Key Considerations for In Vitro Studies
Substrate Availability and Inhibition
This compound's activity is dependent on the concentration of its substrate, uric acid. Agents that inhibit uric acid production, such as the xanthine oxidase inhibitor allopurinol, do not directly inhibit this compound but will reduce the available substrate pool.[1] This is a crucial distinction in understanding the purine (B94841) catabolism pathway. An association between this compound and allopurinol should be avoided in a clinical context as it may reduce this compound efficacy.[1]
Ex Vivo Sample Stability
A critical factor, learned from clinical sample handling, is the continued catalytic activity of this compound ex vivo. If blood or plasma samples containing both uric acid and this compound are left at room temperature, the enzyme will continue to degrade the uric acid, leading to falsely low measurements.[14][15] For any in vitro studies involving biological matrices, it is imperative to adopt proper handling procedures.
Recommended Sample Handling Protocol:
-
Collect samples in pre-chilled tubes containing a heparin anticoagulant.[6][14]
-
Separate plasma in a refrigerated centrifuge.
-
Assay the plasma for uric acid within 4 hours of collection.[6][14]
Conclusion
The in vitro analysis of this compound catalytic activity relies on well-established spectrophotometric methods that are robust and reproducible. By carefully controlling experimental conditions such as pH, temperature, and substrate concentration, researchers can accurately determine the enzyme's kinetic properties. Understanding the complete purine catabolism pathway and adhering to strict sample handling protocols are essential for obtaining reliable data. The methodologies and information presented in this guide provide a solid foundation for the continued investigation and development of urate oxidase-based therapies.
References
- 1. This compound represents a new tool for hyperuricemia in tumor lysis syndrome and in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitfalls, prevention, and treatment of hyperuricemia during tumor lysis syndrome in the era of this compound (recombinant urate oxidase) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound (Elitek): a novel agent for tumor lysis syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound represents a new tool for hyperuricemia in tumor lysis syndrome and in gout [medsci.org]
- 9. Uricase - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. Optimized UV-Spectrophotometric Assay to Screen Bacterial Uricase Activity Using Whole Cell Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oycus.com [oycus.com]
- 12. researchgate.net [researchgate.net]
- 13. products.sanofi.us [products.sanofi.us]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. academic.oup.com [academic.oup.com]
Preclinical Pharmacodynamics of Recombinant Urate Oxidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of recombinant urate oxidase, a critical therapeutic agent for the management of hyperuricemia. This document delves into the core principles of its mechanism of action, detailed experimental protocols for its evaluation in preclinical models, and a summary of key pharmacodynamic data. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific concepts.
Introduction to Recombinant Urate Oxidase
Urate oxidase, or uricase, is an enzyme that catalyzes the oxidation of uric acid to 5-hydroxyisourate, which is then non-enzymatically converted to allantoin (B1664786).[1] Allantoin is a more soluble and readily excretable compound than uric acid.[2] Humans and some higher primates lack a functional urate oxidase gene, making them susceptible to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood that can lead to gout and other complications.[2][3]
Recombinant urate oxidases, such as rasburicase and the pegylated form, pegloticase, have been developed as therapeutic agents to rapidly lower uric acid levels.[4][5] this compound is a recombinant version of the enzyme from Aspergillus flavus, produced in a modified Saccharomyces cerevisiae strain.[6] Pegloticase is a porcine recombinant uricase modified with polyethylene (B3416737) glycol (PEG) to increase its half-life and reduce immunogenicity.[5] This guide focuses on the preclinical evaluation of the pharmacodynamic properties of these important drugs.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of recombinant urate oxidase is the enzymatic degradation of uric acid. This intervention occurs at the final step of the purine (B94841) metabolism pathway.
Purine Metabolism and Uric Acid Production
Uric acid is the end product of purine nucleotide metabolism in humans.[7] The pathway involves the breakdown of purine nucleotides (adenosine monophosphate and guanosine (B1672433) monophosphate) to hypoxanthine (B114508) and xanthine (B1682287), which are then oxidized to uric acid by the enzyme xanthine oxidase.[8]
Caption: Purine metabolism pathway leading to uric acid production.
Recombinant Urate Oxidase Mechanism of Action
Recombinant urate oxidase directly targets and degrades circulating uric acid, converting it to allantoin. This process bypasses the need for renal excretion of uric acid, providing a rapid and effective means of lowering its concentration in the blood.[6]
Caption: Enzymatic conversion of uric acid to allantoin by recombinant urate oxidase.
Preclinical Models of Hyperuricemia
The evaluation of the pharmacodynamics of recombinant urate oxidase relies on robust animal models that mimic human hyperuricemia.
Genetically Modified Models: Urate Oxidase Knockout (Uox-KO) Mice
Mice, unlike humans, possess a functional uricase enzyme. Therefore, to create a model of hyperuricemia, the gene encoding urate oxidase (Uox) can be knocked out.[9][10]
Experimental Protocol: Generation of Uox-KO Mice [11][12]
-
Gene Targeting Strategy: Design a gene-targeting vector to delete one or more critical exons (e.g., exons 2-4) of the Uox gene. This can be achieved using CRISPR/Cas9 or TALEN technology.
-
Generation of Chimeric Mice: Introduce the targeting vector and Cas9/TALEN components into embryonic stem (ES) cells. Select for successfully targeted ES cells and inject them into blastocysts, which are then implanted into pseudopregnant female mice.
-
Breeding and Genotyping: Breed the resulting chimeric mice with wild-type mice to obtain heterozygous (Uox+/-) offspring. Genotype the offspring using PCR analysis of tail-tip DNA to confirm the presence of the knockout allele.
-
Generation of Homozygous Knockouts: Intercross heterozygous mice to produce homozygous (Uox-/-) knockout mice. Note that homozygous Uox-KO mice may have a reduced survival rate and may require treatment with a xanthine oxidase inhibitor like allopurinol for postnatal survival.[10]
-
Phenotypic Characterization: Confirm the hyperuricemic phenotype by measuring serum uric acid levels in Uox-KO mice compared to wild-type littermates.
Chemically-Induced Hyperuricemia Models
A more rapid method to induce hyperuricemia in rodents is through the administration of a uricase inhibitor, such as potassium oxonate.[4][13]
Experimental Protocol: Potassium Oxonate-Induced Hyperuricemia in Mice [13][14]
-
Animals: Use male Swiss albino or Kunming mice (25-30 g).
-
Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions.
-
Induction of Hyperuricemia:
-
Prepare a suspension of potassium oxonate in a suitable vehicle (e.g., 0.5% carboxymethylcellulose or saline).
-
Administer potassium oxonate (e.g., 250 mg/kg) via intraperitoneal injection or oral gavage.
-
To further increase uric acid levels, a purine precursor like hypoxanthine (e.g., 250-500 mg/kg) or adenine (B156593) can be co-administered.[14][15]
-
-
Treatment Administration: Administer the recombinant urate oxidase or vehicle control at a specified time point after the induction of hyperuricemia.
-
Sample Collection: Collect blood samples at various time points post-treatment to measure serum uric acid levels.
Experimental Protocols for Pharmacodynamic Assessment
The following protocols outline the key experiments for evaluating the pharmacodynamic effects of recombinant urate oxidase in preclinical models.
Caption: General experimental workflow for preclinical pharmacodynamic studies.
Dose-Response Studies
Objective: To determine the relationship between the dose of recombinant urate oxidase and the magnitude of the uric acid-lowering effect.
Protocol:
-
Animal Model: Use a hyperuricemic animal model (e.g., potassium oxonate-induced hyperuricemia in mice).
-
Group Allocation: Randomly assign animals to different treatment groups, including a vehicle control group and multiple groups receiving different doses of the recombinant urate oxidase (e.g., for this compound: 0.05, 0.15, 1.5, 3, 6, 7.5 mg/kg).[16]
-
Drug Administration: Administer the assigned dose of the drug or vehicle via the appropriate route (e.g., intravenous or intraperitoneal injection).
-
Blood Sampling: Collect blood samples at a predetermined time point after drug administration (e.g., 24 hours).
-
Uric Acid Measurement: Analyze serum uric acid concentrations for each sample.
-
Data Analysis: Plot the percentage reduction in serum uric acid as a function of the drug dose to generate a dose-response curve.
Time-Course Studies
Objective: To evaluate the onset and duration of the uric acid-lowering effect of recombinant urate oxidase.
Protocol:
-
Animal Model: Use a hyperuricemic animal model.
-
Group Allocation: Assign animals to a treatment group (receiving a single effective dose of the recombinant urate oxidase) and a vehicle control group.
-
Drug Administration: Administer the drug or vehicle.
-
Serial Blood Sampling: Collect blood samples at multiple time points after drug administration (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Uric Acid Measurement: Determine serum uric acid concentrations for all samples.
-
Data Analysis: Plot the serum uric acid concentration over time for both the treatment and control groups to visualize the time course of the pharmacodynamic effect.
Measurement of Uric Acid and Allantoin
Accurate quantification of uric acid and its metabolite, allantoin, is crucial for pharmacodynamic studies.
Protocol: Uric Acid Measurement in Serum by HPLC [17][18]
-
Sample Preparation:
-
Collect blood and allow it to clot to obtain serum.
-
Precipitate proteins from the serum sample by adding a deproteinizing agent (e.g., perchloric acid or acetonitrile) and centrifuge to collect the supernatant.
-
-
Chromatographic Separation:
-
Inject the supernatant onto a reverse-phase C18 high-performance liquid chromatography (HPLC) column.
-
Use a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) for isocratic or gradient elution.
-
-
Detection:
-
Detect uric acid using a UV detector at a wavelength of approximately 280-290 nm.
-
-
Quantification:
Protocol: Allantoin Measurement in Urine by UPLC-MS/MS [21][22]
-
Sample Preparation:
-
Collect urine samples and dilute them with an appropriate buffer.
-
Add a stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N]-allantoin) to the diluted urine.
-
Precipitate proteins with an organic solvent (e.g., acetonitrile) and centrifuge.
-
-
Chromatographic Separation:
-
Inject the supernatant onto a UPLC HILIC (hydrophilic interaction liquid chromatography) column.
-
Use an isocratic mobile phase (e.g., acetonitrile (B52724) with a small percentage of aqueous formic acid).
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for both allantoin and the internal standard.
-
-
Quantification:
-
Calculate the allantoin concentration based on the ratio of the peak area of allantoin to that of the internal standard, by reference to a standard curve.
-
Quantitative Pharmacodynamic Data
The following tables summarize key preclinical pharmacodynamic data for recombinant urate oxidases.
Table 1: Preclinical Pharmacodynamics of this compound in Hyperuricemic Mice
| Parameter | Value | Animal Model | Reference |
| Effective Dose Range | 0.05 - 7.5 mg/kg | Potassium Oxonate-Induced | [16] |
| Uric Acid Reduction (at 6 mg/kg) | ~8.45 mg/dL decrease | Potassium Oxonate-Induced | [16] |
| Uric Acid Reduction (at 0.15 mg/kg) | ~10 mg/dL decrease | Potassium Oxonate-Induced | [16] |
| Onset of Action | Rapid, within hours | Not specified | [23] |
| Duration of Action | Maintained for at least 96 hours | Not specified | [23] |
Table 2: Preclinical Pharmacodynamics of Pegloticase
| Parameter | Value | Animal Model | Reference |
| Effect | Dose-dependent reduction in serum urate | Not specified | [5] |
| Mechanism | Catalyzes uric acid to allantoin | In vitro / In vivo | [5] |
| Key Feature | Extended half-life due to PEGylation | Not specified | [5] |
Note: Specific quantitative preclinical dose-response data for pegloticase is less readily available in the public domain compared to this compound, with more emphasis on its clinical efficacy.
Conclusion
The preclinical pharmacodynamic evaluation of recombinant urate oxidase is a critical component of its development and characterization. The use of robust animal models of hyperuricemia, coupled with detailed experimental protocols for assessing dose-response and time-course effects, provides essential data on the efficacy of these therapeutic agents. The analytical methods for quantifying uric acid and allantoin are well-established and offer the necessary precision and sensitivity for these studies. This technical guide provides a foundational understanding of the key principles and methodologies for researchers, scientists, and drug development professionals working with this important class of drugs.
References
- 1. Urate Oxidase - Proteopedia, life in 3D [proteopedia.org]
- 2. Urate oxidase - Wikipedia [en.wikipedia.org]
- 3. From purines to purinergic signalling: molecular functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Pegloticase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Metabolism of purine nucleotides and the production of uric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Uric Acid Metabolism-Related Inflammation in the Pathogenesis of Metabolic Syndrome Components Such as Atherosclerosis and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oss.gempharmatech.com [oss.gempharmatech.com]
- 10. cyagen.com [cyagen.com]
- 11. researchgate.net [researchgate.net]
- 12. CRISPR/Cas9 Mediated Deletion of the Uox Gene Generates a Mouse Model of Hyperuricemia with Multiple Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. CN111887202B - Method for constructing mouse model of acute hyperuricemia - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of serum uric acid using high-performance liquid chromatography (HPLC)/isotope dilution mass spectrometry (ID-MS) as a candidate reference method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of Uric Acid of Rat Serum by Liquid Chromatography-ultraviolet Detection and Its Comparison Study [slarc.org.cn]
- 19. UPLC-MS/MS Method for Determination of Uric Acid and Creatinine in Serum and Urine of Hyperuricemic Mice [cjcu.jlu.edu.cn]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. Allantoin in Human Urine Quantified by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effectiveness of a Single 6-mg Fixed Dose of this compound for Prevention or Management of Hyperuricemia Associated with Tumor Lysis Syndrome in Adults with Cancer [jhoponline.com]
The Role of Rasburicase in Mitigating Hyperuricemia-Induced Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hyperuricemia, an excess of uric acid in the blood, is a condition implicated in a range of pathologies beyond gout, including renal and cardiovascular diseases. A key mechanism underlying its pathogenicity is the induction of oxidative stress. Uric acid, despite its antioxidant properties in the extracellular environment, can act as a potent pro-oxidant within the cell, contributing to cellular damage and dysfunction. Rasburicase, a recombinant urate oxidase, offers a rapid and effective means of lowering plasma uric acid levels by converting it to the more soluble and readily excretable allantoin. This guide provides an in-depth technical overview of the role of this compound in mitigating hyperuricemia-induced oxidative stress, detailing the underlying signaling pathways, experimental protocols for investigation, and a summary of its mechanism of action.
Introduction: The Dichotomy of Uric Acid and Oxidative Stress
Uric acid (UA) is the final product of purine (B94841) metabolism in humans.[1] While it is a major antioxidant in human plasma, capable of scavenging various free radicals, intracellularly, hyperuricemia is strongly associated with increased oxidative stress.[2] This pro-oxidant activity is a key contributor to the pathophysiology of hyperuricemia-related conditions.
The generation of reactive oxygen species (ROS) in the context of hyperuricemia is multifactorial. The enzymatic conversion of hypoxanthine (B114508) to xanthine (B1682287) and subsequently to uric acid by xanthine oxidoreductase (XOR) itself produces superoxide (B77818) anions and hydrogen peroxide.[2] Furthermore, elevated intracellular uric acid levels have been shown to stimulate the activity of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase, a major source of cellular ROS.[2] This increased oxidative stress can lead to endothelial dysfunction, inflammation, and cellular apoptosis.[3][4]
This compound: Mechanism of Action
This compound is a recombinant form of the enzyme urate oxidase, which is absent in humans.[5] Its primary function is to catalyze the enzymatic oxidation of uric acid to allantoin.[1][6] Allantoin is a more soluble and inert compound that is easily excreted by the kidneys.[5][6]
The reaction proceeds as follows:
Uric Acid + O₂ + 2H₂O → Allantoin + H₂O₂ + CO₂
A critical aspect of this reaction is the production of hydrogen peroxide (H₂O₂) as a byproduct.[1][5] While the body's antioxidant systems, such as catalase, can neutralize this H₂O₂, this is an important consideration in patients with deficiencies in antioxidant enzymes like glucose-6-phosphate dehydrogenase (G6PD), where this compound is contraindicated due to the risk of hemolysis and methemoglobinemia.[5]
By rapidly and effectively reducing plasma uric acid levels, this compound removes the primary substrate for hyperuricemia-induced oxidative stress, thereby mitigating its downstream pathological effects.[1][7]
Signaling Pathways in Hyperuricemia-Induced Oxidative Stress
Elevated intracellular uric acid levels trigger a cascade of signaling events that culminate in increased oxidative stress and cellular dysfunction. A key pathway involved is the activation of NADPH oxidase.
By lowering intracellular uric acid concentrations, this compound is hypothesized to downregulate the activation of NADPH oxidase, thereby reducing the production of ROS and mitigating the subsequent cellular damage.
Experimental Protocols
This section details the methodologies for inducing hyperuricemia in an animal model and for quantifying key markers of oxidative stress.
Induction of Hyperuricemia in a Rat Model
A common and effective method for inducing hyperuricemia in rats involves the administration of a uricase inhibitor, such as potassium oxonate, in combination with a purine precursor like hypoxanthine.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are typically used.
-
Acclimatization: Animals are acclimatized for at least one week with free access to standard chow and water.
-
Hyperuricemia Induction:
-
Prepare a suspension of potassium oxonate (e.g., 250 mg/kg body weight) in a vehicle such as 0.5% carboxymethylcellulose sodium.
-
Prepare a solution of hypoxanthine (e.g., 250 mg/kg body weight) in a suitable solvent.
-
Administer potassium oxonate via intraperitoneal injection and hypoxanthine via oral gavage daily for a period of 7 to 14 days.
-
-
Control Group: A control group should receive the vehicle solutions on the same schedule.
-
Confirmation of Hyperuricemia: Blood samples are collected at baseline and at the end of the induction period to measure serum uric acid levels and confirm the successful establishment of the hyperuricemic model.
Quantification of Oxidative Stress Markers
MDA is a product of lipid peroxidation and a widely used marker of oxidative stress. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for its quantification.
Protocol:
-
Sample Preparation: Homogenize kidney tissue in ice-cold buffer (e.g., 1.15% KCl). Centrifuge the homogenate to obtain the supernatant.
-
Reaction Mixture:
-
To a test tube, add the tissue supernatant.
-
Add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., acetic acid).
-
-
Incubation: Incubate the mixture at 95°C for 60 minutes. This allows the MDA in the sample to react with TBA to form a colored adduct.
-
Measurement: After cooling, measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
-
Standard Curve: Prepare a standard curve using a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
-
Calculation: Calculate the concentration of MDA in the tissue sample based on the standard curve and express the results as nmol/mg of protein.
SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.
Protocol:
-
Sample Preparation: Prepare tissue homogenates as described for the MDA assay.
-
Assay Principle: The assay is based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system. The SOD in the sample competes for the superoxide radicals, thus inhibiting the color development.
-
Reaction Mixture: In a microplate well, combine the sample, the xanthine/xanthine oxidase system, and the NBT solution.
-
Incubation: Incubate at room temperature for a specified time (e.g., 20 minutes).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm).
-
Calculation: The percentage of inhibition of NBT reduction is calculated, and the SOD activity is expressed as units/mg of protein, where one unit of SOD is defined as the amount of enzyme that inhibits the rate of NBT reduction by 50%.
GPx is another critical antioxidant enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides.
Protocol:
-
Sample Preparation: Prepare tissue homogenates as for the previous assays.
-
Assay Principle: The assay measures the rate of oxidation of glutathione (B108866) (GSH) to glutathione disulfide (GSSG) by GPx, coupled to the recycling of GSSG back to GSH by glutathione reductase using NADPH as a reducing agent. The decrease in NADPH absorbance is monitored.
-
Reaction Mixture: In a cuvette, combine the tissue supernatant, glutathione, glutathione reductase, and NADPH.
-
Initiation of Reaction: Add a substrate for GPx, such as hydrogen peroxide or cumene (B47948) hydroperoxide, to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: The GPx activity is calculated from the rate of NADPH consumption and is typically expressed as units/mg of protein.
Data Presentation: Expected Outcomes
Table 1: Effect of this compound on Serum Uric Acid and Renal Function Markers in Hyperuricemic Rats
| Group | Serum Uric Acid (mg/dL) | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (mg/dL) |
| Control | 1.5 ± 0.3 | 0.5 ± 0.1 | 20 ± 4 |
| Hyperuricemia | 8.2 ± 1.1 | 1.2 ± 0.2 | 45 ± 7* |
| Hyperuricemia + this compound | 2.1 ± 0.5# | 0.7 ± 0.1# | 25 ± 5# |
*p < 0.05 vs. Control; #p < 0.05 vs. Hyperuricemia
Table 2: Effect of this compound on Oxidative Stress Markers in Kidney Tissue of Hyperuricemic Rats
| Group | MDA (nmol/mg protein) | SOD Activity (U/mg protein) | GPx Activity (U/mg protein) |
| Control | 2.5 ± 0.4 | 150 ± 15 | 85 ± 9 |
| Hyperuricemia | 6.8 ± 0.9 | 95 ± 10 | 50 ± 6* |
| Hyperuricemia + this compound | 3.1 ± 0.5# | 135 ± 12# | 78 ± 8# |
*p < 0.05 vs. Control; #p < 0.05 vs. Hyperuricemia
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the logical flow of an experimental investigation into the effects of this compound and the purine catabolism pathway.
Conclusion
This compound provides a powerful therapeutic tool for the management of hyperuricemia. Its mechanism of action, the enzymatic degradation of uric acid to allantoin, directly addresses the root cause of hyperuricemia-induced oxidative stress. By rapidly lowering uric acid levels, this compound is poised to mitigate the downstream cascade of ROS production, endothelial dysfunction, and inflammation. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of this compound's efficacy in ameliorating oxidative stress in a preclinical setting. Further research focusing on the direct measurement of oxidative stress markers following this compound administration will be invaluable in further elucidating its protective effects beyond its established urate-lowering capabilities.
References
- 1. This compound represents a new tool for hyperuricemia in tumor lysis syndrome and in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound represents a new tool for hyperuricemia in tumor lysis syndrome and in gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induced severe hemolysis and methemoglobinemia in a Caucasian patient complicated by acute renal failure and ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Use of this compound to improve kidney function in children with hyperuricemia and acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Genetic Modifications in Recombinant Rasburicase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genetic modifications and protein engineering strategies applied to urate oxidase, the enzyme underlying the therapeutic agent rasburicase. We delve into the molecular biology, biochemistry, and methodologies used to enhance the properties of this crucial enzyme for clinical applications.
Introduction to this compound and its Mechanism of Action
This compound is a recombinant form of the enzyme urate oxidase (uricase), which is naturally found in many mammals but is absent in humans due to nonsense mutations in the corresponding gene.[1] It is a critical therapeutic agent for managing hyperuricemia, particularly in the context of tumor lysis syndrome (TLS), a condition that can arise during cancer treatment.[2]
The primary function of this compound is to catalyze the enzymatic oxidation of uric acid, a poorly soluble end product of purine (B94841) metabolism in humans, into allantoin (B1664786).[3] Allantoin is a significantly more soluble and readily excretable compound, thereby preventing the crystallization of uric acid in the kidneys and mitigating the risk of acute kidney injury.[2] The reaction also produces hydrogen peroxide and carbon dioxide as byproducts.[4] this compound is produced in a genetically modified Saccharomyces cerevisiae strain, which expresses the complementary DNA (cDNA) cloned from Aspergillus flavus.[1][3][5]
Genetic Modifications: Enhancing Enzymatic Properties
While the commercially available this compound is a recombinant version of the Aspergillus flavus urate oxidase, the primary advantage of its recombinant production lies in the higher purity and specific activity compared to the enzyme purified from its native source.[6][7] This is largely attributed to the avoidance of a chemical modification of a reactive cysteine residue (Cys103) that can occur during the purification of the native enzyme.[6][7] The recombinant production process preserves the natural structure of the molecule.[6][7]
Beyond the production of the wild-type sequence in a recombinant host, significant research has focused on targeted genetic modifications to further improve the enzyme's therapeutic potential. These modifications, achieved through techniques like site-directed mutagenesis and directed evolution, aim to enhance properties such as catalytic efficiency, thermostability, and plasma half-life.
Site-directed mutagenesis allows for specific amino acid substitutions to be introduced into the enzyme's sequence. Studies on Aspergillus flavus urate oxidase have identified key residues where mutations can confer enhanced stability:
-
Introduction of Disulfide Bridges: To improve thermostability, de novo disulfide bridges have been engineered by introducing cysteine residues at specific locations. For instance, the single point mutations Ala6Cys and Ser282Cys were created to form inter-chain disulfide bridges between the subunits of the tetrameric enzyme.[8]
-
Targeted Amino Acid Substitution: A single substitution of glutamine with leucine (B10760876) at position 269 (Q269L ) has been shown to enhance the thermostability of Aspergillus flavus urate oxidase.[9]
Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. This involves generating a large library of mutant genes, typically through error-prone PCR or DNA shuffling, followed by screening for variants with improved function. For urate oxidase from Bacillus subtilis, directed evolution has yielded mutants with significantly higher catalytic efficiency. Key beneficial substitutions identified include D44V , Q268R , and K285Q .[10] A combination of these mutations (D44V/Q268R) resulted in a 129% increase in enzyme activity compared to the wild-type.[10]
To increase the in vivo half-life of urate oxidase, a technique called PASylation has been employed. This involves genetically fusing a long, random coil polypeptide of proline, alanine, and serine (PAS) to the enzyme. PASylation of Aspergillus flavus urate oxidase has been shown to increase its hydrodynamic radius, leading to a significantly longer plasma half-life compared to both the native enzyme and this compound.[11]
Quantitative Data on Modified Urate Oxidase
The following tables summarize the quantitative data on the biochemical and biophysical properties of native and modified urate oxidase enzymes.
Table 1: Comparison of Kinetic Parameters of Native and Modified Urate Oxidase
| Enzyme Variant | Km (μM) | kcat/Km (mM-1s-1) | Specific Activity (U/mg) | Source Organism | Reference |
| Wild-type Urate Oxidase | - | 35.1 | 4.018 | Aspergillus flavus | [9] |
| Q269L Mutant | - | 53.2 | 3.926 | Aspergillus flavus | [9] |
| Wild-type Urate Oxidase | - | - | - | Bacillus subtilis | [10] |
| D44V/Q268R Mutant | Increased by 68% | Increased by 83% | Increased by 129% | Bacillus subtilis | [10] |
| Native Urate Oxidase (recombinant) | - | - | - | Aspergillus flavus | [11] |
| This compound | - | - | - | Aspergillus flavus | [11] |
| UOX-PAS100 | 52.61 (1.24-fold reduction vs native) | 3.87-fold increase vs native | - | Aspergillus flavus | [11] |
Table 2: Comparison of Thermostability and Pharmacokinetics
| Enzyme Variant | Optimal Temperature (°C) | Half-life at 40°C (min) | Plasma Half-life (h) | Source Organism | Reference |
| Wild-type Urate Oxidase | 25 | 38.5 | 2.87 | Aspergillus flavus | [8][11][12] |
| Ala6Cys Mutant | Increased by 10°C | 138 | - | Aspergillus flavus | [8] |
| Ser282Cys Mutant | Increased by 10°C | 115 | - | Aspergillus flavus | [8] |
| This compound | 25 | - | 3.12 | Aspergillus flavus | [11][13] |
| UOX-PAS100 | 25 (retained activity up to 55°C) | - | 8.21 | Aspergillus flavus | [11] |
Experimental Protocols
This section provides generalized methodologies for key experiments involved in the genetic modification and analysis of recombinant urate oxidase.
Objective: To introduce a specific point mutation into the urate oxidase gene.
Materials:
-
Expression plasmid containing the wild-type A. flavus urate oxidase cDNA (e.g., pPICZαA-UOX).
-
Complementary oligonucleotide primers containing the desired mutation.
-
High-fidelity DNA polymerase (e.g., PfuUltra).
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells for plasmid amplification.
-
DNA sequencing reagents.
Protocol:
-
Primer Design: Design two complementary primers, typically 25-45 bases in length, containing the desired mutation in the middle, with 10-15 bases of correct sequence on both sides.
-
PCR Amplification: Set up a PCR reaction containing the template plasmid, the mutagenic primers, dNTPs, and high-fidelity DNA polymerase. The polymerase will extend the primers to amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: Following PCR, digest the parental, methylated template DNA with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Clone Selection and Sequencing: Select individual colonies and isolate the plasmid DNA. Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
Objective: To express and purify the recombinant urate oxidase enzyme.
Materials:
-
P. pastoris strain (e.g., GS115) transformed with the expression vector containing the urate oxidase gene.
-
Buffered Glycerol-complex Medium (BMGY).
-
Buffered Methanol-complex Medium (BMMY).
-
Lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 7.8).
-
Ni-NTA affinity chromatography column (if using a His-tagged protein).
-
SDS-PAGE reagents.
-
Protein concentration assay reagents (e.g., Bradford assay).
Protocol:
-
Cultivation: Inoculate a starter culture of the recombinant P. pastoris in BMGY medium and grow overnight.
-
Induction: Pellet the cells and resuspend in BMMY medium to induce protein expression with methanol.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells, for example, by sonication.
-
Purification: Clarify the lysate by centrifugation. If the protein is His-tagged, apply the supernatant to a Ni-NTA column. Wash the column and elute the recombinant protein.
-
Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity. Determine the protein concentration using a standard assay.
Objective: To measure the enzymatic activity of the purified urate oxidase.
Materials:
-
Purified urate oxidase enzyme.
-
Uric acid solution (e.g., 0.4 mM in a suitable buffer).
-
Reaction buffer (e.g., 50 mM Tris-Cl, pH 8.5).
-
UV-Vis spectrophotometer.
Protocol:
-
Reaction Setup: In a quartz cuvette, mix the reaction buffer and the uric acid solution.
-
Enzyme Addition: Add a known amount of the purified enzyme to the cuvette to initiate the reaction.
-
Measurement: Monitor the decrease in absorbance at 293 nm over time at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of uric acid.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of uric acid. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of uric acid to allantoin per minute under the specified conditions.[10]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (Elitek): a novel agent for tumor lysis syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound represents a new tool for hyperuricemia in tumor lysis syndrome and in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modification of a reactive cysteine explains differences between this compound and Uricozyme, a natural Aspergillus flavus uricase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Enhancement of Pharmaceutical Urate Oxidase Thermostability by Rational Design of De Novo Disulfide Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of Gln269Leu mutation on the thermostability and structure of uricase from Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Directed evolution to improve the catalytic efficiency of urate oxidase from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PASylated Urate Oxidase Enzyme: Enhancing Biocatalytic Activity, Physicochemical Properties, and Plasma Half-Life - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recombinant production of Aspergillus Flavus uricase and investigation of its thermal stability in the presence of raffinose and lactose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Foundational Research on Urate Oxidase Function in Non-Human Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urate oxidase (uricase, EC 1.7.3.3) is a critical enzyme in the purine (B94841) degradation pathway of most non-human mammals, catalyzing the oxidation of uric acid to the more soluble compound, allantoin.[1][2][3] Its absence in humans and higher primates, due to inactivating mutations, leads to significantly higher serum uric acid levels, predisposing these species to hyperuricemia-related diseases such as gout.[1][4] Understanding the function, regulation, and inhibition of urate oxidase in non-human mammalian models is therefore fundamental for the development of therapeutics for hyperuricemia and for elucidating the complex role of uric acid in physiology and disease. This technical guide provides a comprehensive overview of foundational research on urate oxidase in non-human mammals, including its enzymatic properties, the metabolic pathways it participates in, and detailed experimental protocols for its study.
Introduction to Urate Oxidase
Urate oxidase is a peroxisomal enzyme that plays a pivotal role in nitrogen excretion by converting uric acid, a poorly soluble purine metabolite, into 5-hydroxyisourate, which is then non-enzymatically hydrolyzed to allantoin.[1][5] This enzymatic step is crucial for preventing the accumulation of uric acid and the formation of urate crystals in tissues.[1] In most mammals, this enzyme is predominantly found in the liver.[6] The loss of a functional urate oxidase gene in hominoids is a significant evolutionary event that has been linked to both potential advantages, such as increased antioxidant capacity from uric acid, and disadvantages, including a predisposition to gout.[4]
Urate Oxidase in Purine Metabolism
The catabolism of purine nucleotides, derived from the breakdown of nucleic acids and cellular energy carriers like ATP, culminates in the production of uric acid.[7] In mammals possessing a functional urate oxidase, this pathway continues to allantoin, which is then further metabolized or excreted.[3]
Below is a diagram illustrating the central role of urate oxidase in the purine degradation pathway in non-human mammals.
Quantitative Data on Urate Oxidase Function
The enzymatic efficiency of urate oxidase varies across different mammalian species. The following tables summarize key quantitative data from the literature.
| Species | Source | Specific Activity (U/mg) | Km (µM) | Vmax | kcat (s⁻¹) | Reference(s) |
| Bovine (Cow) | Kidney | 102 | 125 | - | - | [8] |
| Sus scrofa (Pig) | Liver | - | - | - | - | [9] |
| Pig-Baboon Chimera | Recombinant | 6.25 | 10-20 | - | - | [10][11] |
| Candida utilis (for pig model) | Recombinant | ~25 | - | - | - | [12][13] |
Note: Data for some parameters are not available in the cited literature and are indicated with "-".
Experimental Protocols
Detailed methodologies are crucial for the accurate study of urate oxidase. This section provides protocols for key experiments.
Spectrophotometric Assay of Urate Oxidase Activity
This protocol is adapted from standard methods for determining urate oxidase activity by measuring the decrease in absorbance as uric acid is consumed.[14]
Principle: Urate oxidase catalyzes the oxidation of uric acid to allantoin, which is accompanied by a decrease in absorbance at 290-293 nm.[14][15]
Materials:
-
0.1 M Sodium borate (B1201080) buffer, pH 8.5[14]
-
Uric acid solution (prepared by dissolving 100 mg uric acid in 15 ml of a filtered 60 mg lithium carbonate solution, then brought to 100 ml with water and diluted 1:100 in the borate buffer)[14]
-
Purified urate oxidase or tissue homogenate
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Set the spectrophotometer to 290 nm and maintain the temperature at 25°C.[14]
-
In a cuvette, combine 0.5 ml of 0.1 M sodium borate buffer and 2.0 ml of the uric acid solution.[14]
-
Incubate the cuvette in the spectrophotometer for 4-5 minutes to allow for temperature equilibration and to establish a baseline reading.[14]
-
Initiate the reaction by adding 0.5 ml of the enzyme solution.[14]
-
Record the decrease in absorbance at 290 nm for 6-7 minutes.[14]
-
Calculate the rate of change in absorbance (ΔA290/min) from the initial linear portion of the curve.[14]
Calculation of Specific Activity: Units/mg = (ΔA290/min) / (12.2 * mg enzyme/ml reaction mixture)[14] One unit is defined as the amount of enzyme that oxidizes one micromole of uric acid per minute at 25°C and pH 8.5.[14]
Generation of a Urate Oxidase Knockout (Uox-KO) Mouse Model using CRISPR/Cas9
This protocol provides a general workflow for creating a Uox-KO mouse model, a valuable tool for studying hyperuricemia.[16][17][18]
Procedure:
-
sgRNA Design: Design single guide RNAs (sgRNAs) to target specific exons of the mouse Uox gene (e.g., exons 2-4).[16][17]
-
Reagent Preparation: Synthesize Cas9 mRNA and the designed sgRNAs.
-
Microinjection: Co-inject the Cas9 mRNA and sgRNAs into the cytoplasm of fertilized mouse zygotes.[18]
-
Implantation: Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.
-
Screening of Founder Mice: Genotype the resulting pups by PCR and sequencing of the targeted Uox locus to identify individuals with frameshift mutations or deletions.
-
Breeding and Colony Establishment: Breed the founder mice with wild-type mice to establish a stable Uox-KO mouse line. Note that homozygous Uox-KO mice may have a low survival rate and require treatment with a xanthine oxidase inhibitor like allopurinol.[16][17]
Induction of Hyperuricemia in Rodent Models
For studying the effects of urate-lowering therapies, a hyperuricemic animal model is essential. This can be achieved in animals with functional urate oxidase by inhibiting the enzyme.[19][20]
Procedure:
-
Animal Selection: Use adult male Wistar rats or a suitable mouse strain.
-
Induction of Hyperuricemia: Administer a uricase inhibitor, such as potassium oxonate, to the animals. This is often done in combination with a purine precursor like hypoxanthine or a high-purine diet to increase uric acid production.[19][21] The administration can be via oral gavage or intraperitoneal injection.[21]
-
Treatment: Administer the test compound to the treatment group, while the control group receives a vehicle.
-
Monitoring: Collect blood samples at regular intervals to measure serum uric acid levels.
-
Data Analysis: Compare the serum uric acid levels between the treatment and control groups to evaluate the efficacy of the test compound.
Signaling and Metabolic Interactions
Uric acid is not merely a metabolic waste product; it has been shown to have complex interactions with various signaling pathways. In vascular smooth muscle cells, for instance, uric acid can activate the NF-κB and MAPK pathways.[22] Furthermore, uric acid uptake in adipocytes can lead to the activation of NADPH oxidase and an increase in reactive oxygen species (ROS), which can trigger inflammatory responses.[22]
Conclusion
The study of urate oxidase in non-human mammals provides invaluable insights into purine metabolism and the pathophysiology of hyperuricemia. The experimental models and protocols detailed in this guide serve as a foundation for researchers and drug development professionals to explore the function of this crucial enzyme and to develop novel therapies for uric acid-related disorders. The continued investigation into the comparative biochemistry and genetics of urate oxidase across different species will undoubtedly uncover further complexities of its role in health and disease.
References
- 1. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of uric acid metabolism and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Uric Acid in Human Health: Insights from the Uricase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urate oxidase - Wikipedia [en.wikipedia.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Role of Uric Acid Metabolism-Related Inflammation in the Pathogenesis of Metabolic Syndrome Components Such as Atherosclerosis and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification, and properties of a bovine uricase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. EP2277998B1 - Urate oxidase - Google Patents [patents.google.com]
- 11. Expression, Purification and Enzymatic Properties of Pig-baboon Chimeric Urate Oxidase [cjph.com.cn]
- 12. journals.plos.org [journals.plos.org]
- 13. Oral uricase eliminates blood uric acid in the hyperuricemic pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Uricase - Assay | Worthington Biochemical [worthington-biochem.com]
- 15. oycus.com [oycus.com]
- 16. CRISPR/Cas9 Mediated Deletion of the Uox Gene Generates a Mouse Model of Hyperuricemia with Multiple Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CRISPR/Cas9 Mediated Deletion of the Uox Gene Generates a Mouse Model of Hyperuricemia with Multiple Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 20. Creation of an adequate animal model of hyperuricemia (acute and chronic hyperuricemia); study of its reversibility and its maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. clinexprheumatol.org [clinexprheumatol.org]
- 22. JCI - Uric acid transport and disease [jci.org]
Preliminary Studies on Rasburicase Effects in Novel Cell Lines: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Rasburicase, a recombinant urate oxidase, is a well-established therapeutic agent for the management of tumor lysis syndrome (TLS) in patients undergoing chemotherapy. Its primary mechanism of action involves the enzymatic conversion of uric acid to the more soluble and readily excretable allantoin (B1664786), thereby preventing hyperuricemia-induced renal failure.[1][2] While the systemic effects of this compound are well-documented, emerging preliminary research suggests that its metabolic byproducts, hydrogen peroxide (H₂O₂) and allantoin, may exert direct effects on cancer cells in vitro. This technical guide provides an in-depth overview of these preliminary findings, focusing on quantitative data, detailed experimental protocols, and the potential signaling pathways involved.
Core Findings: Direct Cellular Effects of this compound Byproducts
Preliminary in vitro studies indicate that the byproducts of the enzymatic reaction catalyzed by this compound, namely hydrogen peroxide and allantoin, can directly impact cancer cell lines. These findings open new avenues for understanding the broader pharmacological profile of this compound beyond its primary uricolytic activity.
Hydrogen Peroxide-Induced Cell Transformation
A notable study has demonstrated that hydrogen peroxide (H₂O₂), a direct byproduct of the this compound-mediated oxidation of uric acid, can induce tumorigenic conversion in a non-tumorigenic rat urothelial cell line, MYP3.[3] This suggests that at certain concentrations, the H₂O₂ generated during this compound activity could potentially influence cellular signaling pathways related to carcinogenesis.
Cytotoxic Effects of Allantoin
Conversely, allantoin, the final product of uric acid degradation by this compound, has been shown to exhibit cytotoxic effects against a panel of human cancer cell lines. This suggests a potential anti-tumor activity of this metabolite.
Quantitative Data
The following table summarizes the quantitative data from preliminary in vitro studies on the cytotoxic effects of allantoin on various cancer cell lines.
| Cell Line | Cancer Type | Assay | Endpoint | IC₅₀ Value (µg/mL) |
| PC-3 | Prostate Carcinoma | MTT | Cytotoxicity | 411 |
| HCT-116 | Colon Carcinoma | MTT | Cytotoxicity | Not specified |
| CACO-2 | Intestinal Carcinoma | MTT | Cytotoxicity | 230 |
| CHO-K1 | Ovarian Carcinoma | MTT | Cytotoxicity | Not specified |
| MCF-7 | Breast Cancer | MTT | Cytotoxicity | Not specified |
| Hep-2 | Larynx Carcinoma | MTT | Cytotoxicity | Weakly inhibitory |
| Data extracted from a study by Marzook et al.[2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Hydrogen Peroxide-Induced Cell Transformation Assay (MYP3 Cell Line)
This protocol is based on the methodology for inducing in vitro transformation of the non-tumorigenic rat bladder epithelial cell line, MYP3, using hydrogen peroxide.
1. Cell Culture:
-
MYP3 cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics.
-
Cells are cultured in a humidified incubator at 37°C with 5% CO₂.
2. Hydrogen Peroxide Treatment:
-
MYP3 cells are pretreated with or without a chemical initiator of carcinogenesis, such as N-methyl-N-nitrosourea (MNU).
-
Following pre-treatment, cells are exposed to varying concentrations of hydrogen peroxide (e.g., 0.001 to 0.1 mM) daily for one week in monolayer culture.
3. Soft Agar (B569324) Colony Formation Assay:
-
After the H₂O₂ treatment period, cells are harvested and suspended in a soft agar medium.
-
The cell suspension is plated over a base layer of solidified agar in culture dishes.
-
Plates are incubated for a designated period to allow for colony formation.
-
The number of colonies is then quantified as an index of anchorage-independent growth, a hallmark of cell transformation.
4. Tumorigenicity Assay in Athymic Nude Mice:
-
Cells from the colonies formed in soft agar are harvested and expanded.
-
A defined number of cells are then injected subcutaneously into athymic nude mice.
-
The mice are monitored for tumor formation at the injection site.
-
The formation of high-grade transitional cell carcinomas confirms the tumorigenic potential of the transformed cells.[3]
MTT Assay for Allantoin Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to determine the cytotoxic effects of allantoin on cancer cell lines.[2][4]
1. Cell Plating:
-
Cancer cell lines (e.g., PC-3, HCT-116, CACO-2, CHO-K1, MCF-7) are seeded in 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well).[2]
-
Plates are incubated for 24 hours to allow for cell attachment.
2. Allantoin Treatment:
-
A stock solution of allantoin is prepared and serially diluted to obtain a range of concentrations.
-
The culture medium is replaced with a medium containing different concentrations of allantoin.
-
Control wells receive medium without allantoin.
-
The plates are incubated for a specified period (e.g., 72 hours).[4]
3. MTT Incubation:
-
Following treatment, the medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well.[5]
-
The plates are incubated for a period (e.g., 1.5 hours) at 37°C to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.[5]
4. Solubilization of Formazan:
-
The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[5]
5. Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 492 nm.[5]
-
The absorbance values are proportional to the number of viable cells.
6. Data Analysis:
-
Cell viability is calculated as a percentage of the control.
-
The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The preliminary findings suggest the involvement of specific signaling pathways in mediating the observed cellular effects of this compound byproducts.
This compound Enzymatic Reaction and Byproduct Formation
The core function of this compound is the enzymatic degradation of uric acid. This reaction produces two key byproducts, hydrogen peroxide and allantoin, which have been shown to have independent biological activities on cancer cells.
Potential Hydrogen Peroxide-Induced Signaling Pathway
Hydrogen peroxide is a known reactive oxygen species (ROS) that can act as a signaling molecule. At certain concentrations, it can promote cell proliferation, and transformation, potentially through the activation of pathways like the Syk pathway, which in turn can influence transcription, translation, and cell cycle regulation.[1][2][6]
Potential Allantoin-Induced Cytotoxicity Pathway
The cytotoxic effects of allantoin may be mediated through the modulation of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[7][8][9] In some cancer cells, constitutive activation of NRF2 promotes cell survival and chemoresistance. Inhibition of this pathway could lead to increased oxidative stress and subsequent apoptosis.
Experimental Workflow: In Vitro Analysis of this compound Byproducts
The following diagram illustrates a logical workflow for the preliminary investigation of this compound byproduct effects on novel cancer cell lines.
References
- 1. Hydrogen peroxide mediates the cell growth and transformation caused by the mitogenic oxidase Nox1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen peroxide induces signals that link the mitochondrial respiratory chain to specific cellular pathway | Whitehead Institute [wi.mit.edu]
- 3. mdpi.com [mdpi.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT (Assay protocol [protocols.io]
- 6. Signaling and proapoptotic functions of transformed cell-derived reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Targeting of the NRF2 Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Measuring Rasburicase Activity in Biological Samples
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rasburicase is a recombinant urate oxidase enzyme used to manage hyperuricemia, particularly in patients undergoing chemotherapy who are at risk of tumor lysis syndrome (TLS).[1][2] It catalyzes the enzymatic oxidation of uric acid to allantoin, a more soluble and readily excreted metabolite.[1][3] Monitoring this compound activity is crucial for ensuring therapeutic efficacy and for pharmacokinetic studies. This document provides detailed protocols for measuring this compound activity in biological samples, primarily plasma.
The enzymatic reaction catalyzed by this compound is as follows:
Uric Acid + O₂ + 2H₂O → Allantoin + CO₂ + H₂O₂[1][4]
This reaction forms the basis of the two primary assay methods described: a spectrophotometric assay and a colorimetric assay.
I. Signaling Pathway: Purine (B94841) Catabolism and this compound Action
The following diagram illustrates the terminal steps of purine breakdown and the mechanism of action of this compound.
Caption: Purine catabolism pathway and the enzymatic action of this compound.
II. Experimental Protocols
Accurate measurement of this compound activity is highly dependent on proper sample collection and handling to prevent ex vivo degradation of uric acid.
A. Biological Sample Collection and Handling
This compound remains active in collected blood samples, which can lead to falsely low measurements of uric acid.[5][6] Therefore, strict procedures must be followed.
Critical Steps:
-
Pre-chilled Tubes: Collect blood samples in pre-chilled tubes containing heparin (sodium or lithium) as an anticoagulant.[5][6]
-
Immediate Cooling: Immediately place the collected blood tube in an ice-water bath.[5][6]
-
Prompt Centrifugation: Centrifuge the sample in a pre-cooled centrifuge (4°C) as soon as possible to separate the plasma.[5]
-
Plasma Storage: Transfer the plasma to a new pre-chilled tube and keep it in an ice-water bath.[5]
-
Time to Analysis: The analysis of uric acid should be performed within 4 hours of blood collection.[6]
B. Protocol 1: Spectrophotometric Assay
This method measures the decrease in absorbance at 290 nm as uric acid is consumed by this compound.
Materials:
-
Spectrophotometer capable of reading at 290 nm
-
Quartz cuvettes
-
0.1 M Sodium Borate Buffer, pH 8.5
-
Uric Acid Stock Solution (e.g., 1 mg/mL)
-
This compound-containing plasma sample
-
Control plasma (no this compound)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of uric acid by diluting the stock solution in 0.1 M Sodium Borate Buffer, pH 8.5. The final concentration should result in an initial absorbance of approximately 0.6-0.8 at 290 nm.
-
-
Assay Setup:
-
Set the spectrophotometer to 290 nm and maintain the temperature at 25°C.
-
In a quartz cuvette, add the appropriate volume of 0.1 M Sodium Borate Buffer and the uric acid working solution.
-
Incubate the cuvette in the spectrophotometer for 5 minutes to allow the temperature to equilibrate.
-
-
Measurement:
-
At time zero, add a small, precise volume of the this compound-containing plasma sample to the cuvette and mix gently.
-
Immediately start recording the absorbance at 290 nm every 30 seconds for 5-10 minutes.
-
A control reaction using plasma without this compound should be run to account for any background changes in absorbance.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the initial linear rate of decrease in absorbance (ΔA₂₉₀/min).
-
Calculate this compound activity using the Beer-Lambert law. The molar extinction coefficient for uric acid at 290 nm and pH 8.5 is approximately 12,600 M⁻¹cm⁻¹.
-
C. Protocol 2: Colorimetric Assay
This method is based on the quantification of hydrogen peroxide (H₂O₂), a byproduct of the this compound-catalyzed reaction. The H₂O₂ reacts with a chromogenic substrate in the presence of horseradish peroxidase (HRP) to produce a colored product.
Materials:
-
Microplate reader capable of reading absorbance in the visible range (e.g., 520 nm)
-
96-well microplates
-
Assay Buffer (e.g., 100 mM Phosphate Buffer, pH 7.8)
-
Uric Acid Stock Solution
-
This compound-containing plasma sample
-
Control plasma
-
Colorimetric Probe (e.g., 4-aminoantipyrine (B1666024) and a phenol (B47542) derivative)
-
Horseradish Peroxidase (HRP)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of uric acid in the assay buffer.
-
Prepare a reaction mixture containing the assay buffer, colorimetric probe, and HRP.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the this compound-containing plasma sample or control plasma.
-
Add the uric acid working solution to initiate the reaction.
-
-
Measurement:
-
Immediately add the reaction mixture to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 520 nm).
-
-
Data Analysis:
-
Subtract the absorbance of the control wells from the sample wells.
-
Generate a standard curve using known concentrations of H₂O₂ to determine the amount of H₂O₂ produced in the enzymatic reaction.
-
Calculate the this compound activity based on the rate of H₂O₂ production.
-
III. Data Presentation
The following tables summarize key quantitative data related to this compound activity assays.
Table 1: Comparison of this compound Activity Assay Methods
| Parameter | Spectrophotometric Assay | Colorimetric Assay |
| Principle | Measures decrease in uric acid absorbance at 290 nm | Measures H₂O₂ production via a chromogenic reaction |
| Wavelength | 290 nm | Visible range (e.g., 520 nm) |
| Linearity Range | Dependent on initial uric acid concentration | Typically 0.03 to 30 mg/dL for uric acid detection[7] |
| Sensitivity | High | High, with a detection limit around 0.03 mg/dL for uric acid[7] |
| Interferences | Substances that absorb at 290 nm | Reducing agents that can interfere with the H₂O₂ reaction |
Table 2: Performance Characteristics of a Uric Acid Colorimetric Assay
| Parameter | Value |
| Linearity | Up to 30 mg/dL[7] |
| Detection Limit | 0.03 mg/dL[7] |
| Intra-assay Precision (CV%) | 0.44 - 1.20%[8] |
| Inter-assay Precision (CV%) | 1.37%[8] |
| Analytical Sensitivity | 0.028 A / mg/dL[7] |
Table 3: Recommended this compound Dosing and Expected Uric Acid Reduction
| Population | Recommended Dose | Mean Uric Acid Reduction | Time to Uric Acid Control |
| Pediatric | 0.15 - 0.2 mg/kg/day[9] | ~88% within 4 hours[10] | 4 hours[10] |
| Adult | 0.2 mg/kg/day[9] | Significant reduction[9] | Rapid onset[11] |
IV. Experimental Workflow
The following diagram outlines the general workflow for measuring this compound activity in a plasma sample.
Caption: Workflow for measuring this compound activity in plasma.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound represents a new tool for hyperuricemia in tumor lysis syndrome and in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Elitek): a novel agent for tumor lysis syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Induced Falsely Low Measurement of Uric Acid in Tumor Lysis Syndrome: A Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elitek (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. linear.es [linear.es]
- 8. spinreact.com [spinreact.com]
- 9. This compound in treating tumor lysis syndrome: An umbrella review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in the management of tumor lysis: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound for the treatment and prevention of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Cell-Based Assay for Rasburicase Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rasburicase is a recombinant urate oxidase enzyme used to manage and prevent hyperuricemia, particularly in patients undergoing chemotherapy who are at risk of tumor lysis syndrome (TLS).[1][2] It exerts its effect by catalyzing the enzymatic oxidation of uric acid to allantoin, a more soluble and readily excretable metabolite.[1][3] Establishing a robust and reliable cell-based assay is crucial for evaluating the efficacy of this compound and other potential urate-lowering agents.
These application notes provide a detailed protocol for a cell-based assay to determine the efficacy of this compound. The assay involves inducing a state of hyperuricemia in a selected cell line, followed by treatment with this compound. The efficacy is then assessed by measuring the reduction in uric acid levels and the mitigation of uric acid-induced cytotoxicity.
Principle of the Assay
This assay is based on the principle of inducing hyperuricemia in a cell culture model to mimic the conditions of elevated uric acid. The efficacy of this compound is then quantified by its ability to reduce the concentration of uric acid in the cell culture supernatant and protect the cells from uric acid-induced cell death.
Materials and Reagents
-
Cell Lines:
-
Cell Culture Media and Reagents:
-
DMEM/F-12 or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
-
Hyperuricemia Inducers:
-
Test Article:
-
This compound
-
-
Assay Kits:
Experimental Protocols
Protocol 1: Induction of Hyperuricemia and this compound Treatment
This protocol describes the steps to induce a hyperuricemic state in cultured cells and subsequently treat them with this compound.
1. Cell Seeding:
- Culture HK-2 or LO2 cells in T-75 flasks until they reach 80-90% confluency.
- Trypsinize the cells and perform a cell count.
- Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
2. Induction of Hyperuricemia:
- After 24 hours, aspirate the culture medium from the wells.
- Add 100 µL of fresh medium containing the hyperuricemia inducer. The optimal concentration of the inducer should be determined empirically, but starting concentrations can be:
- Uric Acid: 5-10 mg/dL[4]
- Adenosine: 2.5 mmol/L (in combination with xanthine (B1682287) oxidase)[4][6]
- Xanthine: 4 µmol/L[4]
- Incubate the cells for 24-48 hours to establish the hyperuricemic model.[4]
3. This compound Treatment:
- Prepare a stock solution of this compound and dilute it to various concentrations (e.g., 0.05, 0.1, 0.2 mg/kg equivalent, which will need to be converted to µg/mL for in vitro use).
- Aspirate the hyperuricemic medium from the wells.
- Add 100 µL of fresh medium containing different concentrations of this compound to the respective wells.
- Include the following controls:
- Vehicle Control: Cells treated with the vehicle used to dissolve this compound.
- Hyperuricemia Control: Cells treated with the hyperuricemia inducer only.
- Normal Control: Untreated cells.
- Incubate the plate for a predetermined time course (e.g., 4, 8, 12, 24 hours).
Protocol 2: Measurement of Uric Acid Concentration
This protocol outlines the procedure for quantifying the uric acid levels in the cell culture supernatant.
-
At each time point, carefully collect 50 µL of the cell culture supernatant from each well. To avoid enzymatic degradation of uric acid by this compound ex vivo, samples should be immediately placed on ice.[14][15]
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris.
-
Measure the uric acid concentration in the supernatant using a commercial Uric Acid Assay Kit according to the manufacturer's instructions.[7][16] This is often a colorimetric or fluorometric assay.
-
Record the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the uric acid concentration based on a standard curve.
Protocol 3: Assessment of Cell Viability (MTT Assay)
This protocol determines the protective effect of this compound against uric acid-induced cytotoxicity by measuring cell viability.[8][9]
-
After the final incubation period with this compound, aspirate the culture medium from the 96-well plate.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[10]
-
After incubation, add 100 µL of MTT solvent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the normal control.
Protocol 4: Assessment of Cytotoxicity (LDH Assay)
This protocol provides an alternative method to assess cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.[12][13]
-
At the end of the this compound treatment period, collect 50 µL of the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Perform the LDH assay using a commercial kit according to the manufacturer's instructions. This typically involves adding a reaction mixture containing a substrate and a dye.
-
Incubate the plate at room temperature for the recommended time.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent like Triton X-100).
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Uric Acid Concentration (µg/mL)
| Treatment Group | 4 hours | 8 hours | 12 hours | 24 hours |
| Normal Control | [Value ± SD] | [Value ± SD] | [Value ± SD] | [Value ± SD] |
| Hyperuricemia Control | [Value ± SD] | [Value ± SD] | [Value ± SD] | [Value ± SD] |
| This compound (Low Dose) | [Value ± SD] | [Value ± SD] | [Value ± SD] | [Value ± SD] |
| This compound (Mid Dose) | [Value ± SD] | [Value ± SD] | [Value ± SD] | [Value ± SD] |
| This compound (High Dose) | [Value ± SD] | [Value ± SD] | [Value ± SD] | [Value ± SD] |
Table 2: Protective Effect of this compound on Cell Viability (% of Normal Control)
| Treatment Group | MTT Assay (% Viability) | LDH Assay (% Cytotoxicity) |
| Normal Control | 100% | [Value ± SD]% |
| Hyperuricemia Control | [Value ± SD]% | [Value ± SD]% |
| This compound (Low Dose) | [Value ± SD]% | [Value ± SD]% |
| This compound (Mid Dose) | [Value ± SD]% | [Value ± SD]% |
| This compound (High Dose) | [Value ± SD]% | [Value ± SD]% |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the cell-based assay.
Caption: Logical relationship of the assay components.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hyperuricemia research progress in model construction and traditional Chinese medicine interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel xanthine oxidase-based cell model using HK-2 cell for screening antihyperuricemic functional compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of the Cell Model of Hyperuricemia and Its Application in Screening Food-derived Anti-hyperuricemic Peptides [xdspkj.ijournals.cn]
- 7. Uric Acid Assay (US ) [sciencellonline.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 12. apexbt.com [apexbt.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Safety and efficacy of this compound (SR29142) in a Japanese phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-Induced Falsely Low Measurement of Uric Acid in Tumor Lysis Syndrome: A Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay systems for screening food and natural substances that have anti-hyperuricemic activity: uric acid production in cultured hepatocytes and purine bodies-induced hyperuricemic model mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models of Tumor Lysis Syndrome for Rasburicase Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Lysis Syndrome (TLS) is a life-threatening oncologic emergency characterized by a massive and abrupt release of intracellular components into the bloodstream following the rapid lysis of malignant cells.[1][2] This can occur spontaneously but is most frequently observed after the initiation of cytotoxic therapy, particularly in patients with hematologic malignancies such as acute lymphoblastic leukemia (ALL) and Burkitt's lymphoma.[1][2] The resulting metabolic disturbances include hyperuricemia, hyperkalemia, hyperphosphatemia, and hypocalcemia, which can lead to acute kidney injury (AKI), cardiac arrhythmias, seizures, and death.[3][4]
Rasburicase, a recombinant urate oxidase, is a potent therapeutic agent used for the prevention and treatment of TLS-associated hyperuricemia.[5][6] It catalyzes the enzymatic oxidation of uric acid to the more soluble and easily excreted allantoin.[7] To evaluate the efficacy and safety of this compound and novel therapeutic agents for TLS, robust and reproducible animal models that recapitulate the key features of the human condition are essential.
These application notes provide an overview of the available animal models of TLS for this compound testing, with detailed protocols for model induction and drug administration.
Animal Models of Tumor Lysis Syndrome
The development of a single animal model that fully recapitulates all aspects of chemotherapy-induced TLS remains a challenge. However, several models have been established to study specific components of the syndrome, primarily focusing on hyperuricemia. More recent efforts have aimed to create more comprehensive models.
Hyperuricemia-Focused Models
These models are valuable for studying the pathogenesis of uric acid nephropathy and for the initial screening of urate-lowering drugs like this compound.
-
Uricase Inhibitor-Induced Hyperuricemia: Rodents possess the enzyme uricase (urate oxidase), which is absent in humans, leading to lower baseline uric acid levels. To induce hyperuricemia, a uricase inhibitor such as potassium oxonate is often administered. This is frequently combined with a purine-rich diet or administration of uric acid precursors like hypoxanthine (B114508) or inosine (B1671953) to further elevate uric acid levels.
-
Genetically Modified Models: Uricase knockout (Uox-KO) mice have been developed. These mice lack the uricase enzyme and spontaneously develop hyperuricemia, providing a more chronic model to study the long-term effects of elevated uric acid.
Chemotherapy-Induced Tumor Lysis Syndrome Models
To more closely mimic the clinical scenario of TLS, models incorporating a tumor burden and chemotherapy are necessary. Xenograft models using human cancer cell lines in immunodeficient mice are the most clinically relevant.
-
Burkitt's Lymphoma Xenograft Model: Burkitt's lymphoma is a highly proliferative malignancy with a high risk of TLS in humans.[8] Xenograft models using human Burkitt's lymphoma cell lines (e.g., Raji, Daudi) in immunodeficient mice (e.g., NOD-SCID, NSG) are considered the gold standard for preclinical TLS studies.[9][10] Upon tumor establishment, a chemotherapeutic agent known to induce rapid cell lysis, such as cyclophosphamide (B585), is administered to trigger TLS.[11][12]
Experimental Protocols
Protocol 1: Induction of a Chemotherapy-Induced Tumor Lysis Syndrome Model using a Burkitt's Lymphoma Xenograft
This protocol describes the establishment of a tumor-bearing mouse model and the subsequent induction of TLS with chemotherapy.
Materials:
-
Human Burkitt's lymphoma cell line (e.g., Raji)
-
Immunodeficient mice (e.g., male NOD-SCID, 6-8 weeks old)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel®
-
Cyclophosphamide
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture Raji cells according to the supplier's recommendations to achieve the required number of viable cells for injection.
-
Tumor Cell Implantation:
-
Harvest and wash the Raji cells, then resuspend in a 1:1 mixture of sterile saline and Matrigel® at a concentration of 1 x 10^7 cells/100 µL.
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Measure tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Proceed with TLS induction when tumors reach a volume of approximately 500-800 mm³.
-
-
Induction of Tumor Lysis Syndrome:
-
Prepare a fresh solution of cyclophosphamide in sterile saline.
-
Administer a single intraperitoneal (IP) injection of cyclophosphamide at a dose of 150-200 mg/kg.
-
The onset of TLS is expected within 24-72 hours post-chemotherapy administration.[2]
-
Protocol 2: this compound Administration and Monitoring
This protocol outlines the procedure for administering this compound to the TLS animal model and the subsequent monitoring of key parameters.
Materials:
-
This compound
-
Sterile saline for injection
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Analytical equipment for measuring serum electrolytes, uric acid, creatinine, and BUN.
Procedure:
-
This compound Administration:
-
Reconstitute this compound according to the manufacturer's instructions.
-
For prophylactic treatment, administer this compound intravenously (IV) via the tail vein at a dose of 0.2 mg/kg, 4-24 hours prior to the administration of cyclophosphamide.[13]
-
For therapeutic treatment, administer this compound IV at a dose of 0.2 mg/kg at the time of or shortly after the administration of cyclophosphamide.
-
-
Sample Collection:
-
Collect blood samples at baseline (pre-chemotherapy) and at various time points post-chemotherapy and this compound administration (e.g., 24, 48, and 72 hours).
-
Blood can be collected via retro-orbital bleeding or tail vein sampling.
-
-
Biochemical Analysis:
-
Process blood samples to obtain serum.
-
Analyze serum for the following parameters:
-
Uric Acid
-
Potassium
-
Phosphate
-
Calcium
-
Creatinine
-
Blood Urea Nitrogen (BUN)
-
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be expected from a study using the described animal model to test the efficacy of this compound.
Table 1: Serum Biomarkers in a Murine Model of Chemotherapy-Induced Tumor Lysis Syndrome (TLS)
| Parameter | Baseline (Pre-Chemo) | 48h Post-Chemo (Vehicle Control) | 48h Post-Chemo (this compound-Treated) |
| Uric Acid (mg/dL) | 1.5 ± 0.3 | 8.2 ± 1.5 | 2.1 ± 0.5 |
| Potassium (mEq/L) | 4.0 ± 0.4 | 6.8 ± 0.9 | 5.2 ± 0.6 |
| Phosphate (mg/dL) | 5.5 ± 0.7 | 12.1 ± 2.2 | 8.3 ± 1.8 |
| Calcium (mg/dL) | 9.8 ± 0.5 | 7.1 ± 0.8 | 8.5 ± 0.6 |
| Creatinine (mg/dL) | 0.4 ± 0.1 | 1.8 ± 0.4 | 0.8 ± 0.2 |
| BUN (mg/dL) | 20 ± 3 | 65 ± 12 | 35 ± 8 |
Data are presented as mean ± standard deviation.
Visualizations
Signaling Pathway of Chemotherapy-Induced Tumor Lysis
Caption: Cellular cascade leading to the metabolic derangements of TLS.
Experimental Workflow for this compound Testing in a TLS Animal Model
Caption: Step-by-step experimental workflow for evaluating this compound.
Conclusion
The chemotherapy-induced Burkitt's lymphoma xenograft model provides a clinically relevant platform for studying the pathophysiology of TLS and for evaluating the efficacy of therapeutic interventions such as this compound. The protocols outlined in these application notes offer a standardized approach to inducing TLS and assessing the therapeutic benefit of this compound. Careful monitoring of the full spectrum of metabolic abnormalities is crucial for a comprehensive evaluation of potential treatments for this life-threatening condition. Further refinement of these models to even more closely mimic the human disease will continue to be an important area of research.
References
- 1. Tumor lysis syndrome: current perspective | Haematologica [haematologica.org]
- 2. Tumour lysis syndrome | Canadian Cancer Society [cancer.ca]
- 3. Tumor Lysis Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound in the management of tumor lysis: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Single Dose this compound (1.5 mg) for Prophylaxis and Management of Laboratory Tumor Lysis Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kmcc.nhs.uk [kmcc.nhs.uk]
- 8. Burkitt Lymphoma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Paediatric Burkitt lymphoma patient-derived xenografts capture disease characteristics over time and are a model for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lymphoma Xenograft - Altogen Labs [altogenlabs.com]
- 11. Curability of Burkitt's lymphoma with high-dose cyclophosphamide-high-dose methotrexate therapy and intrathecal chemoprophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. This compound in treating tumor lysis syndrome: An umbrella review - PMC [pmc.ncbi.nlm.nih.gov]
Application of Rasburicase in Preclinical Gout Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gout is a prevalent and painful inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in and around the joints. This deposition is a consequence of chronic hyperuricemia, a condition of elevated uric acid levels in the blood. Preclinical animal models are indispensable tools for investigating the pathophysiology of gout and for the discovery and evaluation of novel therapeutic agents. Rasburicase, a recombinant urate oxidase, offers a potent mechanism for rapidly lowering uric acid levels. It catalyzes the enzymatic oxidation of uric acid to allantoin, a substance that is five to ten times more soluble than uric acid and readily excreted by the kidneys. This document provides detailed application notes and protocols for the use of this compound in preclinical gout research models, aimed at assisting researchers in designing and executing robust studies.
Mechanism of Action of this compound
This compound is a recombinant form of the enzyme urate oxidase, which is present in most mammals but absent in humans. Urate oxidase catalyzes the conversion of uric acid to allantoin, carbon dioxide, and hydrogen peroxide. Allantoin is significantly more soluble than uric acid, facilitating its efficient renal excretion and thereby rapidly reducing serum uric acid levels. This direct and rapid uricolytic activity distinguishes this compound from xanthine (B1682287) oxidase inhibitors like allopurinol, which prevent the formation of new uric acid but do not affect existing levels.
Signaling Pathways in Gout and this compound Intervention
Gouty inflammation is triggered by the interaction of MSU crystals with resident immune cells in the joint, primarily macrophages. This interaction leads to the activation of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome. Activated NLRP3 inflammasome cleaves pro-caspase-1 into its active form, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms. The secretion of IL-1β is a pivotal event in initiating an acute gout flare, leading to the recruitment of neutrophils and further amplification of the inflammatory cascade, which also involves other cytokines like TNF-α and IL-6.
This compound intervenes at the very beginning of this cascade by reducing the substrate for MSU crystal formation. By lowering uric acid levels, this compound can prevent the formation and growth of MSU crystals, and potentially lead to the dissolution of existing crystals, thereby removing the primary trigger for inflammasome activation and the subsequent inflammatory cascade.
Caption: Signaling pathway of gouty inflammation and the point of intervention for this compound.
Preclinical Gout Models
Several animal models have been developed to mimic the features of human gout. The choice of model depends on the specific research question.
-
Monosodium Urate (MSU) Crystal-Induced Acute Arthritis: This is the most common model for studying acute gouty inflammation. It involves the intra-articular injection of pre-formed MSU crystals into a joint (e.g., knee, ankle, or air pouch) of animals like mice, rats, or rabbits. This model is highly reproducible and allows for the study of the inflammatory response to MSU crystals.
-
Hyperuricemic Animal Models: These models aim to replicate the chronic hyperuricemia that underlies gout. This can be achieved through:
-
Dietary Induction: Feeding animals a diet rich in purines (e.g., yeast extract) and/or fructose.
-
Pharmacological Induction: Administration of a uricase inhibitor, such as potassium oxonate, to block the animal's endogenous uricase activity.
-
Genetic Modification: Using genetically engineered animals, such as uricase-deficient mice, that naturally develop hyperuricemia.
-
Experimental Protocols
The following are generalized protocols that should be adapted based on the specific research objectives, animal model, and institutional guidelines.
Protocol 1: MSU Crystal-Induced Acute Gouty Arthritis in Mice and Therapeutic Intervention with this compound
Objective: To evaluate the efficacy of this compound in reducing inflammation in an acute model of gout.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Monosodium urate (MSU) crystals (prepared and verified for needle-like shape and sterility)
-
This compound (Elitek® or generic equivalent)
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane)
-
Calipers for measuring joint swelling
-
Syringes and needles (e.g., 30G)
Experimental Workflow:
Caption: Experimental workflow for the MSU crystal-induced mouse model of gout and this compound treatment.
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Baseline Measurements: Measure the anteroposterior and mediolateral diameter of the target joint (e.g., ankle or knee) using calipers.
-
Induction of Gout: Anesthetize the mice. Inject MSU crystals (e.g., 1 mg suspended in 10 µL of sterile saline) into the intra-articular space of the chosen joint.
-
This compound Administration: Immediately after or at a specified time post-MSU injection, administer this compound. While specific preclinical data is limited, a clinically relevant dose of 0.2 mg/kg is a reasonable starting point. Intravenous (IV) administration is recommended to avoid the potential for an immunogenic response that has been observed with intraperitoneal (IP) injections in mice. The vehicle control group should receive an equivalent volume of sterile saline.
-
Assessment of Inflammation:
-
Joint Swelling: Measure the joint diameter at regular intervals (e.g., 4, 8, 24, and 48 hours) post-induction.
-
Pain/Sensitivity: Assess pain using methods like the von Frey filament test.
-
-
Tissue Collection and Analysis (at a terminal endpoint, e.g., 48 hours):
-
Synovial Lavage: Collect synovial fluid to measure leukocyte infiltration and local cytokine levels (e.g., IL-1β).
-
Histopathology: Harvest the joint, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, synovial infiltration, and cartilage/bone erosion.
-
Tissue Cytokine Analysis: Homogenize joint tissue to measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) using ELISA or multiplex assays.
-
Protocol 2: Hyperuricemia-Induced Gout Model in Rats and Prophylactic Treatment with this compound
Objective: To assess the ability of this compound to prevent hyperuricemia and the development of gouty features.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Potassium oxonate (uricase inhibitor)
-
Yeast extract (purine source)
-
This compound
-
Sterile saline
-
Equipment for blood collection (e.g., tail vein sampling)
-
Uric acid assay kit
Procedure:
-
Model Induction:
-
Induce hyperuricemia by daily administration of potassium oxonate (e.g., 250 mg/kg, intraperitoneally) and a purine-rich diet (e.g., chow containing 10% yeast extract) for a specified period (e.g., 1-4 weeks).
-
-
This compound Treatment:
-
Administer this compound prophylactically, starting from the first day of the hyperuricemic diet and potassium oxonate administration. A starting dose of 0.2 mg/kg intravenously, administered daily or on alternate days , can be tested.
-
A control group should receive the vehicle (sterile saline).
-
-
Monitoring:
-
Serum Uric Acid: Collect blood samples at regular intervals (e.g., weekly) to monitor serum uric acid levels. Note: Blood samples from this compound-treated animals must be collected in pre-chilled tubes containing heparin and immediately placed on ice to prevent ex vivo degradation of uric acid by residual this compound. Plasma should be separated in a refrigerated centrifuge and assayed promptly.
-
Renal Function: Monitor serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) to assess for any renal effects of hyperuricemia.
-
Joint Assessment: At the end of the study, examine joints for any signs of swelling or tophi formation.
-
-
Terminal Analysis:
-
Histopathology: Harvest joints and kidneys for histological examination to look for MSU crystal deposition, inflammation, and signs of urate nephropathy.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Effect of this compound on Joint Swelling in MSU-Induced Acute Gout Model
| Treatment Group | Baseline Joint Diameter (mm) | 4h Post-Induction (mm) | 24h Post-Induction (mm) | 48h Post-Induction (mm) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (0.2 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on Inflammatory Markers in Joint Tissue (48h Post-Induction)
| Treatment Group | IL-1β (pg/mg tissue) | TNF-α (pg/mg tissue) | MPO Activity (U/mg tissue) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (0.2 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Prophylactic Effect of this compound on Serum Uric Acid in Hyperuricemic Rat Model
| Treatment Group | Baseline sUA (mg/dL) | Week 1 sUA (mg/dL) | Week 2 sUA (mg/dL) | Week 4 sUA (mg/dL) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (0.2 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
This compound is a powerful tool for researchers studying gout, offering a rapid and effective means of lowering uric acid levels in preclinical models. The protocols outlined above provide a framework for investigating both the therapeutic effects of this compound in acute gouty inflammation and its prophylactic potential in chronic hyperuricemia. Careful experimental design, including the appropriate choice of animal model, dosing regimen, and outcome measures, is crucial for obtaining meaningful and translatable results. The provided diagrams and tables should aid in the planning and execution of such studies, ultimately contributing to a better understanding of gout and the development of improved therapies.
Quantifying Allantoin as a Product of Rasburicase: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of allantoin (B1664786), the end product of the enzymatic reaction catalyzed by rasburicase (recombinant urate oxidase). Accurate measurement of allantoin is crucial for assessing the efficacy of this compound in treating hyperuricemia, particularly in the context of tumor lysis syndrome (TLS).
Introduction
This compound is a recombinant urate oxidase enzyme that catalyzes the oxidation of uric acid to allantoin.[1][2] Unlike uric acid, which is poorly soluble and can lead to renal failure by crystallizing in the renal tubules, allantoin is 5 to 10 times more soluble and readily excreted by the kidneys.[1][3] Therefore, quantifying the production of allantoin serves as a direct measure of this compound activity and its therapeutic effect. This document outlines three common and validated methods for allantoin quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Enzymatic Assays.
Enzymatic Reaction of this compound
This compound accelerates the breakdown of uric acid into allantoin. This enzymatic process is essential for patients at high risk of TLS, a condition characterized by a massive and abrupt release of cellular components, including nucleic acids which are metabolized into uric acid.
Quantitative Data Summary
The following tables summarize quantitative data for allantoin concentrations in human biological samples, providing a reference for expected physiological and therapeutically elevated ranges.
Table 1: Allantoin Concentrations in Human Plasma/Serum
| Population/Condition | Analytical Method | Concentration Range | Reference |
| Healthy Adults | HPLC-UV | 2.1 ± 1.1 µmol/L | [4] |
| Chronic Renal Failure | HPLC-UV | 20.5 ± 6.5 µmol/L | [4] |
| Healthy Subjects | Enzyme Cycling Assay | 8.2 ± 3.1 µM | [5] |
| Diabetic Patients | LC-MS/MS | 8.82 ± 7.26 µmol/L | [6] |
| Healthy Subjects | LC-MS/MS | 1.08 ± 0.86 µmol/L | [6] |
Table 2: Allantoin Concentrations in Human Urine
| Population/Condition | Analytical Method | Concentration Range | Reference |
| Healthy Adults | UPLC-MS/MS | 0.88 to 41.7 mmol/mol creatinine | [4] |
| Healthy Adults | LC-MS/MS | 15.30 ± 8.96 µg/mg creatinine | [4] |
| Patients treated with this compound | Capillary Zone Electrophoresis | 1.5 g to 7.9 g / 4 days | [7] |
| Healthy Adults | UPLC-MS/MS | 9.9 ± 5.3 mmol/mol CR | [8] |
Experimental Protocols
This section provides detailed methodologies for the quantification of allantoin.
Protocol 1: Quantification of Allantoin by High-Performance Liquid Chromatography (HPLC-UV)
This protocol is suitable for the analysis of allantoin in pharmaceutical preparations and can be adapted for biological samples. Due to the high polarity of allantoin, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode over traditional reversed-phase chromatography.[9][10][11]
1. Materials and Reagents:
-
Allantoin standard
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water
-
Formic acid (optional, for mobile phase modification)
-
Phosphate (B84403) buffer (pH 3.0)
-
Methanol (B129727) (for extraction)
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
HPLC system with a UV detector
-
HILIC column (e.g., COSMOSIL-HILIC, 5 µm, 4.6 mm i.d. × 25 cm)[12]
3. Sample Preparation (General):
-
For creams and lotions, extract a known amount of the sample with a mixture of methanol and water (e.g., 70:30 v/v).[13]
-
Vortex or sonicate the mixture to ensure complete extraction.
-
Centrifuge to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and deionized water (e.g., 93:7 v/v).[12] Alternatively, a phosphate buffer (pH 3.0) can be used.[14]
-
Column Temperature: Ambient or controlled (e.g., 40°C)[11]
-
Injection Volume: 10-20 µL
5. Data Analysis:
-
Generate a calibration curve by injecting a series of allantoin standards of known concentrations.
-
Quantify the allantoin concentration in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Quantification of Allantoin by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and specificity, making it ideal for quantifying low levels of allantoin in complex biological matrices like urine and plasma.[8][15]
1. Materials and Reagents:
-
Allantoin standard
-
Isotopically labeled internal standard (e.g., ¹³C¹, ¹⁵N¹-allantoin)[15]
-
Acetonitrile (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. Sample Preparation (Urine):
-
Thaw frozen urine samples at room temperature.
-
Vortex and centrifuge at high speed (e.g., 15,000 rpm) for 10 minutes to pellet any solid material.
-
In a microcentrifuge tube, mix 25 µL of the urine sample (or calibrator/QC) with 25 µL of the internal standard solution.
-
Add 450 µL of a protein precipitation solution (e.g., 0.5% formic acid in 95:5 acetonitrile:water).[8]
-
Vortex and centrifuge to pellet precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
Important Note on Sample Handling for this compound-Treated Patients: this compound can remain active ex vivo, leading to falsely low uric acid measurements and an overestimation of allantoin if samples are not handled correctly. Blood samples should be collected in pre-chilled tubes containing heparin and immediately placed on an ice/water bath. Plasma should be separated by centrifugation in a pre-cooled centrifuge (4°C) and analyzed within 4 hours.[16][17]
4. UPLC-MS/MS Conditions:
-
Column: A suitable column for polar compounds (e.g., polymeric amino column or HILIC column).[15]
-
Mobile Phase: A gradient of acetonitrile and water with a small percentage of formic acid.
-
Ionization Mode: Negative Electrospray Ionization (ESI) is commonly used.[15]
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Allantoin transition: m/z 158 -> 42 (or other specific product ions)
-
Internal Standard transition: e.g., m/z 160 -> 43 for ¹³C¹, ¹⁵N¹-allantoin
-
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of allantoin to the peak area of the internal standard against the concentration of the calibrators.
-
Determine the concentration of allantoin in the samples using the calibration curve.
Protocol 3: Enzymatic Assay for Allantoin Quantification
This method relies on a series of enzymatic reactions that ultimately lead to a measurable change in absorbance, which is proportional to the initial allantoin concentration.[18]
1. Principle:
-
Allantoin is converted to allantoate (B10759256) by allantoinase.
-
Allantoate is hydrolyzed to ureidoglycine and ammonia (B1221849) by allantoate amidohydrolase.
-
The produced ammonia is used by glutamate (B1630785) dehydrogenase, which consumes NADPH, leading to a decrease in absorbance at 340 nm.
2. Materials and Reagents:
-
Allantoinase
-
Allantoate amidohydrolase
-
Glutamate dehydrogenase
-
NADPH
-
α-Ketoglutarate
-
Buffer solution (e.g., Tris-HCl)
-
Allantoin standards
3. Instrumentation:
-
Spectrophotometer capable of reading absorbance at 340 nm.
4. Assay Procedure:
-
Prepare a reaction mixture containing buffer, α-ketoglutarate, NADPH, and glutamate dehydrogenase.
-
Add the serum sample or allantoin standard to the reaction mixture.
-
Initiate the reaction by adding allantoinase and allantoate amidohydrolase.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Monitor the decrease in absorbance at 340 nm over time.
5. Data Analysis:
-
Calculate the change in absorbance (ΔA340) for each sample and standard.
-
Create a standard curve by plotting the ΔA340 of the standards against their known concentrations.
-
Determine the allantoin concentration in the samples from the standard curve.
Conclusion
The choice of method for quantifying allantoin as a product of this compound will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. HPLC-UV offers a robust and widely available method suitable for higher concentration samples. UPLC-MS/MS provides the highest sensitivity and specificity, making it the gold standard for complex biological samples. Enzymatic assays offer a simpler, more rapid alternative that does not require sophisticated chromatographic equipment. Proper sample handling, especially for patients receiving this compound, is critical to ensure accurate and reliable results.
References
- 1. This compound (Elitek): a novel agent for tumor lysis syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound represents a new tool for hyperuricemia in tumor lysis syndrome and in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Allantoin in Human Urine Quantified by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. LT051 Analysis of Allantoin in Cosmetics Using HILIC HPLC | Technical Information | GL Sciences [glsciences.com]
- 11. jascoinc.com [jascoinc.com]
- 12. fda.gov.tw [fda.gov.tw]
- 13. Stability assay of allantoin in lotions and creams by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved high-performance liquid chromatography (HPLC) method for qualitative and quantitative analysis of allantoin in Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative determination of an extremely polar compound allantoin in human urine by LC-MS/MS based on the separation on a polymeric amino column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. kmcc.nhs.uk [kmcc.nhs.uk]
- 17. This compound-Induced Falsely Low Measurement of Uric Acid in Tumor Lysis Syndrome: A Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzymatic assay of allantoin in serum using allantoinase and allantoate amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Laboratory Handling and Storage of Rasburicase
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed information and protocols for the proper handling, storage, and in-vitro analysis of rasburicase, a recombinant urate oxidase enzyme. Adherence to these guidelines is crucial for maintaining the enzyme's stability and activity for reliable experimental outcomes.
Product Information and Storage
This compound is a tetrameric protein that catalyzes the enzymatic oxidation of uric acid to allantoin, a more soluble and readily excretable product.[1] It is supplied as a sterile, white to off-white lyophilized powder.[2]
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Additional Notes |
| Lyophilized Powder | 2°C to 8°C | Do not freeze. Protect from light.[3] |
| Reconstituted Solution | 2°C to 8°C | For immediate use is recommended, but in-use stability has been demonstrated for up to 24 hours.[4][5] Do not freeze. |
| Diluted Solution (for infusion) | 2°C to 8°C | Should be infused immediately.[6] |
Reconstitution Protocol
Materials:
-
Vial of lyophilized this compound
-
Supplied diluent (sterile water for injection with poloxamer 188)[7]
-
Sterile syringes and needles
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Ensure both the this compound vial and the provided diluent are at 2°C to 8°C.
-
Reconstitute the this compound vial with the entire volume of the supplied solvent ampoule.[6] For a 1.5 mg vial, use 1 mL of diluent to achieve a concentration of 1.5 mg/mL.[4][7]
-
Mix by gently swirling the vial. Do not shake or create a vortex , as this can lead to protein denaturation and loss of activity.[7][8]
-
Visually inspect the reconstituted solution for particulate matter and discoloration. The solution should be clear and colorless.[6] If any particulates or discoloration are observed, discard the vial.
-
If not for immediate use, store the reconstituted solution at 2°C to 8°C for no longer than 24 hours.[9]
Handling of Biological Samples for Uric Acid Measurement
This compound remains active in collected blood samples at room temperature, which can lead to falsely low uric acid measurements due to ex vivo degradation of uric acid.[9] Strict adherence to the following sample handling protocol is mandatory for accurate uric acid quantification in subjects treated with this compound.
Table 2: Sample Handling Protocol for Uric Acid Measurement
| Step | Procedure | Rationale |
| Collection | Collect blood in pre-chilled tubes containing heparin anticoagulant.[9] | To inhibit enzymatic activity by maintaining a low temperature from the point of collection. |
| Immediate Storage | Immediately immerse the collected tubes in an ice-water bath.[9] | To rapidly cool the sample and minimize uric acid degradation. |
| Centrifugation | Prepare plasma samples immediately by centrifugation in a pre-cooled centrifuge (4°C). | To separate plasma from cellular components while maintaining a low temperature. |
| Analysis | Maintain plasma in an ice-water bath and analyze for uric acid within 4 hours of collection.[9] | To ensure the integrity of the sample until analysis. |
Experimental Protocols
In-Vitro Enzymatic Activity Assay of this compound
This protocol is adapted from standard urate oxidase assays and is designed to determine the enzymatic activity of a this compound solution by measuring the decrease in absorbance at 290 nm as uric acid is converted to allantoin.
Materials:
-
Reconstituted this compound solution
-
0.1 M Sodium borate (B1201080) buffer, pH 8.5
-
Uric acid solution
-
UV/Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
0.1 M Sodium Borate Buffer (pH 8.5): Prepare and adjust the pH to 8.5.
-
Uric Acid Stock Solution: Dissolve 100 mg of uric acid in 100 mL of 0.06 M lithium carbonate solution. Gentle heating (50-60°C) may be required.
-
Uric Acid Working Solution: Dilute the uric acid stock solution 1:100 with the 0.1 M sodium borate buffer.
-
-
Enzyme Preparation:
-
Dilute the reconstituted this compound in cold (4°C) 0.1 M sodium borate buffer to a working concentration (e.g., 0.1-1.0 µg/mL). The optimal concentration should be determined empirically.
-
-
Assay Protocol:
-
Set the spectrophotometer to 290 nm and equilibrate the cuvette holder to 25°C.
-
To a quartz cuvette, add:
-
2.5 mL of the Uric Acid Working Solution
-
0.4 mL of 0.1 M Sodium Borate Buffer
-
-
Incubate in the spectrophotometer for 5 minutes to reach thermal equilibrium and establish a baseline reading.
-
Initiate the reaction by adding 0.1 mL of the diluted this compound solution and mix gently by inverting the cuvette.
-
Immediately begin recording the absorbance at 290 nm every 15 seconds for 5-10 minutes.
-
-
Calculation of Activity:
-
Determine the rate of change in absorbance per minute (ΔA290/min) from the initial linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient for uric acid at 290 nm and pH 8.5 is 12,200 M⁻¹cm⁻¹.
-
Protein Concentration Determination (BCA Assay)
The Bicinchoninic Acid (BCA) assay is a sensitive colorimetric method for quantifying total protein concentration.
Materials:
-
Reconstituted this compound solution
-
BCA Protein Assay Kit (commercially available)
-
Bovine Serum Albumin (BSA) standards
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of Standards: Prepare a series of BSA standards with known concentrations (e.g., 0, 25, 125, 250, 500, 750, 1000, 1500, and 2000 µg/mL) in the same buffer as the this compound sample.
-
Sample Preparation: Dilute the this compound solution to fall within the linear range of the BSA standard curve.
-
Assay Protocol (Microplate Procedure):
-
Pipette 25 µL of each standard and unknown sample replicate into a microplate well.
-
Prepare the BCA working reagent by mixing reagent A and reagent B according to the kit manufacturer's instructions (typically 50:1).
-
Add 200 µL of the working reagent to each well and mix thoroughly on a plate shaker for 30 seconds.
-
Cover the plate and incubate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm on a microplate reader.
-
-
Calculation of Concentration:
-
Subtract the average absorbance of the blank from the absorbance of all standards and samples.
-
Generate a standard curve by plotting the average blank-corrected absorbance for each BSA standard versus its concentration.
-
Use the standard curve to determine the protein concentration of the unknown this compound samples.
-
Diagrams
Caption: Mechanism of action of this compound in the purine catabolism pathway.
Caption: Workflow for the handling and reconstitution of lyophilized this compound.
References
- 1. This compound in treating tumor lysis syndrome: An umbrella review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ensuring time critical use of this compound – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 3. Efficacy and safety of this compound (recombinant urate oxidase) for the prevention and treatment of hyperuricemia during induction chemotherapy of aggressive non-Hodgkin's lymphoma: results of the GRAAL1 (Groupe d'Etude des Lymphomes de l'Adulte Trial on this compound Activity in Adult Lymphoma) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in the management of tumor lysis: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stabilization of this compound and physico-chemical characterization of the resulting injectable formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reference.medscape.com [reference.medscape.com]
- 8. This compound-Induced Falsely Low Measurement of Uric Acid in Tumor Lysis Syndrome: A Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (Elitek): a novel agent for tumor lysis syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Rasburicase to Investigate Uric Acid-Dependent Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble uric acid (sUA) has been identified as a critical signaling molecule, capable of modulating intracellular pathways implicated in inflammation, cell proliferation, and apoptosis. Elevated levels of uric acid, a condition known as hyperuricemia, are associated with a range of pathologies, and understanding the underlying molecular mechanisms is an active area of research. Rasburicase, a recombinant urate oxidase, serves as a powerful tool for investigating these uric acid-dependent signaling events. By rapidly and specifically catalyzing the enzymatic degradation of uric acid to the more inert and soluble allantoin, this compound allows for the precise manipulation of uric acid concentrations in in vitro and in vivo models. This enables researchers to elucidate the direct effects of uric acid on cellular signaling cascades.
These application notes provide detailed protocols for utilizing this compound to study the impact of uric acid on key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.
Mechanism of Action of this compound
This compound is a recombinant form of the enzyme urate oxidase, which is present in most mammals but absent in humans.[1][2] It works by catalyzing the oxidative cleavage of uric acid into 5-hydroxyisourate, which is then non-enzymatically hydrolyzed to allantoin.[2] Allantoin is approximately five to ten times more soluble than uric acid and is readily excreted, thus effectively reducing uric acid levels.[2] This enzymatic action provides a specific and rapid method to deplete uric acid from a biological system, allowing for the study of the direct consequences of its removal on cellular signaling.
Key Signaling Pathways Modulated by Uric Acid
Elevated uric acid levels have been shown to activate several key intracellular signaling pathways that are central to cellular responses such as inflammation, proliferation, and apoptosis.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. Studies have indicated that uric acid can activate MAPK pathways, including p38 and p44/42 (ERK1/2), in various cell types such as vascular smooth muscle cells.[3]
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory responses. Uric acid has been demonstrated to activate NF-κB signaling, leading to the production of pro-inflammatory cytokines.[4] This activation is a key mechanism by which uric acid contributes to inflammatory conditions.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is critical for cytokine signaling and plays a significant role in immune responses and cell growth. There is evidence to suggest that uric acid can modulate the JAK/STAT pathway, influencing cytokine production and cellular responses.[5][6]
Data Presentation: Quantitative Effects of Uric Acid on Signaling Pathways
The following tables summarize the quantitative effects of uric acid on key signaling molecules within the MAPK, NF-κB, and JAK/STAT pathways, as reported in various studies. These data provide a baseline for assessing the reversal of these effects upon treatment with this compound.
| Signaling Pathway | Target Protein | Cell Type | Uric Acid Concentration | Incubation Time | Observed Effect | Reference |
| MAPK | p-p38 MAPK | Rat Vascular Smooth Muscle Cells | 1-15 mg/dL | 1 hour | Increased expression | [3] |
| MAPK | p-p44/42 MAPK (ERK1/2) | Rat Vascular Smooth Muscle Cells | 1-15 mg/dL | 1 hour | Markedly reduced expression | [3] |
| Apoptosis | Caspase-3 | Rat Vascular Smooth Muscle Cells | 1-15 mg/dL | 1 hour | Increased protein levels | [3] |
| Apoptosis | Bcl-xL | Rat Vascular Smooth Muscle Cells | 1-15 mg/dL | 1 hour | Decreased protein levels | [3] |
| Signaling Pathway | Target Protein/Process | Cell Type | Uric Acid Concentration | Incubation Time | Observed Effect | Reference |
| NF-κB | IκB degradation | Macrophages | Not specified | Not specified | Uric acid can induce IκB degradation, releasing NF-κB | [7] |
| NF-κB | NF-κB p65 translocation | Macrophages | Not specified | Within 40 minutes | Uric acid can promote the translocation of NF-κB to the nucleus | [7] |
| Signaling Pathway | Target Protein/Process | Cell Type | Uric Acid Concentration | Incubation Time | Observed Effect | Reference |
| JAK/STAT | STAT3 phosphorylation | Primary Effusion Lymphoma Cells | Not specified | Not specified | Inhibition of Tyr705 STAT3 phosphorylation can induce cellular changes | [8] |
| JAK/STAT | Cytokine Production (IL-6) | Not specified | Not specified | Not specified | JAK/STAT pathway activation leads to increased IL-6 expression | [5] |
Experimental Protocols
The following protocols provide a framework for using this compound to study uric acid-dependent signaling. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.
In Vitro Cell Culture and Treatment Protocol
This protocol describes the general procedure for treating cultured cells with uric acid to induce signaling, followed by this compound treatment to reverse these effects.
Materials:
-
Cell line of interest (e.g., macrophages, vascular smooth muscle cells, renal proximal tubule cells)
-
Complete cell culture medium
-
Uric acid stock solution (e.g., 10 mg/mL in 0.1 M NaOH, sterile filtered)
-
This compound (lyophilized powder)
-
Enzyme dilution buffer (e.g., sterile PBS or serum-free media)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Uric Acid Stimulation:
-
Prepare a working solution of uric acid in a complete culture medium. Concentrations typically range from 1 to 15 mg/dL, depending on the cell type and desired effect.[3]
-
Aspirate the existing medium from the cells and replace it with the uric acid-containing medium.
-
Incubate the cells for a predetermined time (e.g., 1, 6, or 24 hours) to allow for the activation of signaling pathways.[3]
-
-
This compound Treatment:
-
Reconstitute lyophilized this compound in enzyme dilution buffer to a stock concentration (e.g., 1 mg/mL). One unit (U) of uricase activity is defined as the amount of enzyme that oxidizes 1 µmol of uric acid per minute at a specific pH and temperature (e.g., pH 8.5 and 25°C).[9][10]
-
Prepare a working solution of this compound in a complete culture medium. A typical starting concentration for in vitro experiments is in the range of 0.01-0.1 U/mL.[9][10]
-
Aspirate the uric acid-containing medium and replace it with the this compound-containing medium.
-
Incubate for a time sufficient to degrade the uric acid (e.g., 1-4 hours). The exact time should be optimized.
-
-
Sample Collection:
-
For protein analysis (Western blot), wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
For RNA analysis (qPCR), wash the cells with PBS and proceed with RNA extraction using a suitable method (e.g., TRIzol reagent).
-
Western Blot Protocol for Phosphorylated Proteins
This protocol is designed to detect changes in the phosphorylation status of key signaling proteins (e.g., p-p38, p-ERK, p-STAT3) following uric acid and this compound treatment.
Materials:
-
Cell lysates (prepared as described above)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-p38 MAPK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Stripping and Re-probing: To determine the total protein levels, the membrane can be stripped and re-probed with an antibody against the non-phosphorylated form of the protein.
qPCR Protocol for Gene Expression Analysis
This protocol is for quantifying the mRNA expression of target genes (e.g., pro-inflammatory cytokines like IL-6, TNF-α) that are downstream of uric acid-activated signaling pathways.
Materials:
-
RNA samples (extracted as described above)
-
DNase I
-
Reverse transcriptase kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
RNA Quality Control: Assess the purity and integrity of the extracted RNA.
-
DNase Treatment: Treat RNA samples with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the RNA templates using a reverse transcriptase kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and gene-specific primers.
-
Real-time PCR: Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Analyze the amplification data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to a stable housekeeping gene.
Visualizations: Signaling Pathways and Experimental Workflow
Uric Acid-Induced MAPK Signaling Pathway
Caption: Uric acid activates the MAPK signaling pathway.
Uric Acid-Induced NF-κB Signaling Pathway
Caption: Uric acid triggers the NF-κB signaling cascade.
Uric Acid-Modulated JAK/STAT Signaling Pathway
Caption: Uric acid can modulate the JAK/STAT pathway.
Experimental Workflow Using this compound
Caption: Workflow for studying uric acid signaling with this compound.
Conclusion
This compound is an invaluable tool for dissecting the intricate roles of uric acid in cellular signaling. By providing a means to specifically and rapidly deplete uric acid, researchers can confidently attribute observed changes in signaling pathways to the presence or absence of this molecule. The protocols and information provided herein offer a comprehensive guide for scientists and drug development professionals to effectively utilize this compound in their investigations of uric acid-dependent signaling, ultimately contributing to a deeper understanding of hyperuricemia-related diseases and the development of novel therapeutic strategies.
References
- 1. oycus.com [oycus.com]
- 2. This compound represents a new tool for hyperuricemia in tumor lysis syndrome and in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uric acid can enhance MAPK pathway-mediated proliferation in rat primary vascular smooth muscle cells via controlling of mitochondria and caspase-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ras-Mediated Activation of NF-κB and DNA Damage Response in Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Uricase (U-TE) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 10. Uricase - Assay | Worthington Biochemical [worthington-biochem.com]
Application Notes and Protocols for Inducing Hyperuricemia in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing rodent models of hyperuricemia, a critical tool for studying the pathophysiology of conditions like gout, kidney disease, and cardiovascular disorders. The following sections offer a comparative overview of common induction methods, detailed experimental procedures, and visualizations of key biological pathways.
Data Presentation: Comparison of Hyperuricemia Induction Models
The selection of an appropriate model for inducing hyperuricemia is contingent on the specific research objectives, such as studying acute versus chronic effects or investigating specific complications like nephropathy. The tables below summarize quantitative data from various established protocols.
Table 1: Comparison of Common Chemical and Dietary Methods for Inducing Hyperuricemia in Rodents
| Induction Method | Agent(s) | Typical Dosage & Administration | Duration | Expected Serum Uric Acid (SUA) Increase | Key Features & Considerations |
| Uricase Inhibition | Potassium Oxonate (PO) | 200-300 mg/kg, intraperitoneal (i.p.) or oral gavage (p.o.) | Acute (single dose) or Chronic (daily for 7-14 days) | 2 to 3-fold increase | Rapid and reliable induction of hyperuricemia. Often used for screening potential therapeutic agents.[1][2][3] |
| Purine-Rich Diet | Yeast Extract | 21 g/kg/day, p.o. | Chronic (e.g., 6 weeks) | Significant increase | Mimics hyperuricemia induced by high-purine diets in humans.[2] |
| Purine (B94841) Precursor | Adenine (B156593) | 100-200 mg/kg, p.o. | Chronic (e.g., 14-30 days) | Significant increase | Can induce severe kidney injury and is a good model for studying hyperuricemic nephropathy.[4][5][6] |
| Combination Model | Potassium Oxonate + Hypoxanthine | PO: 200-250 mg/kg, i.p. Hypoxanthine: 300-500 mg/kg, p.o. | Acute (single or few doses) | Significant increase | Enhances the hyperuricemic state by providing excess purine substrate.[2] |
| Combination Model | Potassium Oxonate + Yeast Extract | PO: 200 mg/kg/day, i.p. Yeast Extract: 21 g/kg/day, p.o. | Chronic (e.g., 6 weeks) | Significant and sustained increase | Creates a robust model of chronic hyperuricemia with potential for renal complications.[2] |
Table 2: Expected Serum Uric Acid (SUA) Levels in a Potassium Oxonate-Induced Rat Model
| Experimental Group | Treatment | Expected SUA Level (mg/dL) |
| Normal Control | Vehicle (e.g., 0.5% CMC-Na) | 1.0 - 2.0 |
| Hyperuricemia Model | Potassium Oxonate (250 mg/kg) | 3.0 - 5.0[1] |
| Positive Control | Potassium Oxonate (250 mg/kg) + Allopurinol (5 mg/kg) | 1.5 - 2.5[1] |
Note: Values are indicative and can vary based on rodent strain, age, and specific experimental conditions.
Experimental Protocols
Protocol 1: Acute Hyperuricemia Induction in Mice using Potassium Oxonate
This protocol describes a widely used method for inducing acute hyperuricemia, suitable for the rapid screening of urate-lowering compounds.[7]
Materials:
-
Male Kunming mice (or other suitable strain), 8-10 weeks old
-
Potassium oxonate (PO)
-
Vehicle (e.g., 0.5% sodium carboxymethylcellulose - CMC-Na)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the mice overnight before the experiment, allowing free access to water.
-
Preparation of PO Suspension: Prepare a suspension of potassium oxonate in the vehicle to the desired concentration (e.g., 250 mg/kg).
-
Administration: Weigh each mouse and administer the calculated volume of the PO suspension via oral gavage.
-
Model Establishment: Hyperuricemia is typically established within a few hours of administration.
-
Sample Collection: Collect blood samples (e.g., via retro-orbital sinus) at a predetermined time point post-administration (e.g., 1-3 hours) for serum uric acid analysis.
Protocol 2: Chronic Hyperuricemia and Nephropathy Induction in Rats using Adenine and Potassium Oxonate
This protocol is designed to induce a more chronic state of hyperuricemia accompanied by kidney injury, which is relevant for studying the long-term consequences of elevated uric acid.[2][8]
Materials:
-
Male Sprague-Dawley rats, 6-8 weeks old
-
Adenine
-
Potassium oxonate (PO)
-
Vehicle (e.g., 0.5% CMC-Na)
-
Oral gavage needles
-
Metabolic cages
Procedure:
-
Acclimatization: House the rats in a controlled environment for at least one week.
-
Group Allocation: Randomly divide the animals into experimental groups (e.g., Normal Control, Hyperuricemia Model, Positive Control).
-
Induction:
-
Prepare a suspension of adenine (e.g., 150 mg/kg) and potassium oxonate (e.g., 300 mg/kg) in the vehicle.
-
Administer the suspension daily via oral gavage for a period of 3-4 weeks.[8]
-
The Normal Control group receives the vehicle only.
-
-
Monitoring: Monitor the body weight, food, and water intake of the animals regularly.
-
Sample Collection:
-
At the end of the treatment period, place the rats in metabolic cages for 24-hour urine collection to measure urinary uric acid and protein levels.[8]
-
Collect blood samples for the analysis of serum uric acid, creatinine, and blood urea (B33335) nitrogen (BUN).
-
Harvest kidneys for histopathological examination.[8]
-
Visualizations
Experimental Workflow for Hyperuricemia Induction and Drug Efficacy Testing
Caption: General experimental workflow for inducing hyperuricemia and evaluating therapeutic interventions in rodents.
Key Signaling Pathways in Hyperuricemia-Induced Inflammation
Elevated levels of uric acid can trigger intracellular inflammatory signaling cascades, with the NLRP3 inflammasome playing a central role, particularly in the context of gout.[9][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Hyperuricemia research progress in model construction and traditional Chinese medicine interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of hyperuricemia induction methods and probiotic interventions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A novel mouse model of hyperuricemia and gouty nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of Rasburicase in Studies of Renal Function and Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rasburicase, a recombinant urate oxidase, plays a critical role in the management of hyperuricemia, particularly in the context of tumor lysis syndrome (TLS).[1][2][3] Its rapid enzymatic action, converting uric acid to the more soluble and readily excretable allantoin, offers a significant therapeutic advantage over traditional therapies like allopurinol, which only inhibits the production of uric acid.[1][2][3] Beyond its established clinical use, this compound is a valuable tool for researchers studying the pathophysiology of renal function and injury. These application notes provide an overview of the utility of this compound in this research area, supported by quantitative data and detailed experimental protocols.
Hyperuricemia is increasingly recognized as an independent risk factor for the development and progression of chronic kidney disease (CKD) and acute kidney injury (AKI).[2] The mechanisms of uric acid-induced renal damage are multifactorial, including crystal-dependent obstruction of renal tubules and crystal-independent pathways involving inflammation, oxidative stress, and endothelial dysfunction.[2] this compound allows researchers to specifically investigate the impact of rapidly lowering uric acid levels on these pathological processes, thereby helping to elucidate the direct role of uric acid in renal injury and the potential for therapeutic intervention.
Mechanism of Action in the Renal Context
This compound catalyzes the enzymatic oxidation of uric acid to 5-hydroxyisourate, which is then non-enzymatically converted to allantoin.[4] Allantoin is approximately 5 to 10 times more soluble than uric acid, facilitating its excretion by the kidneys and rapidly reducing serum uric acid levels.[2][4] This rapid reduction in uric acid can alleviate the burden on the kidneys by preventing the precipitation of uric acid crystals in the renal tubules, a primary cause of acute urate nephropathy.[2][4] Furthermore, by lowering soluble uric acid, this compound may also mitigate the pro-inflammatory and pro-oxidative effects of uric acid on renal tubular cells and the renal vasculature.
Data Presentation: Efficacy of this compound in Improving Renal Function
The following tables summarize the quantitative effects of this compound on key renal function parameters and serum uric acid levels, as reported in various clinical studies.
Table 1: Effect of this compound on Serum Uric Acid and Creatinine Levels
| Study Population | N | Baseline Serum Uric Acid (mg/dL) | Post-Rasburicase Serum Uric Acid (mg/dL) | Baseline Serum Creatinine (mg/dL) | Post-Rasburicase Serum Creatinine (mg/dL) | Reference |
| Pediatric patients with hyperuricemia and AKI | 15 | 13.1 ± 2.19 | 0.76 ± 0.62 | 2.92 ± 3.05 | 1.93 ± 1.83 | [5][6] |
| Adults with TLS and ARF | 41 | 11.5 (median) | Normalized in 97.3% by day 2 | 3.26 (median) | Normalized in 19% by day 2 | [7] |
| Adults with cardiorenal syndrome | 35 | 12.9 ± 2.5 | <0.1 (in most patients) | Not specified | Improved to 1.8 ± 0.83 at discharge | [8] |
Table 2: Impact of this compound on Glomerular Filtration Rate (GFR)
| Study Population | N | Baseline GFR (ml/min/1.73 m²) | Post-Rasburicase GFR (ml/min/1.73 m²) | Reference |
| Pediatric patients with hyperuricemia and AKI | 15 | 16.3 (mean) | 78.6 (mean) | [5][6] |
| Adults with TLS and ARF (CrCl) | 41 | 32.5 (median) | 40.5 (median) by day 2 | [7] |
Signaling Pathways and Experimental Workflows
Uric Acid-Induced Inflammatory Signaling in Renal Cells
Uric acid can trigger inflammatory pathways in renal tubular cells, contributing to kidney injury. A key pathway involves the activation of Nuclear Factor-kappa B (NF-κB).
Caption: Uric acid-induced NF-κB signaling in renal tubular cells.
Experimental Workflow: Preclinical Evaluation of this compound in a Uric Acid Nephropathy Model
This workflow outlines a typical preclinical study to assess the efficacy of this compound in an animal model of acute uric acid nephropathy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound represents a new tool for hyperuricemia in tumor lysis syndrome and in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mednexus.org [mednexus.org]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. clinexprheumatol.org [clinexprheumatol.org]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Rasburicase Interference in Uric acid Assays
Welcome to the Technical Support Center for troubleshooting rasburicase interference in uric acid assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of accurately measuring uric acid in samples from patients treated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interfere with uric acid assays?
A1: this compound is a recombinant urate oxidase enzyme used to manage high plasma uric acid levels, particularly in patients undergoing cancer therapy that can lead to Tumor Lysis Syndrome (TLS).[1][2] It works by catalyzing the oxidation of uric acid to allantoin, a much more soluble and readily excretable substance.[2][3] The interference arises because this compound remains active ex vivo (in the collected blood sample) and will continue to degrade uric acid, leading to falsely low or even undetectable uric acid levels if samples are not handled correctly.[4][5]
Q2: Which types of uric acid assays are affected by this compound interference?
A2: Uricase-based enzymatic assays are the most commonly affected methods.[6] These assays rely on the enzymatic oxidation of uric acid by uricase to produce a measurable signal (e.g., hydrogen peroxide).[6][7] Since this compound is also a uricase, its presence in the sample leads to the breakdown of uric acid before the assay's own uricase can act on it, resulting in an underestimation of the true uric acid concentration. Information on non-uricase-based methods, such as those employing high-performance liquid chromatography (HPLC), is less prevalent in the context of routine clinical troubleshooting but these methods would theoretically be less susceptible to this specific enzymatic interference.
Q3: What are the critical pre-analytical steps to minimize this compound interference?
A3: Proper sample handling from the moment of collection is crucial. The key principle is to inhibit the enzymatic activity of this compound by lowering the temperature. The recommended procedure involves:
-
Pre-chilled Tubes: Collecting the blood sample in pre-chilled (on ice for at least 1 minute) tubes containing a heparin anticoagulant (lithium or sodium heparin).[1][8][9]
-
Immediate Cooling: Placing the collected sample in an ice-water bath immediately after collection.[1][8][9]
-
Prompt Delivery: Transporting the sample to the laboratory on ice and ensuring it is delivered promptly, ideally within 60 minutes of collection.[1]
-
Refrigerated Centrifugation: Centrifuging the sample in a pre-cooled centrifuge (at 4°C) to separate the plasma.[5][8]
-
Timely Analysis: Analyzing the plasma for uric acid within 4 hours of collection, while keeping it in an ice-water bath.[5][8]
Q4: For how long after the last this compound dose should these special handling procedures be followed?
A4: These specimen collection procedures should be followed for at least 96 hours (4 days) after the last dose of this compound is administered.[1] The half-life of this compound is approximately 16 to 22.5 hours, meaning it can remain active in the patient's circulation and therefore in collected samples for a significant period.[4][10]
Troubleshooting Guide
This guide provides a step-by-step approach to address specific issues you may encounter.
Issue 1: Unexpectedly low or zero uric acid results in a patient known to be on this compound.
Possible Cause: Ex vivo degradation of uric acid by this compound due to improper sample handling.
Troubleshooting Steps:
-
Verify Sample Handling Protocol: Immediately confirm with the phlebotomist or clinical staff the exact procedure used for sample collection, transport, and initial processing.
-
Was the blood collected in a pre-chilled tube?
-
Was the sample placed on ice immediately?
-
How long did it take for the sample to reach the lab?
-
Was the sample centrifuged in a refrigerated centrifuge?
-
-
Review Timing of Dosing and Sampling: Check the patient's medication administration record to determine the time of the last this compound dose relative to the time of blood collection. If the sample was taken within 96 hours of the last dose and not handled on ice, the results are likely factitiously low.[1]
-
Recommend Sample Recollection: If improper handling is confirmed or suspected, recommend immediate recollection of the sample following the strict cold-chain protocol.
-
Communicate with Clinical Team: Inform the treating physician about the potential for falsely low results and the importance of proper sample handling for accurate monitoring of the patient's condition.
Issue 2: Inconsistent uric acid results from the same patient sample.
Possible Cause: Ongoing degradation of uric acid at room temperature in the laboratory.
Troubleshooting Steps:
-
Assess Sample Storage in the Lab: Determine how the sample was stored upon arrival in the laboratory. If the plasma was left at room temperature, even for a short period, this compound activity would continue, leading to decreasing uric acid levels on repeat analysis.[11]
-
Immediate Re-analysis on Ice: If a portion of the original sample is still available and has been stored properly on ice, re-analyze it immediately.
-
Quantitative Impact of Temperature: Be aware that storage at room temperature (22°C) can lead to a significant decrease in uric acid concentration within 20 minutes.[12] One study noted a 20% decrease in uric acid after an additional hour at room temperature.[13][14]
Data Presentation
Table 1: Effect of Temperature on Ex Vivo Uric Acid Degradation by this compound
| Temperature | Time | Mean Percent Decrease in Uric Acid |
| 4°C (on ice) | 20 minutes | -16.5% |
| 22°C (Room Temp) | 20 minutes | -65.3% |
| 37°C | 20 minutes | -88.3% |
Source: Adapted from a study on this compound kinetics in clinical samples.[11][12]
Table 2: Rapid In Vivo Efficacy of this compound
| Patient Population | Pre-treatment Uric Acid (mean) | Uric Acid 4 hours post-Rasburicase (mean) | Reference |
| Hyperuricemic Children & Young Adults | 9.7 mg/dL | 1.0 mg/dL | [15] |
| Normouricemic Children & Young Adults | 4.3 mg/dL | 0.5 mg/dL | [16] |
| Hyperuricemic Adults | 13.1 mg/dL | 0.3 mg/dL | [15] |
| Normouricemic Adults | 4.9 mg/dL | 0.3 mg/dL | [15] |
Experimental Protocols
Protocol 1: Recommended Sample Collection and Handling for Uric Acid Measurement in Patients Receiving this compound
Objective: To prevent ex vivo degradation of uric acid by this compound, ensuring accurate measurement.
Materials:
-
Pre-chilled blood collection tubes containing lithium or sodium heparin.
-
Ice-water bath.
-
Refrigerated centrifuge (pre-cooled to 4°C).
Procedure:
-
Prior to blood collection, place the heparinized tubes in an ice-water bath for at least one minute.
-
Perform venipuncture and collect the required volume of blood directly into the pre-chilled tube.
-
Immediately after collection, gently invert the tube several times to ensure proper mixing with the anticoagulant.
-
Place the tube immediately back into the ice-water bath.
-
Transport the sample to the laboratory in the ice-water bath. Delivery should be within 60 minutes of collection.[1]
-
Upon receipt in the lab, immediately centrifuge the sample in a pre-cooled centrifuge (4°C).
-
Separate the plasma into a chilled aliquot tube and keep it in the ice-water bath.
-
Analyze the plasma for uric acid within 4 hours of the initial blood collection.[5][8]
Visualizations
Caption: Mechanism of this compound interference and the impact of sample handling.
Caption: Troubleshooting workflow for unexpectedly low uric acid results.
References
- 1. laboratoryalliance.com [laboratoryalliance.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound-Induced Falsely Low Measurement of Uric Acid in Tumor Lysis Syndrome: A Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pitfalls, prevention, and treatment of hyperuricemia during tumor lysis syndrome in the era of this compound (recombinant urate oxidase) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. kmcc.nhs.uk [kmcc.nhs.uk]
- 9. beaumontlaboratory.com [beaumontlaboratory.com]
- 10. Emerging role of this compound in the management of increased plasma uric acid levels in patients with hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Refrigeration is not necessary for measurement of uric acid in patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. clinician.com [clinician.com]
- 16. This compound represents a new tool for hyperuricemia in tumor lysis syndrome and in gout - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rasburicase Dosage for Preclinical Efficacy Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing rasburicase dosage for preclinical efficacy studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a recombinant urate oxidase enzyme.[1][2] It works by catalyzing the enzymatic oxidation of uric acid into allantoin (B1664786), which is a more soluble and readily excretable substance.[2][3][4] This rapid conversion helps to quickly lower high levels of uric acid in the blood, a key factor in preventing and treating tumor lysis syndrome (TLS).[2][3] Unlike allopurinol, which prevents the formation of new uric acid, this compound acts on already existing uric acid.[1][5]
Q2: What are the key considerations for selecting a starting dose of this compound in a preclinical model?
A2: Selecting a starting dose for preclinical studies requires consideration of the animal model, the tumor type and burden, and the expected severity of hyperuricemia.[6] While the FDA-approved dose for pediatric patients is 0.2 mg/kg, studies have shown that lower or fixed doses can also be effective.[7][8][9] For preclinical studies, it is advisable to perform a dose-ranging study to determine the optimal dose for the specific model and experimental conditions. Factors to consider include the desired magnitude and duration of uric acid reduction.
Q3: How quickly does this compound lower uric acid levels?
A3: this compound has a rapid onset of action, with significant reductions in uric acid levels observed within four hours of administration.[1][10] In some cases, uric acid levels can become undetectable within 24 to 48 hours.[10][11]
Q4: What is the half-life of this compound?
A4: The elimination half-life of this compound is approximately 18 to 21 hours in humans.[3][12] This allows for once-daily dosing.
Q5: Are there any known drug interactions with this compound?
A5: In vitro studies have shown that this compound does not have metabolic-based interactions with several common chemotherapy agents.[1][13] However, it is recommended to avoid the concurrent use of allopurinol, as it may reduce the substrate (uric acid) for this compound, potentially diminishing its effect.[13][14] Infusing this compound through a separate line from chemotherapeutic agents is also advised to prevent potential drug incompatibilities.[15]
Troubleshooting Guide
Issue 1: Falsely low uric acid measurements.
-
Cause: this compound can remain active ex vivo in blood samples, continuing to degrade uric acid after collection and leading to inaccurate, lower-than-actual readings.[1][13][16]
-
Solution: To ensure accurate uric acid measurements, blood samples must be collected in pre-chilled tubes containing heparin and immediately placed in an ice water bath.[1][13] Plasma should be separated by centrifugation in a pre-cooled centrifuge (4°C), and the uric acid analysis should be performed within 4 hours of collection.[13]
Issue 2: Variable or inconsistent efficacy in a preclinical model.
-
Cause: Inconsistent drug administration, variability in tumor burden among animals, or issues with the animal model itself can lead to variable results.
-
Solution:
-
Ensure precise and consistent intravenous administration of this compound.
-
Carefully randomize animals into treatment groups based on tumor volume to ensure even distribution.
-
Validate the preclinical model to confirm that it reliably develops hyperuricemia.
-
Consider a dose-escalation study to determine the optimal dose for your specific model.
-
Issue 3: Unexpected adverse effects in animal models.
-
Cause: While generally well-tolerated, this compound can cause hypersensitivity reactions or hemolysis, particularly in individuals (or animal strains) with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[3]
-
Solution:
-
Monitor animals closely for any signs of adverse reactions following administration.
-
If using a novel animal model, consider screening for G6PD deficiency if relevant to the species.
-
Consult veterinary staff immediately if any adverse effects are observed.
-
Quantitative Data
Table 1: this compound Dosage and Efficacy in Clinical Studies (for reference)
| Dosage Regimen | Patient Population | Baseline Uric Acid (mg/dL) | Uric Acid Reduction | Citation |
| 0.15 mg/kg single dose | Adults | ~10.0 | >90% reduction | [7] |
| 0.2 mg/kg daily | Adults & Pediatrics | >8.0 | Rapid decline within 4 hours | [1] |
| 1.5 mg fixed dose | Adults (UA <12 mg/dL) | <12 | Mean reduction of 2.88 mg/dL at 24h | [7][17] |
| 3 mg fixed dose | Adults (UA >12 mg/dL) | >12 | Mean reduction of 4.83 mg/dL at 24h | [7][17] |
| 6 mg fixed dose | Adults | 8.80 (median) | 97.6% success rate at 24h | [18] |
| 7.5 mg fixed dose | Adults | 8.00 (median) | 100% success rate at 24h | [18] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Tumor-Bearing Mouse Model
-
Animal Model: Utilize a relevant tumor-bearing mouse model known to develop hyperuricemia following chemotherapy (e.g., xenograft model of hematologic malignancy).
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, chemotherapy alone, chemotherapy + different doses of this compound). Ensure groups are balanced for tumor volume.
-
Chemotherapy Induction: Administer a chemotherapeutic agent known to induce tumor lysis and subsequent hyperuricemia.
-
This compound Administration: At a predetermined time point relative to chemotherapy administration (e.g., 4-24 hours before), administer this compound or vehicle control via intravenous injection.[12]
-
Sample Collection: Collect blood samples at baseline (pre-treatment) and at various time points post-treatment (e.g., 4, 24, 48, and 72 hours).
-
Sample Handling:
-
Data Analysis: Compare uric acid levels between treatment groups at each time point using appropriate statistical methods.
Protocol 2: Measurement of Uric Acid in Plasma Samples
This protocol is based on a common colorimetric assay method.[19][20]
-
Principle: Uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide. The hydrogen peroxide then reacts with a probe in the presence of a peroxidase to generate a colored product, which is measured spectrophotometrically.[20]
-
Reagents and Materials:
-
Procedure:
-
Prepare a standard curve using the provided uric acid standards.
-
Add a small volume of plasma samples and standards to separate wells of the 96-well plate.
-
Prepare the working reagent according to the kit manufacturer's instructions. This typically involves mixing an assay buffer, substrate, and enzyme mix.[20]
-
Add the working reagent to all wells.
-
Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 30 minutes), protected from light.[19][20]
-
Measure the absorbance at the appropriate wavelength.
-
-
Calculation:
-
Subtract the blank reading from all sample and standard readings.
-
Plot the standard curve (absorbance vs. uric acid concentration).
-
Determine the uric acid concentration in the plasma samples from the standard curve.
-
Visualizations
Caption: Mechanism of action of this compound in the purine (B94841) catabolism pathway.
Caption: Experimental workflow for a preclinical this compound efficacy study.
References
- 1. This compound (Elitek): a novel agent for tumor lysis syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound represents a new tool for hyperuricemia in tumor lysis syndrome and in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effectiveness of a Single 6-mg Fixed Dose of this compound for Prevention or Management of Hyperuricemia Associated with Tumor Lysis Syndrome in Adults with Cancer [jhoponline.com]
- 9. The optimal single-dose regimen of this compound for management of tumour lysis syndrome in children and adults: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: future directions in tumor lysis management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and (pharmaco)kinetics of one single dose of this compound in patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound in treating tumor lysis syndrome: An umbrella review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pitfalls, prevention, and treatment of hyperuricemia during tumor lysis syndrome in the era of this compound (recombinant urate oxidase) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. kmcc.nhs.uk [kmcc.nhs.uk]
- 16. This compound-Induced Falsely Low Measurement of Uric Acid in Tumor Lysis Syndrome: A Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A retrospective observational study of a low fixed-dose this compound protocol for the treatment of tumor lysis syndrome in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative evaluation of single fixed dosing and weight-based dosing of this compound for tumor lysis syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. 3hbiomedical.com [3hbiomedical.com]
preventing ex vivo degradation of uric acid by rasburicase in samples
Welcome to the Technical Support Center for Uric Acid Measurement in Clinical Samples from Patients Treated with Rasburicase. This resource provides guidance on preventing the ex vivo degradation of uric acid to ensure accurate monitoring of patient uric acid levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect uric acid levels?
This compound is a recombinant urate oxidase enzyme used to manage high plasma uric acid levels, particularly in patients undergoing chemotherapy who are at risk for tumor lysis syndrome (TLS).[1][2] It works by catalyzing the enzymatic oxidation of uric acid into allantoin (B1664786), a substance that is much more soluble in water and easily excreted by the kidneys.[3][4][5]
Q2: What is ex vivo degradation of uric acid and why is it a concern?
Ex vivo degradation refers to the breakdown of uric acid in a blood sample after it has been collected. This compound remains active in the collected blood sample and will continue to break down uric acid.[6][7] This leads to falsely low measurements of uric acid levels.[6][7][8] Such inaccurate results could mislead clinicians into prematurely stopping this compound treatment, potentially causing a rebound in uric acid levels and increasing the risk of TLS-related complications for the patient.[9]
Q3: What is the recommended procedure for collecting blood samples from patients on this compound?
To prevent ex vivo degradation, a strict sample handling procedure is necessary. Blood should be collected in pre-chilled tubes containing a heparin anticoagulant and immediately placed in an ice-water bath.[1][3][8][10][11] The sample must be transported on ice and centrifuged in a pre-cooled centrifuge.[3][8] The resulting plasma should be analyzed within four hours of collection.[1][3][9][10]
Q4: For how long after the last dose of this compound should these special collection procedures be followed?
These special handling procedures should be followed for at least 96 hours (4 days) after the final dose of this compound is administered.[1] This is because the half-life of this compound is approximately 16 to 21 hours, and it can remain active in the circulation for a significant period.[9]
Q5: Are there any alternatives to chilling the samples?
While chilling is the standard and most widely recommended method, some research suggests that using sample tubes containing a mixture of sodium fluoride, EDTA, and citrate (B86180) (FC Mix tubes) may inhibit this compound activity without the need for cooling.[12][13] However, the chilling protocol remains the manufacturer-recommended and most common practice.
Troubleshooting Guide
Issue: Uric acid levels in a patient treated with this compound are unexpectedly low or undetectable.
| Possible Cause | Recommended Solution |
| Improper sample handling: The blood sample was likely kept at room temperature for a period, allowing this compound to degrade the uric acid ex vivo.[6][11] | 1. Review Collection Protocol: Immediately verify that the phlebotomy and laboratory staff are aware of and strictly following the required cold handling procedures.[6][10] 2. Recollect Sample: If possible, recollect the blood sample using the correct pre-chilled tube and immediate immersion in an ice-water bath.[1][8] 3. Notify Ordering Physician: Inform the clinician about the potential for a falsely low result due to sample handling to avoid inappropriate clinical decisions.[6] |
| Delayed analysis: The sample was not analyzed within the recommended four-hour window, even if kept chilled. | 1. Prioritize Analysis: Ensure that samples from patients on this compound are flagged for immediate processing and analysis upon arrival in the laboratory.[3][9] 2. Check Timestamps: Review collection and analysis times to confirm adherence to the 4-hour window. |
Issue: There is high variability in uric acid measurements for the same patient over a short period.
| Possible Cause | Recommended Solution |
| Inconsistent sample handling: Different samples may have been handled with varying adherence to the cold chain protocol, leading to different degrees of ex vivo degradation. | 1. Standardize Procedures: Implement a standardized and documented protocol for all personnel involved in the collection, transport, and processing of these specific samples.[11] 2. Training and Communication: Ensure all relevant staff (phlebotomists, couriers, lab technicians) are trained on the critical importance of maintaining the cold chain for these samples. Clearly label requisitions to indicate the patient is on this compound.[6] |
Experimental Protocols
Protocol 1: Standard Procedure for Blood Sample Handling
This protocol details the necessary steps to prevent ex vivo uric acid degradation by this compound.
Materials:
-
Pre-chilled blood collection tubes containing lithium or sodium heparin.
-
Ice-water bath.
-
Insulated container for transport.
-
Pre-cooled centrifuge (set to 4°C).
Procedure:
-
Preparation: Before drawing blood, place the heparin-containing tubes in an ice bath for at least one minute.[11]
-
Collection: Draw the blood sample directly into the pre-chilled tube.
-
Immediate Cooling: As soon as the blood is collected, immediately immerse the tube in the ice-water bath.[1][8][10][11]
-
Transport: Transport the sample to the laboratory in an insulated container with ice, ensuring it remains chilled.
-
Centrifugation: Within the laboratory, centrifuge the sample in a pre-cooled centrifuge at 4°C to separate the plasma.[3][8]
-
Analysis: Analyze the plasma for uric acid levels as soon as possible, ensuring the analysis is completed within four hours of the initial blood draw.[1][9][10]
Quantitative Data Summary
The following tables summarize the impact of sample handling on uric acid measurement.
Table 1: Effect of Temperature on Uric Acid Stability in the Presence of this compound
| Sample Condition | Time at Condition | Resulting Bias in Uric Acid Measurement | Reference |
| Room Temperature | 1 hour | ~20% decrease | [14] |
| Room Temperature | 90 minutes | ~24% additional decrease | [13] |
| Chilled (on ice) | Immediate analysis | No significant bias | [14] |
| Chilled (on ice) | Up to 4 hours | Minimal degradation, considered stable for analysis | [1] |
Table 2: Comparison of Proportional Bias in Uric Acid Measurement with Different Cold-Handling Steps vs. Room Temperature (for immediate measurement)
| Cold-Handling Step Investigated | Proportional Bias | Absolute Bias | Conclusion | Reference |
| Pre-chilled Collection Tube | -1.5% | +0.02 mg/dL | Not significant | [14] |
| Transportation on Ice | -2.2% | -0.01 mg/dL | Not significant | [14] |
| Centrifugation at 4°C | -1.4% | -0.06 mg/dL | Not significant | [14] |
Note: The data in Table 2 indicates that for immediate analysis, individual cold-handling steps might not be critical, but a delay at room temperature introduces significant error. Therefore, if immediate analysis is not possible, the complete cold-handling protocol is essential.
Visualizations
Biochemical Pathway of Uric Acid Degradation
Caption: Enzymatic conversion of uric acid to allantoin by this compound.
Recommended Experimental Workflow
Caption: Critical steps for preventing ex vivo uric acid degradation.
References
- 1. laboratoryalliance.com [laboratoryalliance.com]
- 2. Urate Oxidase Purification by Salting-in Crystallization: Towards an Alternative to Chromatography | PLOS One [journals.plos.org]
- 3. kmcc.nhs.uk [kmcc.nhs.uk]
- 4. This compound represents a new tool for hyperuricemia in tumor lysis syndrome and in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Induced Falsely Low Measurement of Uric Acid in Tumor Lysis Syndrome: A Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Induced Falsely Low Measurement of Uric Acid in Tumor Lysis Syndrome: A Report of Two Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pitfalls, prevention, and treatment of hyperuricemia during tumor lysis syndrome in the era of this compound (recombinant urate oxidase) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging role of this compound in the management of increased plasma uric acid levels in patients with hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Intravenous for Adults | Medinfo Galway [medinfogalway.ie]
- 11. beaumontlaboratory.com [beaumontlaboratory.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Refrigeration is not necessary for measurement of uric acid in patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Rasburicase Immunogenicity in Animal Research: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing the immunogenicity of rasburicase in animal research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound immunogenic in animal models?
A1: this compound is a recombinant urate oxidase derived from the fungus Aspergillus flavus and produced in a genetically modified Saccharomyces cerevisiae strain.[1] As a non-human protein, it is recognized as foreign by the immune systems of animals, leading to an immune response and the production of anti-drug antibodies (ADAs).[2][3][4] This is a common challenge with biologic therapeutics.[5]
Q2: What are the consequences of an immune response to this compound in my animal studies?
A2: The development of ADAs against this compound can have several significant consequences in animal models:
-
Reduced Efficacy: Neutralizing antibodies (NAbs), a subset of ADAs, can bind to the active site of this compound, inhibiting its enzymatic activity and rendering it less effective at lowering uric acid levels.[2][6]
-
Altered Pharmacokinetics: The formation of immune complexes between this compound and ADAs can lead to faster clearance of the drug from circulation, reducing its half-life and exposure.
-
Hypersensitivity Reactions: In some cases, the immune response can lead to hypersensitivity reactions, including anaphylaxis, upon repeated administration.[7] While less common in initial doses, the risk can increase with subsequent exposures.[7][8]
Q3: How can I minimize the immunogenicity of this compound in my animal experiments?
A3: Several strategies can be employed to mitigate the immunogenic response to this compound in animal models:
-
Route of Administration: Intravenous (i.v.) administration of high doses of this compound has been shown to suppress the anti-rasburicase antibody response in mice, in contrast to intraperitoneal (i.p.) injections which elicit a clear antibody response.[9]
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) to uricase (a process used for drugs like pegloticase) can shield immunogenic epitopes and increase the molecule's size, reducing recognition by the immune system and extending its circulatory half-life.[10][11]
-
Co-administration with Immunosuppressants: The use of immunosuppressive agents, such as methotrexate, alongside the biologic therapy can help to dampen the overall immune response, thereby reducing ADA formation.
-
Induction of Immune Tolerance: High-dose i.v. administration may induce immune tolerance by depleting this compound-specific B cells and upregulating regulatory T cells (Tregs).[9]
Q4: What are the key assays to assess this compound immunogenicity?
A4: A tiered approach is typically used for immunogenicity testing:
-
Screening Assay: An initial, highly sensitive assay, such as a bridging Enzyme-Linked Immunosorbent Assay (ELISA), to detect all binding ADAs.
-
Confirmatory Assay: To confirm the specificity of the binding observed in the screening assay.
-
Titration Assay: To determine the magnitude of the ADA response.
-
Neutralizing Antibody (NAb) Assay: A functional assay (often cell-based or enzymatic) to determine if the ADAs can inhibit the biological activity of this compound.
Q5: When should I collect samples for immunogenicity testing in my animal study?
A5: It is recommended to collect a pre-dose sample from each animal to establish a baseline. Post-dose samples should be collected at multiple time points to capture the kinetics of the immune response. A common time point for detecting a peak antibody response is between 14 and 28 days after the initial administration.[7] For multi-dose studies, sampling should occur before each subsequent dose and at several points after the final dose.
Troubleshooting Guides
Anti-Drug Antibody (ADA) Bridging ELISA
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | Insufficient washing | Increase the number of wash steps and ensure complete removal of wash buffer. |
| Non-specific binding | Optimize blocking buffer concentration and incubation time. Consider adding a detergent like Tween-20 to the wash buffer. | |
| Contaminated reagents | Prepare fresh buffers and reagents. | |
| Weak or No Signal | Incorrect reagent concentration | Verify the concentrations of coating antigen, detection reagent, and positive control. |
| Inactive enzyme conjugate | Use a fresh batch of HRP-conjugated this compound. | |
| Improper incubation times/temperatures | Ensure all incubation steps are performed for the recommended duration and at the specified temperature. | |
| Poor Replicate Data | Pipetting inconsistency | Use calibrated pipettes and ensure proper technique. Mix all reagents thoroughly before use. |
| Plate washing variability | Ensure uniform washing across all wells. Automated plate washers can improve consistency. | |
| Edge effects | Avoid using the outermost wells of the plate, or ensure the plate is properly sealed during incubations to prevent evaporation. |
Neutralizing Antibody (NAb) Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability in Uric Acid Measurement | Sample handling issues | Blood samples for uric acid measurement must be collected in pre-chilled tubes containing heparin and immediately placed on an ice bath. Plasma should be separated in a pre-cooled centrifuge and analyzed within 4 hours to prevent enzymatic degradation of uric acid by this compound in the sample. |
| Inconsistent Neutralization Results | Matrix effects from serum/plasma | Perform a sample pre-treatment step, such as acid dissociation or purification of immunoglobulins, to remove interfering substances. |
| Cell-based assay variability | Ensure consistent cell seeding density and viability. Optimize the concentration of this compound used in the assay to be on the linear part of the dose-response curve. | |
| Failure to Detect Neutralization in a Known Positive Sample | Low assay sensitivity | Optimize the assay conditions, including incubation times and reagent concentrations. Ensure the positive control antibody is functional. |
Quantitative Data Summary
Table 1: Immunogenicity of this compound in Different Species
| Species | Dose and Route | ADA Incidence | NAb Incidence | Time to ADA Development | Reference |
| Human (Healthy Volunteers) | Single or 5 daily doses | 61% | 64% | 1-6 weeks | [7][12] |
| Human (Hematological Malignancies) | 5-day course | 18% (IgG) | 8% (IgG) | Day 14 up to 24 months | [7] |
| Human (Pediatric Patients) | Single or multiple doses | 11% | Not Reported | By day 28 | [7] |
| Mouse | Intraperitoneal (i.p.) injection with alum | High | Not Reported | Not Reported | [9] |
| Mouse | Intravenous (i.v.) injection | Low/Undetectable | Not Reported | Not Reported | [9] |
| Canine (PEGylated Uricase) | Subcutaneous (SC) injection | Low potential for immunogenicity reported | Not Reported | Not Reported | [11] |
| Rat (PEGylated Uricase) | Not Specified | Extended half-life suggests reduced immunogenicity | Not Reported | Not Reported | [11] |
Experimental Protocols
Protocol 1: Anti-Rasburicase Antibody (ADA) Bridging ELISA
This protocol provides a general procedure for a bridging ELISA to detect anti-rasburicase antibodies in animal serum.
Materials:
-
High-binding 96-well microtiter plates
-
This compound
-
Biotinylation kit
-
Streptavidin-Horseradish Peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Animal serum samples (test, positive control, negative control)
Procedure:
-
Preparation of Reagents:
-
Biotinylate a portion of the this compound according to the manufacturer's instructions of the biotinylation kit.
-
Prepare HRP-conjugated this compound using a suitable conjugation kit.
-
-
Plate Coating:
-
Coat the wells of a 96-well plate with unconjugated this compound (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
-
Washing:
-
Wash the plate 3-5 times with wash buffer.
-
-
Blocking:
-
Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Sample Incubation:
-
Add diluted animal serum samples (including controls) to the wells and incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Detection:
-
Add HRP-conjugated this compound to each well and incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate 5-7 times with wash buffer.
-
-
Substrate Addition:
-
Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add stop solution to each well.
-
-
Reading:
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol 2: In Vitro Neutralizing Antibody (NAb) Assay
This protocol is a functional assay to measure the ability of ADAs in animal serum to neutralize the enzymatic activity of this compound.
Materials:
-
This compound
-
Uric acid substrate solution
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Animal serum samples (test, positive NAb control, negative control)
-
96-well UV-transparent microtiter plate
-
Spectrophotometer capable of reading absorbance at 292 nm
Procedure:
-
Sample Preparation:
-
Heat-inactivate serum samples (56°C for 30 minutes) to eliminate complement activity.
-
-
Pre-incubation of this compound and Serum:
-
In a 96-well plate, mix a fixed, pre-determined concentration of this compound with serially diluted animal serum samples (including controls).
-
Incubate for 1-2 hours at 37°C to allow antibodies to bind to this compound.
-
-
Enzymatic Reaction:
-
Add the uric acid substrate solution to each well to initiate the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the decrease in absorbance at 292 nm over time (e.g., every minute for 10-15 minutes). The decrease in absorbance corresponds to the conversion of uric acid to allantoin.
-
-
Data Analysis:
-
Calculate the rate of uric acid degradation for each sample.
-
The neutralizing activity is determined by the percentage of inhibition of this compound activity compared to the negative control. A NAb titer can be determined from the dilution of serum that inhibits 50% of the this compound activity.
-
Visualizations
Caption: Workflow for preclinical immunogenicity assessment of this compound.
Caption: T-cell dependent pathway for anti-rasburicase antibody production.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The cell biology of T-dependent B cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T and B cell epitope analysis for the immunogenicity evaluation and mitigation of antibody-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-rasburicase antibodies induce clinical refractoriness by inhibiting the enzyme catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Response Rate to Recombinant Uricases in Patients with Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Dose IV Administration of this compound Suppresses Anti-rasburicase Antibodies, Depletes this compound-Specific Lymphocytes, and Upregulates Treg Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound represents a new tool for hyperuricemia in tumor lysis syndrome and in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Therapeutic Uricase with Reduced Immunogenicity Risk and Improved Development Properties | PLOS One [journals.plos.org]
- 12. Risk of Anaphylaxis with Repeated Courses of this compound: A Research on Adverse Drug Events and Reports (RADAR) Project - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of rasburicase for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of rasburicase for long-term experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for lyophilized this compound powder?
A1: Lyophilized this compound and its accompanying diluent should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[1] It is crucial to protect the vials from light and to not freeze them.[1]
Q2: How long is this compound stable after reconstitution and dilution?
A2: After reconstitution or dilution, immediate use is recommended. However, the in-use stability has been demonstrated for up to 24 hours when stored at 2°C to 8°C.
Q3: What are the key components in the this compound formulation that contribute to its stability?
A3: The lyophilized powder contains excipients selected for their stabilizing properties. A mixture of mannitol (B672) and alanine (B10760859) in a phosphate (B84403) buffer has been shown to be effective.[2] Mannitol, in its amorphous state, creates a favorable environment for the protein's stability, while crystallized alanine helps form the structure of the lyophilized cake, preventing collapse.[2] The provided diluent also contains poloxamer 188, which acts as an anti-aggregation agent.
Q4: What are the primary degradation pathways for this compound?
A4: The main route of elimination for this compound in the body is through peptide hydrolysis.[3] In experimental settings, oxidation can also be a concern due to the production of hydrogen peroxide as a byproduct of its enzymatic reaction.[4] Aggregation is another potential degradation pathway that is mitigated by the formulation.
Q5: Can I use a different buffer to reconstitute or dilute this compound for my experiments?
A5: It is highly recommended to use the provided diluent for reconstitution to ensure optimal stability. The formulation has been specifically designed with a phosphate buffer and stabilizing excipients.[2] Using a different buffer system could alter the pH and ionic strength, potentially impacting the enzyme's stability and activity. If a different buffer is necessary for your experimental setup, it is crucial to validate its impact on this compound stability and activity.
Troubleshooting Guides
Issue 1: Loss of this compound Activity in Solution
Possible Causes:
-
Improper Storage: Storing reconstituted or diluted solutions at room temperature for extended periods or exposing them to light can lead to degradation.
-
Incorrect Handling: Vigorous shaking or vortexing during reconstitution can cause aggregation and denaturation of the enzyme.
-
Incompatible Buffer or Additives: Components in your experimental buffer or cell culture medium may be incompatible with this compound.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing this compound solutions can lead to a loss of activity.
Solutions:
-
Verify Storage Conditions: Always store reconstituted and diluted this compound at 2°C to 8°C and use it within 24 hours.
-
Gentle Reconstitution: Mix the lyophilized powder with the diluent by gently swirling the vial. Do not shake or vortex.
-
Buffer Compatibility Check: If using a custom buffer, perform a stability study by incubating this compound in the buffer for the duration of your experiment and measuring its activity at different time points.
-
Aliquot and Store: If you do not need the entire volume of reconstituted this compound at once, it is best practice to aliquot the solution into single-use volumes and store them appropriately to avoid multiple freeze-thaw cycles. Studies have shown that some analytes in serum can be affected by as few as one freeze-thaw cycle.[5][6]
Issue 2: Inaccurate Uric Acid Measurements in Samples Containing this compound
Possible Cause:
-
Ex Vivo Uric Acid Degradation: this compound remains active in collected samples (e.g., plasma, serum) at room temperature, leading to the enzymatic degradation of uric acid and falsely low readings.[7]
Solutions:
-
Cold Sample Handling: To obtain accurate uric acid levels, blood or other biological samples must be collected in pre-chilled tubes containing heparin anticoagulant.[7]
-
Immediate Cooling: Immediately after collection, immerse the sample in an ice-water bath.[7]
-
Prompt Analysis: Plasma or serum should be separated in a pre-cooled centrifuge (at 4°C) and the uric acid level should be measured within 4 hours of sample collection.[7]
Data Presentation
Table 1: this compound Storage and Stability Summary
| Product Form | Storage Temperature | Shelf Life | Light Protection | Do Not Freeze |
| Lyophilized Powder & Diluent | 2°C – 8°C | Up to 3 years | Required | Yes |
| Reconstituted Solution | 2°C – 8°C | Up to 24 hours | Recommended | Yes |
| Diluted Solution (in 0.9% NaCl) | 2°C – 8°C | Up to 24 hours | Recommended | Yes |
Table 2: Key Excipients and Their Function in this compound Stability
| Excipient | Function | Reference |
| Mannitol | Amorphous bulking agent, creates a stabilizing environment for the protein. | [2] |
| L-Alanine | Crystalline bulking agent, provides structural integrity to the lyophilized cake. | [2] |
| Dibasic Sodium Phosphate | Buffering agent to maintain optimal pH. | [2] |
| Poloxamer 188 | Anti-aggregation agent included in the diluent. |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for this compound Activity
This method is based on the decrease in absorbance at 292 nm as uric acid is converted to allantoin (B1664786).
Materials:
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 292 nm
-
Uric acid stock solution (e.g., 1 mM in a suitable buffer, pH ~8.0)
-
Reaction buffer (e.g., 50 mM borate (B1201080) buffer, pH 8.5)
-
This compound samples (reconstituted and diluted to an appropriate concentration)
Procedure:
-
Prepare a working solution of uric acid by diluting the stock solution in the reaction buffer to a final concentration of approximately 100 µM.
-
Add 180 µL of the uric acid working solution to each well of the 96-well plate.
-
Equilibrate the plate to the desired reaction temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding 20 µL of the diluted this compound sample to each well. For a negative control, add 20 µL of reaction buffer.
-
Immediately start monitoring the decrease in absorbance at 292 nm every 30 seconds for 5-10 minutes.
-
Calculate the rate of uric acid degradation (the linear portion of the absorbance vs. time curve). The enzyme activity can be calculated using the Beer-Lambert law (extinction coefficient of uric acid at 292 nm is approximately 12.6 mM⁻¹cm⁻¹).
Protocol 2: Analysis of this compound Aggregation by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size and is a standard method for detecting and quantifying protein aggregates.[8][9][10]
Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector (280 nm).
-
SEC column suitable for protein separation (e.g., with a pore size of ~300 Å for monoclonal antibodies and similar-sized proteins).[9]
-
Mobile phase (e.g., 100 mM phosphate buffer with 0.2 M sodium chloride, pH 6.8).[9]
-
This compound samples (at a known concentration).
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject a known volume and concentration of the this compound sample onto the column.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times (larger molecules elute earlier).
-
Integrate the peak areas to quantify the percentage of monomer and aggregates in the sample.
-
To assess stability over time or under stress conditions (e.g., elevated temperature), analyze samples at different time points and compare the chromatograms.
Visualizations
Caption: Enzymatic conversion of uric acid to allantoin by this compound.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. globalrph.com [globalrph.com]
- 2. Stabilization of this compound and physico-chemical characterization of the resulting injectable formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in treating tumor lysis syndrome: An umbrella review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound represents a new tool for hyperuricemia in tumor lysis syndrome and in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Induced Falsely Low Measurement of Uric Acid in Tumor Lysis Syndrome: A Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Uric Acid Measurement in the Presence of Rasburicase
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions for accurately measuring uric acid in biological samples containing rasburicase.
Troubleshooting Guide
This guide addresses common issues encountered during the measurement of uric acid in patients treated with this compound.
Question: Why are my uric acid readings unexpectedly low or near zero in samples from patients receiving this compound?
Answer: The most likely cause is the ex vivo enzymatic activity of this compound in the blood sample. This compound, a recombinant urate oxidase, continues to break down uric acid into allantoin (B1664786) after the sample has been collected.[1][2][3][4] This process can lead to falsely low or undetectable levels of uric acid if the sample is not handled properly. The enzyme remains active at room temperature, causing significant degradation of uric acid.[3][5]
Question: What is the recommended procedure to prevent ex vivo uric acid degradation by this compound?
Answer: To ensure accurate measurement, it is crucial to inhibit the enzymatic activity of this compound immediately after sample collection. The manufacturer and regulatory bodies like the FDA recommend a strict cold-chain handling protocol.[6][7] This involves collecting the blood sample in pre-chilled tubes containing heparin, immediately placing the sample in an ice-water bath, and separating the plasma or serum by centrifugation in a pre-cooled centrifuge (at 4°C).[3][7][8] The analysis should then be performed within four hours of collection.[1][7][8]
Question: I do not have access to a refrigerated centrifuge. Are there alternative methods?
Answer: Some studies suggest that immediate testing at room temperature can be a viable alternative to cold handling, provided the analysis is performed rapidly after sample collection.[5][6] One study found that testing within 70 minutes of collection at room temperature can yield accurate results.[6] However, delays can lead to significant decreases in uric acid levels. For instance, a delay of one hour at room temperature has been shown to cause a 20% decrease in uric acid concentration.[5] If you cannot follow the recommended cold-handling procedure, it is critical to validate an alternative rapid room-temperature protocol in your laboratory.[6]
Question: How long after the last this compound dose do I need to follow these special handling procedures?
Answer: Due to the half-life of this compound (approximately 16-21 hours), these special sample handling procedures should be followed for up to 96 hours (4 days) after the final dose is administered to ensure accurate uric acid monitoring.[1][8]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound interference in uric acid assays?
A1: this compound is a recombinant urate oxidase enzyme that catalyzes the oxidation of uric acid to allantoin, which is more soluble and easily excreted.[6][9] This enzymatic activity is the basis of its therapeutic effect. However, this activity continues ex vivo in collected blood samples, leading to the degradation of uric acid before it can be measured, resulting in falsely low readings.[1][3]
Q2: Does cooling the sample to 4°C completely stop this compound activity?
A2: While cooling significantly reduces the rate of the enzymatic reaction, some studies indicate that it may not completely halt all uricolysis.[10][11] Even with cold handling, some residual enzyme activity might persist. Therefore, prompt analysis, even for refrigerated samples, is still recommended.[10]
Q3: What type of collection tube should be used?
A3: Pre-chilled tubes containing either lithium or sodium heparin are recommended for collecting blood samples for uric acid measurement in patients receiving this compound.[3][8]
Q4: Can allopurinol (B61711) be used concurrently with this compound?
A4: There is no rationale for using allopurinol and this compound together. Allopurinol works by preventing the formation of new uric acid, which is the substrate for this compound.[7]
Experimental Protocols
Protocol 1: Recommended Cold-Chain Sample Handling
-
Preparation: Pre-chill heparinized blood collection tubes in a refrigerator or on ice. Prepare an ice-water bath for sample transport.
-
Collection: Draw the blood sample directly into a pre-chilled heparin tube.
-
Immediate Cooling: Immediately immerse the collected sample in the ice-water bath.[1][7][8]
-
Transportation: Transport the sample to the laboratory in the ice-water bath.
-
Centrifugation: Centrifuge the sample in a pre-cooled centrifuge at 4°C to separate plasma.[3][7]
-
Analysis: Analyze the plasma for uric acid levels within 4 hours of collection.[1][7]
Protocol 2: Rapid Room Temperature Analysis (Alternative Method)
Note: This protocol should be validated internally before implementation.
-
Preparation: Have all necessary equipment and reagents ready for immediate analysis.
-
Collection: Collect the blood sample in a heparinized tube at room temperature.
-
Immediate Processing: Immediately transport the sample to the laboratory for analysis.
-
Centrifugation: Centrifuge the sample at room temperature to separate plasma.
-
Analysis: Perform the uric acid measurement immediately. The total time from collection to analysis should ideally be less than 70 minutes.[6]
Quantitative Data Summary
The following tables summarize the impact of different handling conditions on uric acid measurement in the presence of this compound.
Table 1: Effect of Sample Handling Temperature on Uric Acid Measurement
| Handling Step | Temperature Condition | Proportional Bias (%) | Absolute Bias (mg/dL) | Reference |
| Centrifugation | Room Temperature vs. 4°C | -1.4 | -0.06 | [5] |
| Tube Temperature | Room Temperature vs. Pre-chilled | -1.5 | +0.02 | [5] |
| Transportation | Room Temperature vs. On Ice | -2.2 | -0.01 | [5] |
Table 2: Impact of Delayed Analysis at Room Temperature
| Time Delay at Room Temperature | Negative Bias in Uric Acid (%) | Reference |
| 1 hour | 20 | [5] |
| 90 minutes | 9.1 | [6] |
| 135 minutes | 17.5 | [6] |
Visual Guides
Caption: Figure 1. Recommended vs. Alternative Workflow
Caption: Figure 2. Troubleshooting Low Uric Acid Readings
References
- 1. Emerging role of this compound in the management of increased plasma uric acid levels in patients with hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitfalls, prevention, and treatment of hyperuricemia during tumor lysis syndrome in the era of this compound (recombinant urate oxidase) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Induced Falsely Low Measurement of Uric Acid in Tumor Lysis Syndrome: A Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Induced Falsely Low Measurement of Uric Acid in Tumor Lysis Syndrome: A Report of Two Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Refrigeration is not necessary for measurement of uric acid in patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. kmcc.nhs.uk [kmcc.nhs.uk]
- 8. laboratoryalliance.com [laboratoryalliance.com]
- 9. This compound represents a new tool for hyperuricemia in tumor lysis syndrome and in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sampling on ice will not yield reliable uric acid monitoring in this compound-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Accurate Quantification of Rasburicase Activity
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure accurate quantification of rasburicase activity. Adherence to proper experimental protocols is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor leading to inaccurate (falsely low) uric acid measurements in patients treated with this compound?
A1: The most significant source of error is the ex vivo enzymatic activity of this compound in the blood sample after collection.[1][2][3][4][5][6] this compound continues to degrade uric acid at room temperature, leading to spuriously low readings.[2][4][5][6]
Q2: How can I prevent ex vivo uric acid degradation by this compound in my samples?
A2: Strict sample handling procedures are mandatory.[2][7][8][9] Blood must be collected in pre-chilled tubes containing heparin anticoagulant.[2][7][8][9] Immediately after collection, the sample must be immersed and maintained in an ice-water bath and transported to the laboratory under these conditions.[2][4][7][8]
Q3: What is the maximum time allowed between sample collection and analysis for accurate results?
A3: Plasma samples should be separated from cells by centrifugation in a pre-cooled centrifuge (e.g., at 4°C) and analyzed for uric acid within 4 hours of collection.[1][5][7][8][9]
Q4: My spectrophotometric assay shows no change or a very slow decrease in absorbance at 290 nm. What could be the issue?
A4: This could be due to several factors:
-
Inactive Enzyme: The this compound may have lost activity due to improper storage or handling. It is supplied as a lyophilized powder that should be reconstituted according to the manufacturer's instructions and used promptly.[8][10]
-
Substrate Depletion: If you are measuring activity in a patient sample, the in vivo action of this compound may have already depleted the uric acid to very low or undetectable levels.[2][11]
-
Incorrect Wavelength: Ensure your spectrophotometer is set to the correct wavelength for uric acid, which is typically 290 nm or 293 nm.[12][13]
-
Presence of Inhibitors: Allopurinol (B61711), a xanthine (B1682287) oxidase inhibitor, prevents the formation of new uric acid but does not directly inhibit this compound. However, its presence indicates a different mechanism of uric acid control and co-administration is generally not rational.[7][14]
Q5: Are there any substances that can interfere with the uricase activity assay?
A5: Yes. For assays that rely on measuring the hydrogen peroxide byproduct, substances like bilirubin (B190676) and ascorbic acid can interfere.[15][16] Hemolysis, icterus, and lipemia are also known to interfere with various clinical chemistry tests, including uric acid measurement.[17][18] It is recommended to use a direct spectrophotometric assay measuring the decrease in uric acid absorbance at 290-293 nm to minimize these interferences.[15]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of this compound activity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Falsely low or zero uric acid levels measured in a treated patient. | Ex vivo degradation of uric acid in the sample due to residual this compound activity.[2][3][5] | 1. Immediately re-collect the sample following the strict cold-chain handling protocol: use pre-chilled heparin tubes and keep the sample on an ice-water bath at all times.[2][4] 2. Ensure the lab is notified that the patient is on this compound therapy to ensure proper sample handling upon receipt.[2] 3. Analyze the plasma within 4 hours of collection.[1][7][8] |
| High variability between replicate measurements. | 1. Inconsistent sample mixing. 2. Temperature fluctuations during the assay.[2] 3. Pipetting errors. | 1. Gently swirl to mix all solutions; do not shake the reconstituted enzyme.[8] 2. Use a temperature-controlled cuvette holder in the spectrophotometer, typically set to 25°C.[12] 3. Calibrate pipettes regularly and use proper pipetting techniques. |
| Non-linear reaction curve in the spectrophotometric assay. | 1. Substrate concentration is too low and becomes rate-limiting during the measurement period. 2. Enzyme concentration is too high, leading to rapid substrate depletion.[19] | 1. Ensure the uric acid concentration is high enough to saturate the enzyme for the initial rate measurement.[20] 2. Optimize the enzyme concentration by preparing serial dilutions. The reaction rate should be linear for at least 5-10 minutes.[19] 3. Calculate the activity from the initial linear portion of the curve.[12] |
| Assay signal drifts or is noisy. | 1. Instability of the spectrophotometer lamp. 2. Poor quality of reagents (e.g., buffer, substrate). 3. Presence of interfering substances in the sample (e.g., hemolysis).[18] | 1. Allow the spectrophotometer to warm up sufficiently.[21] 2. Prepare fresh buffers and uric acid solutions. Oxygenating the buffer and substrate solution can improve results.[12] 3. If the sample is hemolyzed, note it and consider sample rejection if interference is significant. |
Data Presentation
This compound Efficacy Compared to Allopurinol
The following table summarizes the comparative efficacy of this compound and allopurinol in reducing plasma uric acid (PUA) levels in patients at high risk for tumor lysis syndrome.
| Parameter | This compound (0.20 mg/kg) | Allopurinol (Oral) | Reference |
| Mean PUA Reduction at 4 hours | 86% - 88% | 12% - 14% | [22][23][24] |
| Mean Time to PUA Control | 4 hours | 24 - 27 hours | [24][25] |
| Mean Area Under the Curve (AUC) | 128 ± 70 mg/dL·hr | 329 ± 129 mg/dL·hr | [22][23] |
PUA Control: Plasma Uric Acid level < 8.0 mg/dL.
Experimental Protocols
Spectrophotometric Assay for this compound Activity
This protocol is based on the principle that uricase (this compound) catalyzes the oxidation of uric acid to allantoin, which results in a decrease in absorbance at 290 nm.[12] One unit of activity is defined as the amount of enzyme that oxidizes one micromole of uric acid per minute at a specific pH and temperature.[12][26]
Materials:
-
Buffer: 0.1 M Sodium Borate (B1201080) Buffer, pH 8.5.
-
Substrate: Uric acid solution. To prepare, dissolve 100 mg of uric acid in 100 ml of a 0.06% lithium carbonate solution. This stock can be diluted in the borate buffer to the desired final concentration (e.g., 0.125 mmol/L).[12][13] Note: The solution may require gentle heating to dissolve completely. Prepare fresh.
-
Enzyme: this compound, reconstituted in cold buffer to a known concentration (e.g., 1 IU/mL) and diluted further for the assay.[13]
-
Spectrophotometer with a temperature-controlled cuvette holder.
Procedure:
-
Set the spectrophotometer to read absorbance at 290 nm and equilibrate the temperature to 25°C.[12]
-
Pipette 3.0 mL of the uric acid substrate solution into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and incubate for 4-5 minutes to achieve temperature equilibrium and measure the blank rate (if any).
-
To initiate the reaction, add a small, defined volume of the diluted this compound solution (e.g., 20 µL) to the cuvette.
-
Mix quickly by inverting the cuvette with parafilm or using a plunger, and immediately start recording the absorbance at 290 nm for 6-7 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₂₉₀/min) from the initial linear portion of the curve.
Calculation of Activity:
-
The molar extinction coefficient for uric acid at pH 8.5 is approximately 12.6 mM⁻¹cm⁻¹.[13]
Visualizations
Signaling and Experimental Workflows
Caption: Mechanism of action of this compound in purine catabolism.
Caption: Workflow for the spectrophotometric this compound activity assay.
Caption: Troubleshooting decision tree for unexpected this compound results.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound-Induced Falsely Low Measurement of Uric Acid in Tumor Lysis Syndrome: A Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. beaumontlaboratory.com [beaumontlaboratory.com]
- 5. Elitek (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. performanceandimprovement.nhs.wales [performanceandimprovement.nhs.wales]
- 7. kmcc.nhs.uk [kmcc.nhs.uk]
- 8. This compound Intravenous for Adults | Medinfo Galway [medinfogalway.ie]
- 9. Emerging role of this compound in the management of increased plasma uric acid levels in patients with hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilization of this compound and physico-chemical characterization of the resulting injectable formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Uricase - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. oycus.com [oycus.com]
- 14. Pitfalls, prevention, and treatment of hyperuricemia during tumor lysis syndrome in the era of this compound (recombinant urate oxidase) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acb.org.uk [acb.org.uk]
- 16. [this compound therapy may cause hydrogen peroxide shock] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eclinpath.com [eclinpath.com]
- 18. Interference in autoanalyzer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Kinetic modelling: an integrated approach to analyze enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 22. ashpublications.org [ashpublications.org]
- 23. A randomized comparison between this compound and allopurinol in children with lymphoma or leukemia at high risk for tumor lysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound in the management of tumor lysis: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound (Elitek): a novel agent for tumor lysis syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Uricase (U-TE) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
Technical Support Center: Overcoming Limitations of Rasburicase in Chronic Hyperuricemia Models
Welcome to the technical support center for researchers utilizing rasburic-ase in chronic hyperuricemia models. This resource provides practical solutions to common experimental challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My chronic hyperuricemia model shows a rapid initial drop in serum uric acid (sUA) after rasburicase administration, but the levels rebound quickly, complicating long-term studies. Why does this happen and how can I achieve a more stable model?
A1: This is a primary limitation stemming from this compound's inherent properties.
-
Cause: this compound has a short plasma half-life, typically around 16-21 hours.[1] Its enzymatic action rapidly catabolizes existing uric acid into the more soluble allantoin (B1664786), causing a swift decrease in sUA.[2][3][4] However, because the underlying cause of hyperuricemia in the model (e.g., inhibition of endogenous uricase with potassium oxonate) is continuous, uric acid production persists. Once the administered this compound is cleared from circulation, sUA levels rebound. This makes it unsuitable for maintaining stable hyperuricemia in chronic models that require consistent, elevated uric acid levels over days or weeks.[5]
-
Troubleshooting & Solutions:
-
Consider Long-Acting Uricases: For chronic studies, pegylated uricases (like pegloticase) are a more suitable alternative.[5][6] PEGylation increases the molecule's size, reducing renal clearance and shielding it from the immune system, which significantly extends its half-life and provides a more sustained reduction in uric acid.[6]
-
Alternative Models: Instead of replacing uric acid-lowering therapy, focus on models of chronic hyperuricemia induction. For instance, using a uricase inhibitor like potassium oxonate in rats can produce mild, stable hyperuricemia suitable for studying the progression of renal disease.[7]
-
Q2: I'm observing a diminished response to this compound after repeated administrations in my animal model. What is the likely cause and how can I mitigate this?
A2: The most probable cause is immunogenicity.
-
Cause: this compound is a recombinant protein derived from Aspergillus flavus or Saccharomyces cerevisiae, making it foreign to mammalian immune systems.[2][8] Repeated exposure can trigger an immune response, leading to the production of anti-drug antibodies (ADAs).[2][8][9] These ADAs can be binding or neutralizing; neutralizing antibodies directly interfere with the enzyme's catalytic activity, reducing its efficacy.[8][9] Studies in healthy volunteers have shown that a significant percentage develop neutralizing antibodies within 1-6 weeks of exposure.[8][9]
-
Troubleshooting & Solutions:
-
Monitor for ADAs: Implement an Enzyme-Linked Immunosorbent Assay (ELISA) to detect the presence of anti-rasburicase antibodies in your animal subjects' serum. This can confirm if an immune response is the cause of the reduced efficacy.
-
Switch to a Less Immunogenic Alternative: If immunogenicity is confirmed, switching to a PEGylated uricase may help. The polyethylene (B3416737) glycol (PEG) chains can mask immunogenic epitopes on the uricase molecule, reducing the likelihood of an antibody response.[6]
-
Limit Exposure: In experimental designs, use this compound for acute, short-term interventions rather than repeated, chronic dosing to minimize the risk of sensitization.[5][9]
-
Q3: My experimental model is showing increased markers of oxidative stress and tissue injury (e.g., in the kidneys) after this compound administration, which is confounding my results. Is this a known side effect?
A3: Yes, this is an expected consequence of the enzymatic reaction catalyzed by urate oxidase.
-
Cause: The conversion of uric acid to allantoin by this compound produces hydrogen peroxide (H₂O₂) as a byproduct.[10][11][12][13] H₂O₂ is a potent reactive oxygen species that can induce oxidative stress. In biological systems, this can lead to damage to cellular components, including red blood cells (hemolysis) and tissues.[11][12][14] This effect is particularly pronounced in subjects with a deficiency in enzymes that neutralize oxidative agents, such as Glucose-6-Phosphate Dehydrogenase (G6PD), but it can be a confounding factor in any model.[10][11][12][14]
-
Troubleshooting & Solutions:
-
Measure Oxidative Stress Markers: Quantify markers of oxidative stress (e.g., malondialdehyde, 8-isoprostane) and antioxidant enzyme activity (e.g., catalase, superoxide (B77818) dismutase) in your experimental and control groups to assess the impact of H₂O₂ production.
-
Include Appropriate Controls: A control group receiving a vehicle without this compound is critical to differentiate the effects of hyperuricemia from the effects of the treatment itself.
-
Consider Alternative Uric Acid Lowering Agents: If the oxidative stress is a significant confounder, consider using a xanthine (B1682287) oxidase inhibitor like allopurinol. Allopurinol blocks the production of uric acid rather than increasing its breakdown, thereby avoiding the generation of hydrogen peroxide.[4][15]
-
Q4: I am having trouble with my uric acid measurements. The values from my laboratory assay seem inaccurately low after this compound treatment, even when I suspect a rebound. What could be causing this?
A4: This is a well-documented issue related to the stability of this compound ex vivo.
-
Cause: this compound remains enzymatically active in blood samples after they have been drawn.[16] If samples are left at room temperature, the this compound will continue to degrade the uric acid in the tube, leading to a falsely low measurement that does not reflect the true in vivo concentration at the time of collection.[16]
-
Troubleshooting & Solutions:
-
Immediate Chilling of Samples: Blood samples must be collected in pre-chilled tubes (e.g., containing heparin) and immediately placed on an ice bath.
-
Prompt Centrifugation and Separation: Centrifuge the samples in a refrigerated centrifuge as soon as possible to separate the plasma.
-
Low-Temperature Storage: The resulting plasma should be frozen immediately if the assay cannot be performed right away. This protocol deactivates the enzyme and preserves the uric acid concentration.[16]
-
Data Summary Tables
Table 1: Pharmacokinetic & Immunogenicity Profile of Uricases
| Parameter | This compound (Non-Pegylated) | Pegloticase (PEGylated Uricase) |
| Half-Life | ~18 hours[1] | Extended; allows for bi-weekly dosing |
| Mechanism | Recombinant urate oxidase; converts uric acid to allantoin[2][3] | PEGylated recombinant urate oxidase |
| Immunogenicity | High; neutralizing antibodies reported in ~64% of healthy volunteers[8][9] | Reduced, but anti-PEG antibodies can still occur[6] |
| Primary Use in Models | Acute, short-term reduction of uric acid[4] | Chronic, long-term management of hyperuricemia[5] |
Table 2: Comparison of Uric Acid Lowering Agents for Experimental Models
| Agent | Mechanism of Action | Key Experimental Consideration |
| This compound | Enzymatically degrades existing uric acid[4] | Produces H₂O₂ (oxidative stress); short half-life; immunogenic[1][9][12] |
| Allopurinol | Inhibits xanthine oxidase, blocking new uric acid production[4][15] | Does not affect pre-existing uric acid levels; slower onset of action[15][17] |
| Potassium Oxonate | Uricase inhibitor (used to induce hyperuricemia in animals)[7] | Creates a model of hyperuricemia, not a treatment |
Experimental Protocols
Protocol 1: Induction of Chronic Hyperuricemia in a Rodent Model
This protocol is adapted from models designed to study the effects of sustained, mild hyperuricemia.
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Acclimatization: Acclimate animals for at least one week with standard chow and water ad libitum.
-
Induction Agent: Prepare a solution of potassium oxonate (uricase inhibitor).
-
Administration: Administer potassium oxonate (e.g., 250 mg/kg) via oral gavage or intraperitoneal injection daily.
-
Diet: Concurrently, provide a purine-rich diet to enhance uric acid production.
-
Monitoring: Collect blood samples (e.g., via tail vein) at baseline and at regular intervals (e.g., weekly) to measure serum uric acid levels and confirm the establishment of stable, chronic hyperuricemia.
-
Confirmation: Hyperuricemia is typically established within 1-2 weeks and can be maintained with continued administration of the inhibitor.
Protocol 2: ELISA for Detection of Anti-Rasburicase Antibodies
This protocol provides a general framework for detecting binding antibodies.
-
Plate Coating: Coat 96-well ELISA plates with this compound (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing & Blocking: Wash the plates with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat milk or BSA in PBST) for 1-2 hours at room temperature.
-
Sample Incubation: Dilute serum samples from experimental animals (and positive/negative controls) in blocking buffer and add to the wells. Incubate for 1-2 hours at room temperature.
-
Detection Antibody: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody that detects the immunoglobulin isotype of the host species (e.g., anti-rat IgG-HRP). Incubate for 1 hour.
-
Substrate Addition: After a final wash, add an HRP substrate (e.g., TMB). Allow the color to develop in the dark.
-
Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader. The signal intensity correlates with the amount of anti-rasburicase antibody present.
Visualizations: Workflows and Pathways
Caption: Enzymatic action of this compound and byproduct formation.
Caption: Troubleshooting workflow for decreased this compound efficacy.
Caption: Conceptual PK profile: this compound vs. Long-Acting Uricase.
References
- 1. This compound in treating tumor lysis syndrome: An umbrella review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound represents a new tool for hyperuricemia in tumor lysis syndrome and in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound represents a new tool for hyperuricemia in tumor lysis syndrome and in gout [medsci.org]
- 4. Pitfalls, prevention, and treatment of hyperuricemia during tumor lysis syndrome in the era of this compound (recombinant urate oxidase) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medsci.org [medsci.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. europeanreview.org [europeanreview.org]
- 8. Risk of Anaphylaxis with Repeated Courses of this compound: A Research on Adverse Drug Events and Reports (RADAR) Project - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Response Rate to Recombinant Uricases in Patients with Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-induced Hemolytic Anemia in an Adolescent With Unknown Glucose-6-Phosphate Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hemolytic Anemia Secondary to this compound Treatment in the Setting of Glucose-6-Phosphate-Dehydrogenase Deficiency: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Therapy and G6PD and CYB5R Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound-induced haemolysis and methemoglobinemia: an ongoing issue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound-Induced Falsely Low Measurement of Uric Acid in Tumor Lysis Syndrome: A Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A randomized trial of a single-dose this compound versus five-daily doses in patients at risk for tumor lysis syndrome - PMC [pmc.ncbi.nlm.nih.gov]
optimizing sample collection and processing for rasburicase studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal sample collection and processing for studies involving rasburicase. Adherence to these protocols is critical for obtaining accurate uric acid measurements and ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: Why are special sample handling procedures required for patients treated with this compound?
A1: this compound, a recombinant urate oxidase enzyme, breaks down uric acid into a more soluble compound called allantoin.[1][2][3] This enzymatic activity continues ex vivo, meaning it proceeds in the blood sample even after it has been collected.[4][5] If samples are left at room temperature, this compound will continue to degrade uric acid, leading to falsely low measurements.[4][6]
Q2: What are the consequences of obtaining inaccurately low uric acid results?
A2: Falsely low uric acid levels can be misleading and may lead to the premature discontinuation of this compound therapy.[4][7] This could result in a rebound of uric acid levels, increasing the patient's risk for developing or worsening tumor lysis syndrome (TLS).[7]
Q3: For how long after the last this compound dose should these special collection procedures be followed?
A3: These specific sample handling protocols should be followed for up to 96 hours (or 4 days) after the final administration of this compound.[7][8]
Q4: What type of collection tube should be used?
A4: Blood must be collected in pre-chilled tubes containing a heparin anticoagulant (lithium or sodium heparin).[6][8][9][10]
Q5: Is it necessary to notify the laboratory that a patient is on this compound?
A5: Yes, it is crucial to inform the laboratory that the patient is receiving this compound to ensure the specialized handling protocol is initiated promptly upon sample arrival.[11] Some institutions may have a specific test code for uric acid measurement in patients on this compound.[8][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly Low or Undetectable Uric Acid Levels | Ex vivo degradation of uric acid by residual this compound activity in the sample. | 1. Verify Sample Handling: Confirm that the strict cold-chain sample handling protocol was followed precisely from collection to analysis.[9][13] 2. Review Timing: Ensure the sample was analyzed within 4 hours of collection.[7][9][10] 3. Re-collect Sample: If handling procedures were not followed, a new sample should be collected using the correct protocol. 4. Check Collection Tube: Ensure a pre-chilled heparinized tube was used for blood collection.[6][8] |
| Delayed Sample Processing | Logistical issues preventing immediate transport or analysis. | If analysis within 4 hours is not possible, the sample may not be viable for accurate uric acid determination. It is recommended to re-collect the sample when prompt analysis can be guaranteed. While some studies have explored enzyme inhibitors, the standard and most reliable method remains rapid analysis under cold conditions.[14] |
| Use of Incorrect Anticoagulant Tube | Operator error during phlebotomy. | The use of non-heparinized or non-chilled tubes will likely result in inaccurate readings. A new sample must be collected using the proper pre-chilled heparin tube.[6][9] |
Experimental Protocols
Detailed Protocol for Blood Sample Collection and Processing
This protocol is essential for minimizing ex vivo uric acid degradation in samples from patients treated with this compound.
-
Preparation:
-
Pre-chill green-top (sodium or lithium heparin) blood collection tubes on ice for at least one minute before use.[6]
-
Prepare an ice/water bath for immediate sample immersion.
-
-
Blood Collection:
-
Draw the required volume of blood directly into the pre-chilled heparinized tube.
-
-
Immediate Cooling:
-
Transportation:
-
Transport the sample to the laboratory on ice immediately. Delivery should be prompt, ideally within 60 minutes of collection.[8]
-
-
Centrifugation:
-
Plasma Handling and Analysis:
Visual Guides
Caption: Mechanism of this compound action on the purine (B94841) breakdown pathway.
Caption: Recommended workflow for sample handling in this compound studies.
References
- 1. This compound represents a new tool for hyperuricemia in tumor lysis syndrome and in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Elitek): a novel agent for tumor lysis syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-Induced Falsely Low Measurement of Uric Acid in Tumor Lysis Syndrome: A Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Induced Falsely Low Measurement of Uric Acid in Tumor Lysis Syndrome: A Report of Two Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beaumontlaboratory.com [beaumontlaboratory.com]
- 7. Emerging role of this compound in the management of increased plasma uric acid levels in patients with hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. laboratoryalliance.com [laboratoryalliance.com]
- 9. kmcc.nhs.uk [kmcc.nhs.uk]
- 10. This compound Intravenous for Adults | Medinfo Galway [medinfogalway.ie]
- 11. mercyonedubuque.testcatalog.org [mercyonedubuque.testcatalog.org]
- 12. URIC ACID this compound, PLASMA - NorDx Test Catalog [nordx.testcatalog.org]
- 13. Tumor Lysis Syndrome - EMCrit Project [emcrit.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Rasburicase-Induced Hemolysis in G6PD Deficient Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize rasburicase-induced hemolysis in Glucose-6-Phosphate Dehydrogenase (G6PD) deficient models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced hemolysis in G6PD deficient models?
A1: this compound, a recombinant urate oxidase, catalyzes the conversion of uric acid to allantoin. A byproduct of this reaction is hydrogen peroxide (H₂O₂), a reactive oxygen species.[1][2][3] In normal red blood cells (RBCs), H₂O₂ is detoxified by the glutathione (B108866) antioxidant system, which relies on NADPH produced by the pentose (B10789219) phosphate (B84403) pathway (PPP). G6PD is the rate-limiting enzyme of the PPP. In G6PD deficient models, the production of NADPH is impaired, leading to a failure to regenerate reduced glutathione.[1] This results in an accumulation of oxidative damage to hemoglobin and other cellular components, causing hemoglobin denaturation (Heinz bodies), red blood cell membrane damage, and subsequent hemolysis.[1][4]
Q2: Is this compound contraindicated in all G6PD deficient models?
A2: Yes, based on clinical guidelines, this compound is contraindicated in patients with G6PD deficiency due to the high risk of severe hemolytic anemia and methemoglobinemia.[2][5][6][7][8] Therefore, in experimental models, it is expected that the administration of this compound to G6PD deficient cells or animals will induce hemolysis. The focus of research in this area is often to investigate strategies to mitigate this hemolysis.
Q3: What are the key biomarkers to monitor for this compound-induced hemolysis in my model?
A3: Key biomarkers for monitoring hemolysis include:
-
Decreased Hemoglobin and Hematocrit: Indicating a loss of red blood cells.
-
Increased Plasma Free Hemoglobin: A direct measure of intravascular hemolysis.
-
Increased Lactate Dehydrogenase (LDH): An enzyme released from damaged red blood cells.[5]
-
Decreased Haptoglobin: A protein that binds to free hemoglobin and is depleted during hemolysis.[5]
-
Increased Bilirubin (unconjugated): A breakdown product of heme.[5]
-
Presence of Heinz Bodies: Denatured hemoglobin precipitates within red blood cells, which can be visualized with specific stains.[1]
-
Increased Methemoglobin Levels: Oxidized hemoglobin that is unable to bind oxygen.[5][9]
Q4: Are there any alternatives to this compound for lowering uric acid in G6PD deficient models that I can use as a control?
A4: Yes, allopurinol (B61711) is a commonly used alternative to this compound.[2] Allopurinol is a xanthine (B1682287) oxidase inhibitor that prevents the formation of uric acid, whereas this compound breaks down existing uric acid.[5][10] Allopurinol does not produce hydrogen peroxide and is therefore considered a safer alternative for G6PD deficient individuals.[6]
Troubleshooting Guides
Issue 1: I am observing high variability in the degree of hemolysis between different experiments using the same G6PD deficient model.
-
Possible Cause 1: Age of Red Blood Cells. Older red blood cells are more susceptible to oxidative stress.[1] If using primary red blood cells, ensure that the cell population is of a consistent age profile between experiments.
-
Troubleshooting Step 1: If possible, use a standardized method for isolating red blood cells that enriches for a specific age population.
-
Possible Cause 2: Inconsistent this compound Activity. The enzymatic activity of reconstituted this compound may vary if not stored and handled properly.
-
Troubleshooting Step 2: Prepare fresh this compound solutions for each experiment and follow the manufacturer's instructions for storage and handling.
-
Possible Cause 3: Variability in G6PD Deficiency. If using primary cells from different donors, there can be inherent variability in the degree of G6PD deficiency.
-
Troubleshooting Step 3: Whenever possible, use a cell line with a stable G6PD knockdown or a well-characterized animal model to ensure consistency. If using primary cells, thoroughly characterize the G6PD activity of each donor.
Issue 2: I am not observing a clear dose-dependent increase in hemolysis with increasing concentrations of this compound.
-
Possible Cause 1: Saturation of the Hemolytic Response. It is possible that even low concentrations of this compound are sufficient to induce maximal hemolysis in your G6PD deficient model. Clinical reports suggest that even single low doses of this compound can cause significant hemolysis.[1]
-
Troubleshooting Step 1: Test a wider range of this compound concentrations, including very low doses, to identify the dynamic range of the hemolytic response in your model.
-
Possible Cause 2: Assay Limitations. The assay you are using to measure hemolysis may not be sensitive enough to detect subtle differences at higher concentrations of this compound.
-
Troubleshooting Step 2: Consider using multiple, complementary assays to measure hemolysis (e.g., plasma free hemoglobin and LDH).
Issue 3: My potential mitigating agent is not showing a protective effect against this compound-induced hemolysis.
-
Possible Cause 1: Insufficient Concentration or Pre-incubation Time. The mitigating agent may not be reaching its target or having enough time to exert its protective effect.
-
Troubleshooting Step 1: Perform a dose-response and time-course experiment to determine the optimal concentration and pre-incubation time for your mitigating agent.
-
Possible Cause 2: Inappropriate Mechanism of Action. The mitigating agent may not be targeting the correct pathway to prevent this compound-induced oxidative stress.
-
Troubleshooting Step 2: Re-evaluate the mechanism of action of your agent in the context of the G6PD deficiency pathway. Consider agents that can directly scavenge hydrogen peroxide or support alternative antioxidant pathways. Ascorbic acid and N-acetylcysteine have been suggested as potential protective agents.[1][6][9][11]
Data Presentation
Table 1: Key Parameters for Monitoring this compound-Induced Hemolysis in G6PD Deficient Models
| Parameter | Expected Change with this compound | Method of Measurement |
| Hemoglobin/Hematocrit | Decrease | Complete Blood Count (CBC) Analyzer |
| Plasma Free Hemoglobin | Increase | Spectrophotometry (e.g., Drabkin's method) |
| Lactate Dehydrogenase (LDH) | Increase | Enzymatic colorimetric assay |
| Haptoglobin | Decrease | Immunoassay (e.g., ELISA) |
| Unconjugated Bilirubin | Increase | Colorimetric assay |
| Methemoglobin | Increase | Co-oximetry |
| Heinz Bodies | Presence | Supravital staining (e.g., with crystal violet) and light microscopy |
Table 2: Investigational Strategies to Mitigate this compound-Induced Hemolysis in G6PD Deficient Models
| Strategy | Proposed Mechanism of Action | Key Experimental Readouts |
| Dose Reduction | Lowering the amount of hydrogen peroxide produced. | Hemolysis markers (as in Table 1) at various this compound concentrations. |
| Antioxidant Co-administration (e.g., Ascorbic Acid, N-acetylcysteine) | Direct scavenging of hydrogen peroxide or supporting alternative antioxidant pathways.[1][6][9][11] | Reduction in hemolysis markers and methemoglobin levels in the presence of the antioxidant. |
| Hemoglobin-based Oxygen Carriers (HBOCs) | Potential to act as a sink for hydrogen peroxide and reduce oxidative stress on red blood cells. | Reduction in hemolysis markers and improved red blood cell stability. |
Experimental Protocols
Protocol 1: In Vitro this compound-Induced Hemolysis Assay using G6PD Deficient Red Blood Cells
-
Preparation of Red Blood Cells (RBCs):
-
Obtain whole blood from a G6PD deficient donor or a relevant animal model in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 800 x g for 10 minutes at 4°C to separate plasma and buffy coat.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the RBC pellet three times with 10 volumes of sterile phosphate-buffered saline (PBS), centrifuging at 800 x g for 5 minutes after each wash.
-
Resuspend the final RBC pellet in a suitable buffer (e.g., PBS with glucose) to a final hematocrit of 5%.
-
-
Experimental Setup:
-
Prepare a stock solution of this compound in its provided diluent.
-
Prepare serial dilutions of this compound to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).
-
For testing mitigating agents, prepare stock solutions of the agents and add them to the RBC suspension at the desired final concentrations. A pre-incubation period (e.g., 30-60 minutes) may be necessary.
-
Set up control groups:
-
Negative control: RBC suspension with buffer only.
-
Positive control: RBC suspension with a known hemolytic agent (e.g., phenylhydrazine) or 100% lysis control (RBCs in deionized water).
-
Vehicle control: RBC suspension with the vehicle used to dissolve the mitigating agent.
-
-
-
Incubation:
-
Add the this compound dilutions (and mitigating agents) to the RBC suspensions in a 96-well plate or microcentrifuge tubes.
-
Incubate the samples at 37°C for a specified time (e.g., 2, 4, 6 hours), with gentle agitation.
-
-
Measurement of Hemolysis:
-
After incubation, centrifuge the samples at 1000 x g for 5 minutes.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 415 nm or 540 nm).
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of 100% lysis control - Absorbance of negative control)] x 100
-
Protocol 2: General Workflow for In Vivo Assessment in a G6PD Deficient Mouse Model
-
Animal Model:
-
Utilize a validated G6PD deficient mouse model.
-
House the animals in a controlled environment with access to food and water ad libitum.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: this compound only.
-
Group 3: Mitigating agent only.
-
Group 4: this compound + Mitigating agent.
-
Determine the appropriate sample size for each group to ensure statistical power.
-
-
Dosing and Administration:
-
Administer this compound and the mitigating agent via a clinically relevant route (e.g., intravenous injection).
-
The dose of this compound should be based on previous studies or dose-ranging experiments.
-
The mitigating agent can be administered prior to or concurrently with this compound.
-
-
Sample Collection and Analysis:
-
Collect blood samples at baseline and at various time points after administration (e.g., 2, 4, 8, 24 hours).
-
Collect blood via a suitable method (e.g., tail vein, retro-orbital sinus) into tubes with an anticoagulant.
-
Perform a complete blood count (CBC) to measure hemoglobin and hematocrit.
-
Separate plasma by centrifugation and store at -80°C for later analysis of hemolysis markers (plasma free hemoglobin, LDH, haptoglobin, bilirubin).
-
Prepare blood smears for morphological analysis and staining for Heinz bodies.
-
-
Data Analysis:
-
Compare the changes in hemolysis markers between the different experimental groups using appropriate statistical tests.
-
Correlate the biochemical data with any observed clinical signs in the animals.
-
Visualizations
Caption: Signaling pathway of this compound-induced hemolysis in G6PD deficiency.
Caption: General experimental workflow for testing strategies to minimize this compound-induced hemolysis.
Caption: Troubleshooting logic for high variability in hemolysis experiments.
References
- 1. Management of this compound-Induced Hemolytic Anemia [jhoponline.com]
- 2. This compound Therapy and G6PD and CYB5R Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bhm.scholasticahq.com [bhm.scholasticahq.com]
- 4. G6PD Deficiency and G6PD Activity Testing - Mindray [mindray.com]
- 5. This compound-induced Hemolytic Anemia in an Adolescent With Unknown Glucose-6-Phosphate Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.cpicpgx.org [files.cpicpgx.org]
- 7. Hemolytic Anemia Following this compound Administration: A Review of Published Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-induced haemolysis and methemoglobinemia: an ongoing issue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induced severe hemolysis and methemoglobinemia in a Caucasian patient complicated by acute renal failure and ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (Elitek): a novel agent for tumor lysis syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound causing severe oxidative hemolysis and methemoglobinemia in a patient with previously unrecognized glucose-6-phosphate dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in rasburicase in vitro experiments
Welcome to the Technical Support Center for rasburicase in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for obtaining consistent and reliable results. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during in vitro studies with this compound.
Frequently Asked Questions (FAQs)
Q1: My uric acid measurements are inconsistent or unexpectedly low. What is the most common cause?
A1: The most frequent cause of spuriously low or inconsistent uric acid readings is the enzymatic activity of this compound continuing after sample collection (ex vivo uricolysis).[1][2] this compound is highly efficient at degrading uric acid, and if left at room temperature, it will continue to break down the uric acid in your sample, leading to artificially low measurements.[1] Temperature significantly influences the rate of this reaction.[3]
To prevent this, it is critical to follow a strict sample handling protocol:
-
Pre-chill collection tubes: Use tubes that have been cooled on ice.[4]
-
Immediate cooling: Place the sample in an ice-water bath immediately after collection.[4]
-
Prompt analysis: Analyze the plasma samples within 4 hours of collection.[4]
While some studies suggest immediate analysis at room temperature might be sufficient if done without any delay (e.g., within 45 minutes), the safest protocol to ensure accurate results is immediate cooling and analysis within the 4-hour window.[5] Storing samples at 4°C slows the reaction but does not completely stop it.[6]
Q2: What is the optimal pH and buffer for in vitro this compound activity assays?
A2: The optimal pH for this compound (urate oxidase) activity is typically between 8.5 and 9.0.[7][8] However, the enzyme maintains good stability and retains over 80% of its activity in a pH range of 6.5 to 11.0.[7]
Regarding buffer selection, phosphate (B84403) buffers have been shown to be preferable to Tris buffers for urate oxidase in terms of solubility. Recombinant urate oxidase is significantly more soluble in 50 mM sodium phosphate buffer (at least 100 mg/mL) compared to 50 mM Tris buffer (around 3 mg/mL) at the same pH.[9] This can be a critical factor in preventing protein precipitation and ensuring consistent results in your experiments.
Q3: How stable is reconstituted this compound, and how should I store it for my experiments?
A3: The commercially available lyophilized product, once reconstituted according to the manufacturer's instructions, is stable for up to 24 hours when stored at 2°C to 8°C.[7] For in vitro research purposes, it is highly recommended to prevent multiple freeze-thaw cycles, as this can lead to a significant loss of enzymatic activity.[1] The best practice is to aliquot the freshly reconstituted enzyme into single-use volumes and store them at -20°C or below.[1] When needed, thaw a single aliquot on ice immediately before use.
Q4: Can common reagents in my assay interfere with the results?
A4: Yes, several substances can interfere with uric acid assays, which are often coupled enzyme reactions. Common interferences include:
-
Hemolysis, Icterus (bilirubin), and Lipemia: These can cause both positive and negative interference depending on the concentration and the specific assay methodology.[1]
-
Reducing and Oxidizing Agents: Since many uric acid assays rely on the detection of hydrogen peroxide (a product of the this compound reaction), substances that react with hydrogen peroxide can interfere.
-
Urate Oxidase Inhibitors: Compounds like cyanide, chloride, azide, theophylline, and some barbiturates can directly inhibit this compound activity.[3]
It is crucial to use high-purity reagents and to be aware of the potential for interference from components within your sample matrix.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Improper Mixing | Ensure thorough but gentle mixing of all reagents, especially the enzyme solution, before and after adding it to the reaction wells. Avoid vigorous shaking or vortexing which can denature the enzyme. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For small volumes, use low-retention pipette tips. Prepare a master mix of reagents to minimize well-to-well variation. |
| Temperature Gradients | Ensure the entire microplate is at a uniform temperature before starting the reaction. Incubate the plate in a temperature-controlled environment. |
| Inconsistent Incubation Times | For kinetic assays, ensure the plate reader measures all wells at consistent time intervals. For endpoint assays, ensure the reaction is stopped simultaneously in all wells. |
Issue 2: No or Very Low this compound Activity Detected
| Possible Cause | Recommended Solution |
| Enzyme Inactivation | The enzyme may have been improperly stored or handled. Avoid repeated freeze-thaw cycles by aliquoting the reconstituted enzyme.[1] Keep the enzyme on ice at all times when not in use. Verify the activity of a new lot of enzyme with a positive control. |
| Incorrect Buffer/pH | The pH of the reaction buffer may be outside the optimal range for the enzyme. The optimal pH for this compound is around 8.5.[7] Verify the pH of your buffer and ensure it is compatible with the enzyme. |
| Presence of Inhibitors | Your sample or reagents may contain inhibitors of urate oxidase (e.g., azide, high concentrations of chloride). Review all components of your reaction mixture for potential inhibitors. |
| Substrate Degradation | Ensure the uric acid substrate solution is freshly prepared. Uric acid can be unstable in certain solutions. |
Data Presentation: Interference in Uric Acid Assays
The following table summarizes the potential impact of common interfering substances on uric acid measurements. The extent of interference can be method-dependent.
| Interfering Substance | Concentration Level | Potential Effect on Uric Acid Measurement |
| Hemolysis (Hemoglobin) | Visible (Hemoglobin > 0.3 g/dL) | Can cause a significant increase in measured uric acid. |
| Icterus (Bilirubin) | High (> 5.2 mg/dL) | Can cause a significant decrease in measured uric acid in peroxidase-linked assays. |
| Lipemia (Triglycerides) | Mild to Severe (> 400 mg/dL) | Can cause a positive interference (increase) in measured uric acid.[1] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for this compound Activity
This method measures the decrease in absorbance at 290-293 nm as uric acid is converted to allantoin.
Reagents:
-
Assay Buffer: 0.1 M Sodium Borate Buffer, pH 8.5.
-
Uric Acid Stock Solution (1 mg/mL): Dissolve 100 mg of uric acid in a solution made by dissolving 60 mg of lithium carbonate in 15 mL of water, then bring the final volume to 100 mL with purified water. Gentle heating (50-60°C) may be required.
-
Uric Acid Working Solution: Dilute the stock solution 1:100 in the Assay Buffer.
-
This compound Solution: Prepare a 1 mg/mL stock solution in cold (4°C) Assay Buffer. Immediately before the assay, dilute to a working concentration of 0.05-0.2 U/mL in cold Assay Buffer.
Procedure:
-
Set a spectrophotometer to 290 nm and equilibrate to 25°C.
-
In a quartz cuvette, add 2.5 mL of the Uric Acid Working Solution.
-
Place the cuvette in the spectrophotometer and incubate for 5 minutes to reach thermal equilibrium and record any blank rate.
-
To initiate the reaction, add 0.5 mL of the diluted this compound Solution and mix gently by inverting.
-
Immediately begin recording the absorbance at 290 nm every 15 seconds for 5-10 minutes.
-
Calculate the rate of change in absorbance (ΔA290/min) from the initial linear portion of the curve.
Protocol 2: Fluorometric Assay for this compound Activity
This method detects the hydrogen peroxide produced during the oxidation of uric acid using a fluorescent probe like Amplex™ Red.
Reagents:
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.5.
-
Amplex™ Red Reagent Stock Solution (10 mM): Dissolve Amplex™ Red reagent in DMSO.
-
Horseradish Peroxidase (HRP) Stock Solution (10 U/mL): Dissolve HRP in Reaction Buffer.
-
Uric Acid Stock Solution (10 mM): Dissolve uric acid in Reaction Buffer.
-
This compound Solution: Prepare serial dilutions of this compound in Reaction Buffer to determine the optimal concentration.
Procedure:
-
Prepare a working solution of Amplex™ Red/HRP by mixing 50 µL of Amplex™ Red stock, 100 µL of HRP stock, and 4.85 mL of Reaction Buffer. Protect this solution from light.
-
To each well of a black, 96-well microplate, add 50 µL of the Amplex™ Red/HRP working solution.
-
Add 25 µL of your this compound sample or standard to the wells.
-
To initiate the reaction, add 25 µL of the 10 mM Uric Acid stock solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence in a microplate reader with excitation at 530-560 nm and emission detection at ~590 nm.
Visualizations
References
- 1. raybiotech.com [raybiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound-Induced Falsely Low Measurement of Uric Acid in Tumor Lysis Syndrome: A Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Uricase, Recombinant(EC 1.7.3.3) - Creative Enzymes [creative-enzymes.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Rasburicase Infusion Protocols in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing rasburicase in animal studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a recombinant urate oxidase, an enzyme that catalyzes the oxidation of uric acid into allantoin.[1][2] Allantoin is a more soluble and readily excretable substance, which allows for the rapid reduction of uric acid levels in the blood.[1][3] This enzymatic action bypasses the purine (B94841) catabolism pathway that leads to the formation of uric acid.
2. In which animal models has this compound been studied?
Preclinical studies of this compound have been conducted in various animal models, including rats, rabbits, and non-human primates.[2][4] Reproductive toxicology studies have specifically been reported in pregnant rabbits and rats.[2] Urate oxidase knockout mice, which develop hyperuricemia, are also a relevant model for studying the efficacy of this compound.[1]
3. How is hyperuricemia typically induced in animal models for this compound studies?
Hyperuricemia can be induced in animal models through several methods to mimic conditions such as tumor lysis syndrome (TLS). Common approaches include:
-
Genetic Modification: Utilizing urate oxidase knockout mice, which naturally accumulate uric acid due to the absence of the enzyme that breaks it down.[1]
-
Chemical Induction: Administration of substances that either increase uric acid production or decrease its excretion.
4. What are the known adverse effects of this compound in animal studies?
Based on available data, the following adverse effects have been observed in animal studies:
-
Teratogenicity: In pregnant rabbits, this compound administration has been associated with teratogenic effects, maternal toxicity (including weight loss and mortality), and adverse fetal outcomes such as resorptions and post-implantation losses.[2] Offspring of pregnant rats have also shown multiple heart and great vessel malformations.[2]
-
Hypersensitivity Reactions: As a protein, this compound has the potential to induce allergic responses.[5] While specific data on the incidence in animal models is limited, hypersensitivity is a known risk in humans and should be monitored in animals.[1][6]
-
Hemolysis and Methemoglobinemia: These are known risks in humans with G6PD deficiency.[7] While animal models of G6PD deficiency are not commonly used in this context, it is a potential adverse effect to be aware of, as the mechanism involves the production of hydrogen peroxide during the enzymatic reaction.[1]
5. How should this compound be prepared and administered for infusion in animal studies?
This compound is supplied as a lyophilized powder that requires reconstitution.
-
Reconstitution: Use the provided diluent to reconstitute the vial to the specified concentration. Mix by gently swirling; do not shake.[8]
-
Dilution: The reconstituted solution should be further diluted in a 0.9% sodium chloride solution to the final desired concentration for infusion.[1]
-
Administration: Administer via intravenous (IV) infusion. The infusion line should be flushed with saline before and after this compound administration if the same line is used for other agents. Do not use filters during infusion.
Troubleshooting Guides
Issue 1: Variability in Uric Acid Reduction
| Potential Cause | Troubleshooting Steps |
| Inadequate Dose | The effective dose of this compound can vary between species. The recommended human dose is 0.2 mg/kg.[2] Dose-ranging studies in the specific animal model are recommended to determine the optimal dose for consistent uric acid reduction. |
| Incorrect Sample Handling | This compound remains active ex vivo and can degrade uric acid in blood samples, leading to falsely low readings.[9] To ensure accurate measurements, blood samples should be collected in pre-chilled tubes containing heparin and immediately placed in an ice water bath. Plasma should be separated in a pre-cooled centrifuge and assayed within 4 hours.[9] |
| Antibody Formation | Repeated administration of this compound can lead to the development of anti-drug antibodies, which may reduce its efficacy.[6] If diminished efficacy is observed upon repeated dosing, consider screening for anti-rasburicase antibodies. |
Issue 2: Adverse Events During or After Infusion
| Potential Cause | Troubleshooting Steps |
| Hypersensitivity Reaction | Signs may include changes in breathing, skin reactions (if visible), or changes in vital signs. Immediately stop the infusion. Depending on the severity and institutional guidelines, administration of antihistamines or corticosteroids may be necessary.[1] It is advisable to have a protocol in place for managing anaphylaxis. |
| Infusion Site Reaction | Localized swelling, redness, or signs of distress related to the catheter site. Ensure the catheter is properly placed and patent. Consider slowing the infusion rate. If irritation persists, the catheter may need to be replaced. |
| Hemolysis or Methemoglobinemia | Visual signs may include changes in urine color (red or brown) or mucous membrane color (cyanosis).[7] If suspected, collect blood samples to measure plasma free hemoglobin and methemoglobin levels. Discontinue this compound administration immediately. |
Data Presentation
Table 1: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Mean Terminal Half-life | 15.7 to 22.5 hours | [2] |
| Mean Volume of Distribution (Pediatric) | 110 to 127 mL/kg | [2] |
| Mean Volume of Distribution (Adult) | 75.8 to 138 mL/kg | [2] |
| Note: Comprehensive pharmacokinetic data for this compound in common animal models (mouse, rat, rabbit, dog, non-human primate) is not readily available in the public domain. Researchers should perform pharmacokinetic studies in their chosen model to determine these parameters. |
Table 2: Human Dose-Response for Uric Acid Reduction
| Dose | Efficacy | Reference |
| 0.15 mg/kg vs. 0.2 mg/kg | No significant difference in mean plasma uric acid concentrations at 4 hours. | [10] |
| Single 3 mg fixed dose | Effective in lowering uric acid levels in most adult patients. | [11] |
| Single 6 mg fixed dose | Resulted in lower sustained uric acid levels compared to a 3 mg dose. | [12] |
| Note: This data is from human clinical studies and should be used as a reference for designing dose-ranging studies in animal models. |
Experimental Protocols
Key Experiment: Evaluation of this compound Efficacy in a Hyperuricemic Rat Model
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Induction of Hyperuricemia: Administer a uricase inhibitor, such as potassium oxonate, intraperitoneally at an appropriate dose and schedule to achieve stable hyperuricemia.
-
Vascular Access: Implant a catheter in the jugular or femoral vein for intravenous infusion. Allow for a post-surgical recovery period.
-
This compound Preparation: Reconstitute lyophilized this compound with the provided diluent. Further dilute with 0.9% sterile saline to the final concentration for infusion.
-
Infusion Protocol:
-
Dose: Based on human data, a starting dose range of 0.1 mg/kg to 0.2 mg/kg can be explored.[13] A dose-finding study is recommended.
-
Infusion Volume and Rate: The total volume should be appropriate for the size of the animal (e.g., 1-2 mL for a rat). The infusion should be administered over 30 minutes using a syringe pump.[1]
-
-
Biochemical Monitoring:
-
Collect baseline blood samples prior to this compound administration.
-
Collect blood samples at multiple time points post-infusion (e.g., 4, 8, 12, 24 hours) to assess the pharmacodynamic effect on uric acid levels.
-
Ensure proper sample handling (collection in pre-chilled heparinized tubes, immediate placement on ice, and analysis within 4 hours).[9]
-
Monitor serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) to assess renal function.
-
-
Clinical Observations: Monitor animals for any signs of adverse reactions during and after the infusion, including changes in activity, respiration, and any visible signs of distress.
Mandatory Visualization
Caption: Purine catabolism pathway and the mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound in an animal model.
References
- 1. This compound represents a new tool for hyperuricemia in tumor lysis syndrome and in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. kmcc.nhs.uk [kmcc.nhs.uk]
- 6. researchgate.net [researchgate.net]
- 7. repeat-dose toxicity study: Topics by Science.gov [science.gov]
- 8. This compound Intravenous for Adults | Medinfo Galway [medinfogalway.ie]
- 9. Elitek (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. This compound in the management of tumor lysis: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 12. Comparative evaluation of single fixed dosing and weight-based dosing of this compound for tumor lysis syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pitfalls, prevention, and treatment of hyperuricemia during tumor lysis syndrome in the era of this compound (recombinant urate oxidase) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Uricolytic Efficacy of Rasburicase and Other Urate Oxidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the uricolytic efficacy of rasburicase against other urate oxidase alternatives, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of these agents.
Introduction to Urate Oxidases
Urate oxidase (uricase) is an enzyme that catalyzes the oxidation of uric acid to the more soluble and readily excretable allantoin.[1] Humans and some higher primates lack a functional uricase gene, making them susceptible to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood that can lead to conditions like gout and tumor lysis syndrome (TLS).[1][2] Recombinant urate oxidases have been developed as therapeutic agents to rapidly lower uric acid levels. This guide focuses on this compound, a recombinant urate oxidase produced by a genetically modified Saccharomyces cerevisiae strain with a cDNA cloned from Aspergillus flavus, and compares its efficacy with other urate-lowering agents.[1]
This compound vs. Allopurinol (B61711)
Allopurinol is a xanthine (B1682287) oxidase inhibitor that prevents the formation of uric acid.[3][4] In contrast, this compound directly catabolizes existing uric acid.[3][4] This fundamental difference in their mechanism of action leads to significant variations in their clinical efficacy, particularly in the acute setting of TLS.
Mechanism of Action
The purine (B94841) catabolism pathway illustrates the distinct points of intervention for this compound and allopurinol.
Comparative Efficacy in Tumor Lysis Syndrome
Clinical trials have consistently demonstrated the superiority of this compound over allopurinol in rapidly reducing plasma uric acid (PUA) levels in patients at high risk for TLS.
Table 1: Efficacy of this compound vs. Allopurinol in Pediatric Patients at High Risk for TLS [3]
| Parameter | This compound (n=27) | Allopurinol (n=25) | p-value |
| Mean Uric Acid AUC0-96h (mg/dL·h) | 128 ± 70 | 329 ± 129 | < 0.0001 |
| % Reduction in PUA at 4 hours | 86% | 12% | < 0.0001 |
| Mean Initial Uric Acid (mg/dL) | 7.7 ± 3.5 | 6.8 ± 3.4 | NS |
| Patients Requiring Dialysis | 0 | 1 | - |
Data from the randomized controlled trial by Goldman et al. (2001).[3]
Table 2: Efficacy of this compound vs. Allopurinol in Adult Patients at Risk for TLS [4]
| Parameter | This compound (n=92) | Allopurinol (n=91) | p-value |
| Plasma Uric Acid Response Rate (PUA ≤ 7.5 mg/dL during days 3-7) | 87% | 66% | 0.001 |
| Median Time to PUA Control in Hyperuricemic Patients (hours) | 4 | 27 | - |
| Mean PUA Reduction at 4 hours | 88% | 14% | - |
Data from the randomized controlled trial by Cortes et al. (2010).[4]
Experimental Protocols
-
Study Design: A multicenter, randomized, open-label trial.
-
Patient Population: 52 pediatric patients with lymphoma or leukemia at high risk for TLS.
-
Treatment Arms:
-
This compound: 0.20 mg/kg intravenously daily for 5 to 7 days.
-
Allopurinol: Standard pediatric dosing (typically 300 mg/m² or 10 mg/kg) orally, divided every 8 hours for 5 to 7 days.
-
-
Primary Efficacy Endpoint: Area under the serial plasma uric acid concentration curve during the first 96 hours of therapy (AUC0-96h).
-
Uric Acid Measurement: Plasma uric acid levels were measured at baseline (T=0h), 4h, 12h, and then every 12 hours through 96 hours. Blood samples were collected under strict temperature conditions (0°C-4°C) to prevent ex vivo degradation of uric acid by this compound.
-
Study Design: A randomized, open-label, multicenter trial.
-
Patient Population: 275 adult patients with hematologic malignancies at risk for hyperuricemia and TLS.
-
Treatment Arms:
-
This compound: 0.20 mg/kg/day intravenously on days 1-5.
-
This compound plus Allopurinol: this compound 0.20 mg/kg/day on days 1-3 followed by oral allopurinol 300 mg/day on days 3-5.
-
Allopurinol: 300 mg/day orally on days 1-5.
-
-
Primary Efficacy Endpoint: Plasma uric acid response rate, defined as the percentage of patients achieving or maintaining a PUA level of ≤ 7.5 mg/dL from day 3 to day 7.
-
Uric Acid Measurement: Plasma uric acid levels were monitored throughout the study period.
This compound vs. Other Recombinant Urate Oxidases
While this compound is a non-pegylated recombinant uricase, other formulations, such as pegloticase (a PEGylated recombinant mammalian uricase), have been developed primarily for the chronic management of refractory gout.[2][5] More recently, novel formulations like albumin-conjugated urate oxidase are under investigation.[6][7]
Physicochemical and Pharmacokinetic Properties
The primary differences between these urate oxidases lie in their molecular structure, which significantly impacts their pharmacokinetic profiles and immunogenicity.
Table 3: Comparison of this compound, Pegloticase, and a Novel Albumin-Conjugated Urate Oxidase (PAT101)
| Property | This compound | Pegloticase | PAT101 (Albumin-Conjugated) |
| Source Organism | Aspergillus flavus (recombinant in S. cerevisiae)[1] | Porcine/Baboon (recombinant) | Aspergillus flavus (recombinant)[6][7] |
| Modification | None (non-pegylated)[2] | PEGylated[2] | Recombinant Human Albumin Conjugation[6][7] |
| Plasma Half-life | ~18 hours[1] | Extended | Significantly extended vs. This compound[6][7] |
| Immunogenicity | Can elicit anti-drug antibodies, particularly with repeated courses.[2] | PEG moiety is a primary target of antibodies, leading to loss of response.[8] | Lower immune response compared to this compound in preclinical models.[7] |
| Primary Indication | Tumor Lysis Syndrome[9] | Refractory Chronic Gout[5] | Investigational for Gout[6][7] |
Preclinical and In Vitro Data
Preclinical studies provide insights into the comparative efficacy and properties of different urate oxidases.
-
Enzyme Stability: In a study comparing native urate oxidase, PASylated (a form of modification) urate oxidase, and this compound, the PASylated version showed higher stability at both 25°C and 37°C.[10]
-
Pharmacokinetics in Animal Models: In a study using BALB/c mice, the half-lives of an albumin-conjugated urate oxidase (PAT101) and pegloticase were extended 15-fold and 20-fold, respectively, compared to this compound.[7] In Sprague-Dawley rats, after 4 weeks of repeated administration, only 24% of this compound activity remained, whereas PAT101 maintained 86% of its activity.[7]
-
Uricolytic Activity in Animal Models: In a Uox knockout mouse model, a single dose of PAT101 or pegloticase was more effective at reducing uric acid levels compared to allopurinol.[6][7]
Experimental Methodologies
-
Objective: To assess the thermal stability of different urate oxidase formulations.
-
General Protocol:
-
Incubate solutions of the urate oxidase enzymes (e.g., native UOX, this compound, modified UOX) at specific temperatures (e.g., 25°C and 37°C).
-
At various time points, withdraw aliquots of the enzyme solutions.
-
Measure the residual enzyme activity using a spectrophotometric assay that monitors the decrease in absorbance at 292 nm, corresponding to the oxidation of uric acid.
-
Calculate the percentage of remaining activity relative to the initial activity.
-
-
Objective: To determine and compare the pharmacokinetic profiles of different urate oxidases.
-
General Protocol:
-
Administer a single dose of the urate oxidase formulations (e.g., this compound, pegloticase, PAT101) intravenously to rodents (e.g., mice or rats).
-
Collect blood samples at predetermined time points post-administration.
-
Measure the plasma concentration of the active enzyme using an appropriate assay (e.g., ELISA or an activity-based assay).
-
Calculate pharmacokinetic parameters such as half-life (t1/2), area under the concentration-time curve (AUC), and clearance.
-
-
Objective: To evaluate the in vivo efficacy of urate-lowering agents in a relevant animal model of hyperuricemia.
-
Animal Model: Urate oxidase knockout (Uox KO) mice, which lack the ability to metabolize uric acid and thus develop hyperuricemia.
-
General Protocol:
-
Administer the test articles (e.g., this compound, pegloticase, allopurinol, or novel urate oxidases) to Uox KO mice.
-
Monitor plasma uric acid levels at baseline and at various time points after treatment.
-
Assess other relevant endpoints such as survival and signs of renal dysfunction.
-
Conclusion
This compound demonstrates superior uricolytic efficacy compared to allopurinol in the acute management of hyperuricemia, particularly in the context of tumor lysis syndrome. Its rapid onset of action is a key advantage. When compared to other recombinant urate oxidases, such as pegloticase, the primary differences lie in their pharmacokinetic profiles and immunogenicity, which are largely influenced by molecular modifications like PEGylation. Newer formulations, such as albumin-conjugated urate oxidases, are being developed to further improve upon these characteristics, aiming for a longer half-life and reduced immunogenicity. The choice of a urate-lowering agent should be guided by the specific clinical scenario, considering the acuity of the hyperuricemia, the desired duration of action, and the potential for immunogenic responses. Continued research and development in this area are focused on creating safer and more effective urate oxidase therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Enhancing the Response Rate to Recombinant Uricases in Patients with Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Control of Plasma Uric Acid in Adults at Risk for Tumor Lysis Syndrome: Efficacy and Safety of this compound Alone and this compound Followed by Allopurinol Compared With Allopurinol Alone—Results of a Multicenter Phase III Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic perspectives on uricases for gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo study of newly developed albumin-conjugated urate oxidase for gout treatment | springermedizin.de [springermedizin.de]
- 7. In vivo study of newly developed albumin-conjugated urate oxidase for gout treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound (Elitek): a novel agent for tumor lysis syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of Rasburicase and Febuxostat for Uric Acid Reduction
For Researchers, Scientists, and Drug Development Professionals
In the management of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, two distinct therapeutic agents, rasburicase and febuxostat (B1672324), offer different mechanistic approaches. This compound, a recombinant urate oxidase, acts by enzymatically degrading existing uric acid. In contrast, febuxostat, a non-purine selective inhibitor, targets the production of uric acid by inhibiting the enzyme xanthine (B1682287) oxidase. This guide provides a detailed in vitro comparison of these two drugs, summarizing key performance data, experimental protocols, and mechanisms of action to inform research and development in this area.
Mechanism of Action
This compound and febuxostat employ fundamentally different strategies to lower uric acid levels.
-
This compound: This enzyme catalyzes the oxidation of uric acid to allantoin (B1664786), a substance that is five to ten times more soluble than uric acid and readily excreted by the kidneys.[1][2] This mechanism allows for the rapid reduction of pre-existing uric acid.
-
Febuxostat: As a potent inhibitor of xanthine oxidase, febuxostat blocks the final two steps in the purine (B94841) degradation pathway, which involve the conversion of hypoxanthine (B114508) to xanthine and then to uric acid.[3][4] By doing so, it effectively curtails the production of new uric acid.[3]
dot
Caption: Mechanisms of action for febuxostat and this compound.
Quantitative In Vitro Performance Data
Table 1: In Vitro Efficacy of Febuxostat against Xanthine Oxidase
| Parameter | Reported Value(s) | Enzyme Source | Substrate | Reference(s) |
| IC50 | 1.8 nM | Not Specified | Xanthine | [4][5] |
| 8.77 µg/mL | Not Specified | Xanthine | [6] | |
| Ki | 0.6 nM | Purified Bovine Milk XO | Xanthine | [4] |
| Inhibition Type | Mixed-type | Purified Bovine Milk XO | Xanthine | [4] |
| Km | 9.89 µg/mL | Not Specified | Xanthine | [6] |
| Vmax | 107.12 µg/mL/min | Not Specified | Xanthine | [6] |
Note: The significant discrepancy in reported IC50 values (nM vs µg/mL) may be attributable to differences in assay conditions, enzyme preparations (pharmaceutical vs. analytical grade), and temperature.[6]
Table 2: In Vitro Efficacy of this compound in Uric Acid Degradation
| Parameter | Reported Value | Enzyme Source | Substrate | Reference(s) |
| Km | 128 µmol/L | Recombinant (Fasturtec®) in clinical samples | Uric Acid | [7] |
| Specific Activity | ~10.45 units/mg | Recombinant L. menadoensis Uricase | Uric Acid | [8] |
Note: A unit of uricase activity is typically defined as the amount of enzyme that catalyzes the formation of one micromole of allantoin (or the degradation of one micromole of uric acid) per minute under specified conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of in vitro findings.
In Vitro Xanthine Oxidase Inhibition Assay for Febuxostat
This protocol is adapted from established methods for determining the inhibitory effect of febuxostat on xanthine oxidase activity.[6]
Materials:
-
Febuxostat
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving febuxostat
-
0.5 M HCl (for stopping the reaction)
-
UV/VIS Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Dissolve febuxostat in DMSO to create a stock solution and make further serial dilutions in distilled water to achieve final concentrations ranging from, for example, 0.75 µg/mL to 100 µg/mL.[6]
-
Prepare a fresh solution of xanthine oxidase (e.g., 0.2 units/mL) in potassium phosphate buffer.[6]
-
Prepare a 0.15 mM solution of xanthine in potassium phosphate buffer.[6]
-
-
Reaction Mixture Preparation:
-
In a cuvette, combine 1.8 mL of 50 mM potassium phosphate buffer (pH 7.5), 0.1 mL of the febuxostat test solution, and 0.1 mL of the xanthine oxidase solution.[6]
-
Prepare a control reaction with 0.1 mL of distilled water instead of the febuxostat solution.
-
Prepare a blank for each concentration by adding all components except the enzyme solution.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.[6]
-
-
Initiation of Reaction:
-
Stopping the Reaction:
-
Terminate the reaction by adding 0.1 mL of 0.5 M HCl.[6]
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at 295 nm, the wavelength at which uric acid has maximum absorbance.[6]
-
-
Data Analysis:
-
Calculate the percentage of xanthine oxidase inhibition for each febuxostat concentration compared to the control.
-
Determine the IC50 value, which is the concentration of febuxostat that causes 50% inhibition of the enzyme activity.
-
Kinetic parameters such as Km and Vmax can be determined by measuring the rate of reaction at various substrate concentrations in the presence and absence of the inhibitor and applying the Michaelis-Menten equation and Lineweaver-Burk plots.[6]
-
In Vitro Uric Acid Degradation Assay for this compound
A specific, detailed protocol for a standalone in vitro this compound efficacy assay was not found in the provided search results. However, the principle of such an assay would involve monitoring the decrease in uric acid concentration over time in the presence of this compound.
Principle:
This compound catalyzes the conversion of uric acid to allantoin. The rate of this reaction can be monitored by measuring the decrease in absorbance at approximately 293 nm, which corresponds to the absorbance of uric acid.[9]
Conceptual Workflow:
dot
Caption: Conceptual workflow for a this compound in vitro assay.
Summary and Conclusion
This compound and febuxostat represent two distinct and effective in vitro strategies for reducing uric acid levels. Febuxostat acts as a potent inhibitor of xanthine oxidase, preventing the synthesis of uric acid, with reported in vitro IC50 values in the nanomolar range in some studies.[4][5] this compound, on the other hand, is an enzyme that efficiently degrades existing uric acid into a more soluble compound, with a reported Michaelis-Menten constant (Km) of 128 µmol/L in clinical samples, indicating high affinity for its substrate.[7]
The choice between these two agents in a research or clinical context will depend on the specific application. Febuxostat is suitable for prophylactic use to prevent the accumulation of uric acid, while this compound offers a rapid method for clearing already elevated levels. The provided experimental protocols can serve as a foundation for conducting further in vitro comparative studies, which are needed to provide a more direct and comprehensive head-to-head assessment of their biochemical and enzymatic properties under identical conditions. Such studies would be invaluable for the continued development of therapies for hyperuricemia-related conditions.
References
- 1. This compound (Elitek): a novel agent for tumor lysis syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound represents a new tool for hyperuricemia in tumor lysis syndrome and in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. saudijournals.com [saudijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Production and Characterization of Recombinant Wild Type Uricase from Indonesian Coelacanth (L. menadoensis) and Improvement of Its Thermostability by In Silico Rational Design and Disulphide Bridges Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
cross-validation of different methods for measuring rasburicase activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical methods for the cross-validation of rasburicase activity. This compound, a recombinant urate oxidase, is a critical therapeutic agent for managing tumor lysis syndrome by catalyzing the oxidation of uric acid to the more soluble and excretable allantoin. Accurate measurement of its activity is paramount for both clinical efficacy and research purposes. This document details and contrasts three common analytical approaches: Uricase-Based Spectrophotometric/Fluorometric Assays, High-Performance Liquid Chromatography (HPLC)-Based Assays, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)-Based Assays.
Introduction to this compound and its Mechanism of Action
This compound is a recombinant form of the enzyme urate oxidase, which is present in many mammals but not in humans.[1] Its therapeutic action lies in its ability to convert uric acid into allantoin, carbon dioxide, and hydrogen peroxide.[1][2] This enzymatic conversion significantly reduces the concentration of uric acid in the blood, thereby preventing the renal complications associated with hyperuricemia, a common consequence of tumor lysis syndrome.[3][4]
The enzymatic reaction catalyzed by this compound is the foundation for the direct and indirect methods used to measure its activity. Direct methods typically involve monitoring the consumption of the substrate (uric acid), while indirect methods often rely on the detection of a product (hydrogen peroxide).
Below is a diagram illustrating the enzymatic reaction of this compound.
References
- 1. Optimized UV-Spectrophotometric Assay to Screen Bacterial Uricase Activity Using Whole Cell Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimized UV-Spectrophotometric Assay to Screen Bacterial Uricase Activity Using Whole Cell Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
A Comparative Analysis of Rasburicase and Pegloticase in Tophi Dissolution Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two recombinant uricase enzymes, rasburicase and pegloticase, with a focus on their efficacy in dissolving tophi, the crystalline deposits of monosodium urate that are a hallmark of chronic gout. This document summarizes available quantitative data, outlines detailed experimental protocols for preclinical and clinical evaluation, and provides visual representations of key pathways and workflows to aid in research and development.
Introduction
This compound and pegloticase are both potent urate-lowering agents that function by converting uric acid to the more soluble and readily excretable allantoin.[1][2] While both are forms of uricase, they differ in their origin, molecular structure, and clinical indications. This compound, a recombinant urate oxidase derived from Aspergillus flavus, is primarily approved for the management of hyperuricemia associated with tumor lysis syndrome.[3][4] Pegloticase is a porcine-like recombinant uricase that has been PEGylated to extend its plasma half-life and reduce immunogenicity, and it is approved for the treatment of chronic gout refractory to conventional therapies.[2][5] Understanding their comparative efficacy in dissolving tophi is crucial for advancing the treatment of severe gout.
Mechanism of Action
Both this compound and pegloticase share a common enzymatic mechanism of action. They catalyze the oxidation of uric acid, the final product of purine (B94841) metabolism in humans, into 5-hydroxyisourate, which is then non-enzymatically converted to allantoin.[1][6] Allantoin is approximately 5 to 10 times more soluble than uric acid, facilitating its excretion by the kidneys and thereby rapidly lowering serum uric acid levels.[1] This reduction in systemic uric acid creates a concentration gradient that favors the dissolution of existing monosodium urate crystals within tophi.
Comparative Efficacy on Tophi Dissolution: A Review of Available Data
Direct head-to-head clinical trials comparing this compound and pegloticase for tophi dissolution are limited. However, data from separate studies provide insights into their individual efficacies.
A retrospective study of ten patients with tophaceous gout treated with this compound showed that monthly infusions could control serum uric acid and significantly reduce the size of tophi.[2][7] Another report detailed a case where 12 infusions of this compound led to the debulking of tophi.[3]
Pegloticase has been more extensively studied in the context of tophaceous gout. In Phase 3 clinical trials, 40% of patients treated with pegloticase every two weeks achieved a complete response in tophus resolution by the end of the six-month trial, compared to 7% in the placebo group.[5] The proportion of patients with complete tophus resolution increased with the duration of treatment in an open-label extension study.[8] A prospective study using dual-energy computed tomography (DECT) to quantify tophus volume demonstrated a 71.4% reduction in tophi in patients treated with pegloticase for an average of 13.3 weeks, with responders to therapy showing a near-complete clearance of tophi (-94.8%).[9]
The COMPARE trial, a Phase 2 head-to-head study, compared SEL-212 (a combination of pegadricase, another uricase, and an immune tolerance-inducing nanoparticle) with pegloticase. In patients with tophi at baseline, 57% of those treated with SEL-212 versus 41% of those treated with pegloticase met the primary endpoint of maintaining serum uric acid below 6 mg/dL for at least 80% of the time during months 3 and 6.[1][2] This suggests that different uricase formulations can have varying degrees of efficacy in patient populations with tophi.
Table 1: Summary of Clinical Data on Tophi Dissolution
| Drug | Study Type | Number of Patients with Tophi | Key Findings on Tophi Dissolution | Citation(s) |
| This compound | Retrospective | 10 | Significant reduction in tophus size with monthly infusions. | [2][7] |
| Case Report | 1 | Debulking of tophi after 12 infusions. | [3] | |
| Pegloticase | Phase 3 Randomized Controlled Trial | 155 (in pegloticase arms) | 40% of patients on bi-weekly infusions had a complete tophus response at 6 months vs. 7% with placebo. | [5][8] |
| Prospective DECT Study | 10 | 71.4% mean reduction in tophus volume; 94.8% reduction in responders. | [9] | |
| SEL-212 (Pegadricase) vs. Pegloticase | Phase 2 Head-to-Head (COMPARE Trial) | Approx. 41% of 170 patients | 57% of SEL-212 vs. 41% of pegloticase patients with tophi met the primary sUA endpoint. | [1][2] |
Experimental Protocols for Comparative Studies
To directly compare the tophi dissolution capabilities of this compound and pegloticase, standardized in vitro and in vivo models are essential.
In Vitro Tophi Dissolution Model
This protocol describes a method to prepare monosodium urate (MSU) crystals and a potential setup for an in vitro dissolution assay.
1. Preparation of Monosodium Urate (MSU) Crystals: [10][11]
-
Dissolution of Uric Acid: Dissolve uric acid in a sodium hydroxide (B78521) solution (e.g., 0.1 M NaOH) with gentle heating and stirring until the solution is clear.
-
Crystallization: Adjust the pH of the solution to approximately 7.5 to induce the crystallization of needle-shaped MSU crystals. The critical point of crystallization is often observed as a spike in pH upon the addition of NaOH.
-
Purification: The crystals are then washed, for instance with 75% ethanol, and centrifuged to remove impurities.
-
Characterization: The morphology and purity of the crystals should be confirmed using polarized light microscopy and other analytical techniques.
2. In Vitro Dissolution Assay: [12][13]
-
Dissolution Medium: A biocompatible buffer solution, such as one containing tris(hydroxymethyl)aminomethane (TRIS), D-mannitol, and taurine (B1682933) at a physiological pH of 7.4 and temperature of 37°C, can be used to simulate synovial fluid.
-
Experimental Setup: A known quantity of the prepared MSU crystals is added to the dissolution medium. The dissolution process can be monitored over time by measuring the concentration of dissolved urate in the supernatant using UV spectrophotometry.
-
Comparative Analysis: The dissolution rates of MSU crystals in the presence of equimolar concentrations of this compound and pegloticase would be determined and compared to a control without any enzyme.
In Vivo Tophaceous Gout Model
This protocol outlines the creation of an animal model with tophi to evaluate the in vivo efficacy of this compound and pegloticase.
1. Induction of Tophaceous Gout in Mice: [8][14][15]
-
Hyperuricemia Induction: A chronic state of hyperuricemia can be induced in mice through daily intraperitoneal injections of a uricase inhibitor, such as potassium oxonate, combined with a high-fat diet.
-
Tophi Formation: To facilitate the formation of tophi, monosodium urate (MSU) crystal suspensions can be repeatedly injected into the hind paws of the mice over a period of several months.
-
Model Confirmation: The presence of tophi can be confirmed through physical observation, histopathological examination, and imaging techniques.
2. Treatment and Monitoring:
-
Drug Administration: Once tophi are established, cohorts of mice would be treated with intravenous injections of this compound, pegloticase, or a vehicle control at clinically relevant doses.
-
Tophus Measurement: The size and volume of tophi would be monitored at baseline and at regular intervals throughout the treatment period. Dual-energy computed tomography (DECT) is a highly sensitive and quantitative method for this purpose.[14][16][17][18][19] DECT can differentiate urate from calcium and provide an automated volumetric assessment of urate deposits.
-
Serum Uric Acid Levels: Blood samples would be collected to measure serum uric acid levels and correlate them with the changes in tophus volume.
Conclusion
Both this compound and pegloticase are effective urate-lowering therapies with the potential to resolve tophi in patients with severe gout. While pegloticase has a more robust body of clinical evidence specifically for tophaceous gout, preliminary data suggests that this compound also possesses tophi-dissolving capabilities. The key difference in their pharmacokinetic profiles, with pegloticase having a significantly longer half-life, may influence their long-term efficacy and dosing regimens for this indication.[5]
Direct comparative studies, utilizing standardized in vitro and in vivo models as outlined in this guide, are necessary to definitively delineate the relative efficacy and dissolution kinetics of these two important therapeutic agents. Such studies will be invaluable for optimizing treatment strategies for patients suffering from the debilitating effects of tophaceous gout.
References
- 1. PharmGKB summary: uric acid-lowering drugs pathway, pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic perspectives on uricases for gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] New advances in the treatment of gout: review of pegloticase | Semantic Scholar [semanticscholar.org]
- 5. Pegloticase in gout treatment - safety issues, latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Uric acid - Wikipedia [en.wikipedia.org]
- 8. Tophus burden reduction with pegloticase: results from phase 3 randomized trials and open-label extension in patients with chronic gout refractory to conventional therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tophus resolution with pegloticase: a prospective dual-energy CT study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pagepress.org [pagepress.org]
- 14. Dual energy computed tomography in tophaceous gout | Semantic Scholar [semanticscholar.org]
- 15. Research Portal [ircommons.uwf.edu]
- 16. Dual energy computed tomography in tophaceous gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dual-energy computed tomography (DECT) is a new diagnostic tool for gout • Johns Hopkins Rheumatology [hopkinsrheumatology.org]
- 18. ajronline.org [ajronline.org]
- 19. Ultrasonography and dual-energy computed tomography provide different quantification of urate burden in gout: results from a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
Rasburicase: A Comparative Analysis of its Mechanism in Preventing Uric Acid Crystallization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of rasburicase's performance in preventing uric acid crystallization against other therapeutic alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the biochemical pathways and experimental workflows.
Introduction: The Challenge of Hyperuricemia and Uric Acid Crystallization
Hyperuricemia, an excess of uric acid in the blood, is a critical concern in medicine, particularly in the context of Tumor Lysis Syndrome (TLS) and chronic gout.[1][2] Uric acid is poorly soluble in water, especially in the acidic environment of the renal tubules.[1][3] When its concentration exceeds the limit of solubility, it can precipitate and form crystals.[1][4] This crystallization in the renal tubules can lead to obstructive uropathy and acute kidney injury (AKI), a life-threatening complication.[4][5] Therefore, the rapid and effective reduction of uric acid levels is paramount in high-risk patients.
Mechanism of Action: A Tale of Two Strategies
The management of hyperuricemia primarily involves two distinct mechanistic approaches: inhibiting the production of uric acid and enhancing its breakdown. This compound, allopurinol (B61711), and febuxostat (B1672324) are key drugs that exemplify these strategies.
This compound: Enzymatic Degradation of Uric Acid
This compound is a recombinant form of the enzyme urate oxidase.[4][6] This enzyme is naturally present in most mammals but is absent in humans due to an evolutionary mutation.[4][6] this compound works by catalyzing the enzymatic oxidation of existing uric acid into allantoin.[1][6] Allantoin is a significantly more soluble compound—five to ten times more soluble than uric acid—and is readily excreted by the kidneys.[4][6][7] This mechanism allows this compound to rapidly reduce plasma uric acid levels, often within hours of administration.[8][9]
Allopurinol and Febuxostat: Inhibition of Uric Acid Synthesis
In contrast, allopurinol and febuxostat are xanthine (B1682287) oxidase inhibitors.[6][10] Xanthine oxidase is a crucial enzyme in the purine (B94841) catabolism pathway, responsible for converting hypoxanthine (B114508) to xanthine and then xanthine to uric acid.[1][6] By blocking this enzyme, allopurinol and febuxostat prevent the de novo synthesis of uric acid.[6][8]
A key distinction is that these inhibitors do not affect pre-existing uric acid levels.[6][7] Their effect relies on the natural clearance of uric acid, which can take significantly longer compared to the rapid breakdown induced by this compound.[11]
Biochemical Pathway of Purine Catabolism
The following diagram illustrates the points of action for this compound, allopurinol, and febuxostat within the purine degradation pathway.
Comparative Efficacy: Experimental Data
Clinical trials have consistently demonstrated that this compound achieves a more rapid and profound reduction in plasma uric acid (PUA) compared to allopurinol.
| Study / Parameter | This compound | Allopurinol | Reference |
| Time to PUA Control (<8 mg/dL) | < 4 hours | 27 hours | [8][12] |
| Mean PUA Reduction at 4 Hours | 86% | 12% | [8][12] |
| PUA Area Under the Curve (AUC) Days 1-7 | Significantly lower | Higher | [8] |
| Mean Uric Acid Nadir at 7 Days | 2.70 mg/dL | 5.82 mg/dL | [13][14] |
| Patient Population | Pediatric/Adult Hematologic Malignancies | Pediatric/Adult Hematologic Malignancies | [8][12][13] |
In a randomized trial involving children with leukemia or lymphoma at high risk for TLS, patients treated with this compound experienced an 86% reduction in PUA levels just 4 hours after the first dose, compared to a 12% reduction in the allopurinol group. All hyperuricemic patients in the this compound arm achieved normal uric acid levels in under 4 hours.[12] Similarly, studies in adults show that this compound normalizes uric acid levels in virtually all patients within four hours of the first dose.
While both drug classes are effective, the rapid action of this compound is particularly crucial in the acute setting of TLS, where immediate prevention of renal damage is the priority.[5] However, it is important to note that while this compound is superior in lowering uric acid, some studies suggest this surrogate endpoint may not always translate to a significant improvement in renal function recovery, especially if renal dysfunction is multifactorial and not solely due to uric acid nephropathy.[13][14]
Experimental Protocols and Methodologies
The validation of this compound's mechanism and its comparison with alternatives involve specific clinical trial designs and laboratory procedures.
Typical Clinical Trial Design
A common design is a randomized controlled trial (RCT) comparing the efficacy and safety of this compound to allopurinol for the prevention or treatment of hyperuricemia in patients at high risk for TLS.
Experimental Workflow for Comparative Efficacy Studies
Key Methodological Considerations:
-
Patient Population: Studies typically enroll adult and pediatric patients with hematologic malignancies (e.g., aggressive non-Hodgkin's lymphoma, acute lymphocytic leukemia) who are at high risk for TLS upon initiation of chemotherapy.[9][12]
-
Dosing Regimens:
-
Blood Sample Handling for Uric Acid Measurement: This is a critical step for accuracy in patients receiving this compound. Because this compound is an enzyme, it remains active ex vivo and can continue to degrade uric acid in the blood sample after collection, leading to falsely low measurements.[5]
-
Efficacy Endpoints:
-
Primary: The primary endpoint is often the response rate, defined as the normalization and maintenance of plasma uric acid levels over a specific period (e.g., 48-96 hours).[16] Another key metric is the area under the curve (AUC) for plasma uric acid concentration, which represents total uric acid exposure over time.[8]
-
Secondary: These include changes in serum creatinine, the incidence of clinical TLS, and the requirement for renal replacement therapy (dialysis).[9][13]
-
Conclusion
The validation of this compound's mechanism is robustly supported by clinical data. Its mode of action—the rapid enzymatic degradation of existing uric acid—provides a distinct and significant advantage over xanthine oxidase inhibitors like allopurinol and febuxostat, which only prevent the formation of new uric acid. This is particularly evident in the speed and magnitude of uric acid reduction, critical factors in the prevention of crystallization and subsequent renal injury in high-risk settings such as Tumor Lysis Syndrome. While allopurinol and febuxostat remain mainstays for chronic gout management, this compound is the superior agent for the acute management and prevention of severe hyperuricemia.[9][11] The choice of agent should be guided by the clinical context, the urgency of uric acid reduction, and the patient's risk profile.
References
- 1. This compound represents a new tool for hyperuricemia in tumor lysis syndrome and in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Uric acid - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound-Induced Falsely Low Measurement of Uric Acid in Tumor Lysis Syndrome: A Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Emerging role of this compound in the management of increased plasma uric acid levels in patients with hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in the management of tumor lysis: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of this compound (recombinant urate oxidase) for the prevention and treatment of hyperuricemia during induction chemotherapy of aggressive non-Hodgkin's lymphoma: results of the GRAAL1 (Groupe d'Etude des Lymphomes de l'Adulte Trial on this compound Activity in Adult Lymphoma) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rheumatology.org [rheumatology.org]
- 11. Should allopurinol be given simultaneously with this compound for tumor lysis syndrome? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 12. ashpublications.org [ashpublications.org]
- 13. Comparative effectiveness of this compound versus allopurinol for cancer patients with renal dysfunction and hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. This compound (Elitek): a novel agent for tumor lysis syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety and efficacy of this compound (SR29142) in a Japanese phase II study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Rasburicase Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of different rasburicase formulations, supported by experimental data. We will delve into the key differences between standard recombinant urate oxidase (this compound) and its PEGylated counterpart (pegloticase), offering insights into their clinical implications.
Executive Summary
This compound is a recombinant urate oxidase enzyme crucial for managing hyperuricemia, particularly in the context of tumor lysis syndrome (TLS). To enhance its therapeutic profile, a PEGylated formulation, pegloticase, has been developed. This guide will compare the pharmacokinetics of these two formulations, highlighting the impact of PEGylation on key parameters such as half-life, clearance, and immunogenicity. While direct head-to-head pharmacokinetic trials in the same patient population are limited, this guide synthesizes available data from studies in patients with hematologic malignancies (for this compound) and gout (for pegloticase) to provide a comprehensive overview.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for standard this compound and pegloticase. It is important to note that the data for the two formulations are derived from studies in different patient populations, which may influence the results.
Table 1: Pharmacokinetic Parameters of Standard this compound in Adult Patients with Hematologic Malignancies
| Parameter | 0.15 mg/kg Dose | 0.20 mg/kg Dose | Reference |
| Half-life (t½) | ~16-20 hours | ~16-21 hours | [1] |
| Volume of Distribution (Vd) | 75.8 - 138 mL/kg | 75.8 - 138 mL/kg | [2] |
| Clearance | Data not specified, but noted to be similar between doses | Data not specified, but noted to be similar between doses | |
| Cmax | Data not specified, but noted to be similar between doses | Data not specified, but noted to be similar between doses | |
| AUC | Data not specified, but noted to be similar between doses | Data not specified, but noted to be similar between doses |
Table 2: Pharmacokinetic Parameters of Pegloticase in Adult Patients with Gout
| Parameter | 8 mg Dose (every 2 weeks) | Reference |
| Half-life (t½) | Approximately 2 weeks | [3] |
| Volume of Distribution (Vd) | Data not specified | |
| Clearance | Affected by body weight and immunogenicity | [4][5] |
| Cmax | 3.27 µg/mL (arterial) and 4.00 µg/mL (venous) after a single 8 mg dose in hemodialysis patients | [3] |
| AUC (3-7h) | 9.86 h∙μg/mL (arterial) and 12.91 h∙μg/mL (venous) after a single 8 mg dose in hemodialysis patients | [3] |
Experimental Protocols
Standard this compound (Elitek) Administration and Pharmacokinetic Sampling
A clinical trial comparing two doses of this compound in adult patients with hematologic malignancies at high risk for TLS provides a representative experimental protocol.[6]
-
Study Design: A randomized, open-label trial.
-
Patient Population: Adult patients with aggressive lymphoma or leukemia at high or potential risk for Tumor Lysis Syndrome.
-
Dosing Regimen: Patients received either 0.15 mg/kg or 0.20 mg/kg of this compound as a 30-minute intravenous infusion once daily for 5 days.[6][7] The first dose was administered 4 to 24 hours before the initiation of chemotherapy.[6]
-
Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected at pre-specified time points after this compound administration.
-
Sample Handling: A critical aspect of studies involving this compound is the prevention of ex vivo uric acid degradation by the enzyme in the collected blood samples.[8] The following procedure is mandatory:
-
Blood must be collected in pre-chilled tubes containing heparin anticoagulant.[9]
-
The samples must be immediately immersed and maintained in an ice/water bath.[9]
-
Plasma should be separated by centrifugation in a pre-cooled centrifuge (4°C) as soon as possible.[9]
-
The resulting plasma must be kept in an ice/water bath and analyzed for uric acid within 4 hours of collection.[9]
-
-
Analytical Method: The concentration of this compound in plasma can be determined using a validated enzyme-linked immunosorbent assay (ELISA).
Pegloticase (Krystexxa) Administration and Pharmacokinetic Sampling
A population pharmacokinetic and pharmacodynamic analysis of pegloticase in patients with treatment-failure gout outlines a typical experimental approach.[4]
-
Study Design: A multicenter, randomized, controlled trial.
-
Patient Population: Adult patients with hyperuricemia and treatment-failure gout.[4]
-
Dosing Regimen: Pegloticase was administered as intravenous infusions at doses of 4 mg or 8 mg every 2 weeks, or 8 mg or 12 mg every 4 weeks for 12 weeks.[4]
-
Pharmacokinetic Sampling: Serum samples for the determination of pegloticase concentrations were collected at various time points.[4]
-
Analytical Method: The concentration of pegloticase in serum was determined using a validated analytical method, likely an ELISA or a similar immunoassay. Uricase activity in the samples can also be measured using commercially available fluorometric or colorimetric assay kits.[1][10]
Visualizations
Mechanism of Action: Uric Acid Metabolism
Caption: The enzymatic conversion of uric acid to the more soluble allantoin by this compound.
Experimental Workflow for a this compound Pharmacokinetic Study
Caption: A typical workflow for a clinical pharmacokinetic study of this compound.
Logical Relationship of this compound Formulations and Pharmacokinetic Properties
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. A randomized trial of a single-dose this compound versus five-daily doses in patients at risk for tumor lysis syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics Of Pegloticase In Patients With End-Stage Renal Failure Receiving Hemodialysis - ACR Meeting Abstracts [acrabstracts.org]
- 4. Population pharmacokinetic and pharmacodynamic analysis of pegloticase in subjects with hyperuricemia and treatment-failure gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics May Be Factor in Success of Pegloticase Therapy for Gout - Page 2 of 2 - The Rheumatologist [the-rheumatologist.org]
- 6. This compound (Elitek): a novel agent for tumor lysis syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELITEK® (this compound) IV Infusion | HCP [pro.campus.sanofi]
- 8. reference.medscape.com [reference.medscape.com]
- 9. This compound Intravenous for Adults | Medinfo Galway [medinfogalway.ie]
- 10. Uricase Acitivity Colorimetric Assay Kit - Elabscience® [elabscience.com]
A Comparative Analysis of Rasburicase and Novel Uric Acid-Lowering Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of uric acid management, particularly in critical scenarios like tumor lysis syndrome (TLS) and severe hyperuricemia, rasburicase has long held a pivotal role. However, the emergence of novel uric acid-lowering agents presents new therapeutic avenues. This guide provides an objective comparison of this compound against these innovative alternatives, supported by experimental data, to inform research and drug development efforts.
Mechanism of Action: A Fundamental Divergence
The primary distinction between this compound and other uric acid-lowering agents lies in their mechanism of action. This compound, a recombinant urate oxidase, acts by converting existing uric acid into allantoin, a substance five to ten times more soluble than uric acid, which is then readily excreted by the kidneys[1][2]. This enzymatic action provides a rapid reduction in serum uric acid levels.
In contrast, novel agents like topiroxostat and established drugs such as febuxostat (B1672324) are xanthine (B1682287) oxidase inhibitors. They work by blocking the final two steps in purine (B94841) metabolism, preventing the conversion of hypoxanthine (B114508) to xanthine and then to uric acid, thereby reducing uric acid production[3][4][5].
Another class of novel agents, including dotinurad , are selective urate reabsorption inhibitors (SURIs). These drugs target the urate transporter 1 (URAT1) in the kidneys, inhibiting the reabsorption of uric acid back into the bloodstream and thus increasing its excretion in urine[6][7].
Comparative Efficacy: A Tabular Overview
The following tables summarize the quantitative data from clinical trials to provide a clear comparison of the performance of this compound and novel uric acid-lowering agents. It is important to note that direct head-to-head trials between this compound and some of the newer agents are limited; therefore, indirect comparisons are presented based on available data.
Table 1: Efficacy of this compound in Lowering Uric Acid
| Agent | Indication | Dosage | Time to Uric Acid Control | Uric Acid Reduction | Responder Rate | Citation(s) |
| This compound | Tumor Lysis Syndrome | 0.20 mg/kg/day for 5 days | 4 hours | 86% reduction from initial levels at 4 hours | 87% (sUA ≤ 7.5 mg/dL) | [8][9] |
| This compound + Allopurinol | Tumor Lysis Syndrome | This compound 0.20 mg/kg/day (days 1-3) followed by Allopurinol 300 mg/day (days 3-5) | 4 hours | - | 78% (sUA ≤ 7.5 mg/dL) | [8] |
| Allopurinol | Tumor Lysis Syndrome | 300 mg/day for 5 days | 27 hours | 12% reduction from initial levels at 4 hours | 66% (sUA ≤ 7.5 mg/dL) | [8][9] |
Table 2: Efficacy of Novel Uric Acid-Lowering Agents
| Agent | Comparator | Indication | Dosage | Uric Acid Reduction (Mean Percent Change) | Responder Rate (sUA ≤ 6.0 mg/dL) | Citation(s) |
| Dotinurad | Febuxostat | Gout | Dotinurad 4 mg/day vs. Febuxostat 40 mg/day | 45.9% vs. 30.6% | 73.6% vs. 38.1% | [10][11] |
| Dotinurad | Benzbromarone | Hyperuricemia with or without Gout | Dotinurad 2 mg/day vs. Benzbromarone 50 mg/day | 45.9% vs. 43.8% | - | [7] |
| Topiroxostat | Allopurinol | Hyperuricemia with or without Gout | Topiroxostat 120 mg/day vs. Allopurinol 200 mg/day | -36.3% vs. -34.3% | - | [5] |
| Topiroxostat | Placebo | Hyperuricemia with or without Gout | Topiroxostat 160 mg/day | -44.8% | - | [12] |
Signaling Pathways and Mechanisms of Action
To visually represent the distinct mechanisms, the following diagrams have been generated using Graphviz.
References
- 1. dairyknowledge.in [dairyknowledge.in]
- 2. drugs.com [drugs.com]
- 3. This compound (Elitek): a novel agent for tumor lysis syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. biogot.com [biogot.com]
- 6. raybiotech.com [raybiotech.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Topiroxostat—A Safer Uricostatic Drug with Enhanced Renal Protection: A Narrative Review [japi.org]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 12. uricatherapeutics.com [uricatherapeutics.com]
A Comparative Guide to the Efficacy of Rasburicase in Managing Hyperuricemia Across Different Tumor Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effectiveness of rasburicase in managing hyperuricemia, a critical component of Tumor Lysis Syndrome (TLS), primarily focusing on data from clinical studies in various cancer patient populations. While preclinical data on different tumor models is limited, this guide synthesizes the robust clinical evidence available to inform research and drug development.
Executive Summary
This compound, a recombinant urate oxidase, has demonstrated superior efficacy in rapidly reducing plasma uric acid (PUA) levels compared to the standard-of-care, allopurinol (B61711), in patients with hematological malignancies at risk for TLS. Clinical data consistently show that this compound achieves a more rapid and profound reduction in uric acid, a key factor in preventing and managing TLS. This guide presents a detailed analysis of the available quantitative data, experimental protocols from pivotal clinical trials, and visual representations of the relevant biological pathway and experimental workflows.
Data Presentation: this compound vs. Allopurinol in Hematological Malignancies
The following tables summarize the key efficacy parameters of this compound in comparison to allopurinol in patients with hematological malignancies.
Table 1: Comparative Efficacy in Uric Acid Reduction
| Parameter | This compound | Allopurinol | p-value | Citation |
| Mean Uric Acid Nadir (mg/dL) within 7 days | 2.70 | 5.82 | <0.01 | [1][2] |
| Plasma Uric Acid Response Rate (PUAR)¹ | 87% | 66% | 0.001 | [3] |
| Mean PUA Reduction at 4 hours | 86% | 12% | <0.0001 | [4] |
| Mean Uric Acid AUC₀₋₉₆ (mg/dL·h)² | 128 ± 70 | 329 ± 129 | <0.0001 | [4] |
¹PUAR defined as plasma uric acid level ≤7.5 mg/dL from day 3 through 7. ²Area under the curve for plasma uric acid concentration from 0 to 96 hours.
Table 2: Impact on Clinical Outcomes
| Outcome | This compound | Allopurinol | p-value | Citation |
| Laboratory TLS Incidence | 20.7% | 40.7% | - | [3] |
| Clinical TLS Incidence | 1% | 5.5% | - | [3] |
| TLS-associated Mortality | 2.1% (n=3) | 7.1% (n=10) | 0.047 | [2][5] |
| Renal Function Recovery³ | No significant improvement | - | 0.79 | [6] |
³In cancer patients with hyperuricemia and acute kidney injury.
Experimental Protocols
Detailed methodologies from key clinical trials are crucial for interpreting the comparative efficacy data.
Protocol: Randomized, Open-label, Multicenter Study in Adult Patients with Hematological Malignancies (Cortes et al.)
-
Objective: To compare the efficacy and safety of this compound, allopurinol, and this compound followed by allopurinol for the control of plasma uric acid in adult patients with hematological malignancies at risk for TLS.[3]
-
Patient Population: 275 adult patients with leukemia, lymphoma, or multiple myeloma at high risk for or with early evidence of TLS.[3]
-
Treatment Arms:
-
Primary Endpoint: Plasma Uric Acid Response Rate (PUAR), defined as the percentage of patients with PUA ≤ 7.5 mg/dL from day 3 to day 7.[3]
-
Key Assessments: PUA levels were measured at baseline and daily. Safety assessments included adverse event monitoring.[3]
Protocol: Randomized, Multicenter Study in Pediatric Patients with Leukemia or Lymphoma (Goldman et al.)
-
Objective: To compare the efficacy and safety of this compound versus allopurinol in pediatric patients with leukemia or lymphoma at high risk for TLS.[4]
-
Patient Population: 52 pediatric patients with leukemia or lymphoma at high risk for tumor lysis.[4]
-
Treatment Arms:
-
Primary Endpoint: Area under the plasma uric acid concentration curve from 0 to 96 hours (AUC₀₋₉₆).[4]
-
Key Assessments: Plasma uric acid levels were measured at baseline, 4 hours after the first dose, and then daily.[4]
Mandatory Visualization
Signaling Pathway of Tumor Lysis Syndrome and this compound Action
Caption: Mechanism of Tumor Lysis Syndrome and sites of action for allopurinol and this compound.
Generalized Experimental Workflow for Clinical Trials
Caption: Generalized workflow for a randomized clinical trial comparing this compound and allopurinol.
Discussion and Future Directions
The available clinical evidence strongly supports the superior efficacy of this compound over allopurinol in rapidly and effectively lowering plasma uric acid levels in patients with hematological malignancies at high risk for TLS. This rapid action is critical in preventing the cascade of metabolic disturbances that can lead to acute renal failure and other severe complications. The data also suggest a potential for reduced TLS-associated mortality with this compound treatment.[2][5]
A significant gap in the current literature is the lack of preclinical studies comparing the effectiveness of this compound across a diverse range of tumor models, including various hematological and solid tumor cell lines and corresponding animal models. Such studies would be invaluable for:
-
Understanding Differential Efficacy: Investigating whether the rate of purine release upon cell lysis differs between tumor types, potentially influencing the required dose and timing of this compound.
-
Exploring Solid Tumor Applications: While TLS is less common in solid tumors, it can occur in highly proliferative and chemosensitive cancers. Preclinical models could help identify solid tumor types that may benefit most from this compound prophylaxis.[7]
-
Optimizing Dosing Strategies: Animal models could be used to refine dosing regimens for different tumor burdens and proliferation rates, potentially leading to more personalized and cost-effective treatment strategies.
Future research should focus on developing and utilizing relevant preclinical tumor models to address these questions. This will provide a more complete picture of this compound's therapeutic potential and guide its optimal use in a broader range of oncological settings.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound vs. allopurinol: mortality in hematological malignancies post anti-hyperuricemic therapy - real-world study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. This compound (Elitek): a novel agent for tumor lysis syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound vs. allopurinol: mortality in hematological malignancies post anti-hyperuricemic therapy - real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative effectiveness of this compound versus allopurinol for cancer patients with renal dysfunction and hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in treating tumor lysis syndrome: An umbrella review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Efficacy of Rasburicase and Chronic Allopurinol in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy of rasburicase versus chronic allopurinol (B61711) treatment in animal models of hyperuricemia. The information is intended to support preclinical research and drug development efforts by presenting available experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a key factor in the pathogenesis of gout and can contribute to kidney disease. Allopurinol, a xanthine (B1682287) oxidase inhibitor, has been the cornerstone of chronic hyperuricemia management for decades. This compound, a recombinant urate oxidase, offers a different mechanism of action by converting uric acid to the more soluble allantoin. While highly effective in the acute management of hyperuricemia, particularly in the context of tumor lysis syndrome (TLS), its long-term efficacy and safety in chronic conditions are less established, especially in preclinical models, due in part to its immunogenicity. This guide synthesizes the available preclinical data to facilitate a comparative assessment.
Mechanisms of Action
Allopurinol acts by inhibiting xanthine oxidase, the enzyme responsible for the final two steps in purine (B94841) metabolism that produce uric acid.[1] This reduces the synthesis of uric acid. This compound, on the other hand, is an enzyme that catalyzes the oxidation of existing uric acid into allantoin, a substance that is five to ten times more soluble than uric acid and readily excreted by the kidneys.[1][2]
Experimental Protocols for Animal Models of Chronic Hyperuricemia
Establishing reliable animal models is crucial for studying the long-term effects of urate-lowering therapies. Due to the presence of the uricase enzyme in most non-primate mammals, which breaks down uric acid, inducing sustained hyperuricemia often requires genetic modification or pharmacological inhibition of this enzyme.
1. Uricase Knockout (Uox-KO) Mouse Model
-
Principle: This model utilizes mice in which the gene for uricase (Uox) has been genetically deleted. This more closely mimics the human condition where uricase is non-functional.
-
Methodology:
-
Animal Strain: Uox-KO mice on a C57BL/6J background.
-
Induction of Hyperuricemia: Hyperuricemia is spontaneous due to the genetic modification. Homozygous Uox-KO mice often require treatment with a xanthine oxidase inhibitor like allopurinol for postnatal survival due to severe urate nephropathy.[3]
-
Long-Term Study Design:
-
Animals are weaned and genotyped.
-
Uox-KO mice are treated daily with a rescue agent (e.g., allopurinol at 3 µg/g via gastric gavage) to ensure survival to a desired age (e.g., 8 weeks).[3]
-
At the start of the long-term study, the rescue agent may be withdrawn or the animals may be switched to the experimental therapeutic regimens (e.g., chronic allopurinol at a different dose or intermittent this compound).
-
Blood samples are collected periodically to measure serum uric acid (SUA), blood urea (B33335) nitrogen (BUN), and creatinine (B1669602) levels.
-
At the end of the study period (e.g., 16 weeks or longer), animals are euthanized, and tissues (kidneys, liver, joints) are collected for histological analysis (e.g., H&E staining, Masson's trichrome for fibrosis) and crystal deposition analysis (polarized light microscopy).[3][4]
-
-
2. Potassium Oxonate (PO)-Induced Hyperuricemia Model
-
Principle: Potassium oxonate is a uricase inhibitor. Its administration to rodents blocks the breakdown of uric acid, leading to its accumulation in the blood.
-
Methodology:
-
Animal Strain: Sprague-Dawley rats or Kunming mice are commonly used.
-
Induction of Hyperuricemia:
-
A suspension of potassium oxonate is prepared in a vehicle like 0.5% carboxymethylcellulose sodium.
-
Animals are administered potassium oxonate (e.g., 250 mg/kg) intraperitoneally or orally.[5] This is often done in conjunction with a high-purine diet (e.g., standard chow supplemented with 10% yeast extract) to further increase uric acid production.
-
-
Long-Term Study Design:
-
Animals are acclimatized for at least one week.
-
Hyperuricemia is induced daily or on a regular schedule for the duration of the study (e.g., 4 weeks to 4 months).[5]
-
Concurrently, treatment groups receive either vehicle, allopurinol (e.g., 5 mg/kg, orally), or this compound. Due to the short half-life and immunogenicity of this compound, a chronic continuous treatment protocol in this model is not well-documented.[2][6] Studies would likely involve intermittent dosing schedules.
-
Parameters such as SUA, kidney function markers, and joint swelling are monitored over time.
-
Histopathological examination of relevant tissues is performed at the end of the study.
-
-
Quantitative Data Presentation
Direct long-term comparative studies of this compound and allopurinol in chronic animal models are scarce. The following tables present data synthesized from separate studies, highlighting the long-term effects of each drug.
Table 1: Long-Term Effects of Allopurinol in Uox-KO Mice
| Parameter | Wild-Type Control | Uox-KO + Allopurinol (8 weeks) | Uox-KO (untreated, ~3-4 weeks) | Reference |
| Serum Uric Acid (µmol/L) | ~245 | 612.55 ± 146.98 | 1351.04 ± 276.58 | [3] |
| Survival | Normal | > 16 weeks | ~3 weeks | [3] |
| Kidney Histology | Normal | Glomerular enlargement, tubular dilation, interstitial fibrosis, inflammation | Severe urate nephropathy, crystal deposition, necrosis | [3][4] |
Note: Allopurinol treatment in Uox-KO mice is essential for survival beyond a few weeks, allowing for the study of chronic hyperuricemia-related pathologies, albeit with ongoing kidney damage.
Table 2: Effects of this compound in Animal Models (Primarily Short-Term Data)
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Nude Mouse TLS Model | This compound (0.2 mg/kg, IV, daily for 5-7 days) | Rapidly reduced blood uric acid levels; prevented uric acid crystal deposition and renal injury. | [7] |
| Hyperuricemic Mice | This compound-expressing macrophages (single IV injection) | Reduced serum uric acid from ~300 µmol/L to ~101 µmol/L in vitro. | [8][9] |
Note: The available data for this compound in animal models focuses on its rapid, short-term uricolytic effects. Long-term continuous administration studies are limited, likely due to the development of anti-drug antibodies, which can lead to loss of efficacy and hypersensitivity reactions.[2][6]
Comparative Efficacy and Long-Term Considerations
Allopurinol (Chronic Treatment):
-
Efficacy: In Uox-KO mice, chronic allopurinol treatment significantly reduces serum uric acid levels compared to untreated animals, prolonging survival.[3] However, even with treatment, uric acid levels remain substantially higher than in wild-type mice, and significant kidney damage, including interstitial fibrosis and inflammation, still develops over the long term.[3][4][10] This suggests that while allopurinol mitigates the most severe, life-threatening aspects of hyperuricemia in this model, it does not completely prevent chronic kidney disease progression.
-
Limitations in Animal Models: A key finding in HPRT-deficient mice (a model for Lesch-Nyhan syndrome) is that allopurinol treatment can lead to the accumulation of xanthine, which can precipitate in the renal tubules and cause severe kidney damage.[10][11]
This compound (Considerations for Long-Term Use):
-
Efficacy: this compound demonstrates potent and rapid reduction of existing uric acid levels in various animal models.[7] Its mechanism is advantageous as it does not lead to the accumulation of uric acid precursors like xanthine. In human studies of chronic conditions like severe tophaceous gout, intermittent this compound infusions have been shown to significantly reduce serum uric acid and tophus size.[2]
Conclusion
Based on the available preclinical data, allopurinol is effective at reducing the severe, acute consequences of hyperuricemia in animal models like the Uox-KO mouse, thereby enabling long-term studies. However, it does not fully prevent the progression of chronic kidney disease associated with sustained, albeit lower, levels of hyperuricemia.
This compound offers a powerful and rapid mechanism for uric acid elimination. However, its utility for long-term, chronic treatment in animal models is significantly hampered by its immunogenicity. The lack of direct, long-term comparative preclinical studies reflects the different clinical applications of these two agents: allopurinol for chronic management and this compound for acute, urgent reduction of uric acid.
For researchers investigating the chronic sequelae of hyperuricemia, the allopurinol-rescued Uox-KO mouse is a viable, though imperfect, model. Future preclinical research on long-acting, less immunogenic forms of urate oxidase will be necessary to fully evaluate the long-term therapeutic potential of this class of drugs in chronic hyperuricemia and to provide a more direct comparison to the established efficacy of allopurinol.
References
- 1. Management of hyperuricemia with this compound review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound represents a new tool for hyperuricemia in tumor lysis syndrome and in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR/Cas9 Mediated Deletion of the Uox Gene Generates a Mouse Model of Hyperuricemia with Multiple Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The renal phenotype of allopurinol-treated HPRT-deficient mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Rasburicase: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical products like Rasburicase is a critical component of laboratory and clinical practice. Adherence to proper disposal protocols is essential not only for environmental protection but also for the safety of all personnel handling the material. This guide provides a comprehensive overview of the recommended procedures for the proper disposal of this compound, emphasizing immediate safety measures and logistical planning.
Core Principles of this compound Disposal
This compound, a recombinant urate-oxidase enzyme, requires careful handling and disposal in line with regulations for pharmaceutical waste. The primary methods of disposal involve either returning the product to the manufacturer or utilizing a licensed medical waste contractor for incineration or burial in a designated hazardous or toxic waste landfill.[1] It is imperative to follow all applicable regional, national, and local laws and regulations governing pharmaceutical waste.[1]
Personal Protective Equipment (PPE) and Handling
Prior to disposal, safe handling is paramount. Personnel should work in a controlled and well-ventilated area.[1][2] The use of appropriate personal protective equipment is mandatory to avoid contact with the substance.
Recommended Personal Protective Equipment:
| PPE Component | Specification | Rationale |
| Gloves | Protective, disposable gloves. Consider double-gloving. | To prevent skin contact. Gloves should be changed if torn, punctured, or contaminated.[1][3] |
| Gown/Coat | Protective or disposable gown or laboratory coat. | To protect clothing and skin from potential contact.[1] |
| Eye Protection | Safety goggles with side-shields. | To prevent eye contact.[2] |
| Respiratory Protection | Suitable respirator. | Recommended when there is a potential for aerosol formation.[2] |
Step-by-Step Disposal Procedure
The following steps outline the general procedure for the disposal of this compound and associated materials. This workflow is designed to ensure safety and compliance throughout the process.
-
Segregation and Collection:
-
All materials that have come into contact with this compound, including vials, syringes, gloves, gowns, and any contaminated absorbent pads, should be immediately segregated as pharmaceutical or cytotoxic waste.[3][4]
-
Use properly labeled, sealed, and covered containers specifically designated for this type of waste.[3]
-
-
Container Management:
-
Ensure waste containers are leak-proof and puncture-resistant.[4]
-
Clearly label containers with the contents (e.g., "Pharmaceutical Waste - this compound" or as required by institutional and local regulations).
-
-
Storage:
-
Store the sealed waste containers in a secure, designated area away from general laboratory traffic.
-
Storage conditions should prevent contamination of the environment.
-
-
Final Disposal:
-
Option 1: Return to Manufacturer: If possible, arrange for the return of the unused pharmaceutical to the manufacturer for proper disposal.[1]
-
Option 2: Licensed Waste Contractor: Engage a state-licensed medical waste contractor for the transport and disposal of the waste.[1] The contractor will typically use one of the following methods:
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains or water courses.[2]
-
Cleanup:
-
Wear full personal protective equipment.[2]
-
Absorb solutions with a liquid-binding material such as diatomite or universal binders.[2]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[2]
-
Collect all contaminated materials and place them in a designated hazardous waste container for disposal according to the procedures outlined above.
-
Experimental Protocols and Data
While this guide provides procedural steps for disposal based on safety data sheets and general guidelines for cytotoxic agents, it is important to note that specific, detailed experimental protocols for the inactivation or disposal of this compound, including quantitative data such as effective concentrations of neutralizing agents or precise incineration temperatures, are not publicly available in the reviewed literature. The disposal methods are broadly defined by regulatory frameworks rather than specific experimental validation in published research. For all disposal activities, adherence to the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and local health and safety administrations is mandatory.[5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
Safeguarding Health: A Comprehensive Guide to Handling Rasburicase
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Rasburicase, a recombinant urate-oxidase enzyme. Adherence to these procedural steps is critical to minimize exposure risk and ensure proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact and inhalation. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Protective gloves | Chemotherapy-rated gloves are required. Double gloving is recommended. |
| Eye Protection | Safety goggles | Goggles with side-shields to protect against splashes. |
| Body Protection | Impervious clothing | A disposable gown shown to be resistant to permeability by hazardous drugs. |
| Respiratory Protection | Suitable respirator | An N95 respirator or higher should be worn, especially when handling powders or creating aerosols. |
Table 1: Recommended Personal Protective Equipment for Handling this compound.
Safe Handling and Storage Protocols
To ensure safety and maintain the integrity of the product, the following handling and storage protocols must be followed:
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a biological safety cabinet (BSC) or a designated containment area.[1] An accessible safety shower and eyewash station are mandatory.[1]
-
Avoiding Contamination : Avoid inhalation, as well as contact with eyes and skin.[1] Measures should be taken to prevent the formation of dust and aerosols.[1]
-
Storage Conditions : this compound, in its lyophilized form and as a reconstituted solution, should be stored at 2°C to 8°C (36°F to 46°F).[2] It should be protected from light and not be frozen.[2]
Emergency Procedures: First Aid and Spills
In the event of exposure or a spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present.[1][3] Seek prompt medical attention.[1][3] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin thoroughly with plenty of water.[1] A physician should be consulted.[1] |
| Inhalation | Move the individual to fresh air immediately.[1][3] If breathing is difficult, provide respiratory support and seek medical attention.[1][3] |
| Ingestion | Wash out the mouth with water if the person is conscious.[3] Do not induce vomiting unless directed by medical personnel.[3] Seek immediate medical attention.[3] |
Table 2: First Aid Procedures for this compound Exposure.
Spill Management Workflow
A structured response to a this compound spill is essential to contain the hazard and decontaminate the area effectively.
Caption: Workflow for managing a this compound spill.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and potential exposure.
-
Waste Classification : this compound waste is considered hazardous.
-
Disposal Procedures : All waste materials, including unused product, contaminated PPE, and spill cleanup materials, should be collected in designated, sealed containers.[4] Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[4] Local regulations may be more stringent and must be followed.[4] Empty containers may still contain product residue and should be disposed of in the same safe manner.[4]
By adhering to these safety protocols, laboratory professionals can handle this compound responsibly, ensuring their personal safety and the integrity of their research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
